N-Nitrosopiperidine-d4
説明
Structure
3D Structure
特性
IUPAC Name |
2,2,6,6-tetradeuterio-1-nitrosopiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSDONTXWQOZFN-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCC(N1N=O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858207 | |
| Record name | 1-Nitroso(2,2,6,6-~2~H_4_)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99389-11-4 | |
| Record name | 1-Nitroso(2,2,6,6-~2~H_4_)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nitrosopiperidine-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Nitrosopiperidine-d4
Abstract
This technical guide provides a comprehensive overview of N-Nitrosopiperidine-d4 (NPIP-d4), a deuterated isotopic analog of the well-known carcinogenic compound N-Nitrosopiperidine (NPIP). Designed for researchers, analytical scientists, and professionals in drug development, this document details the core chemical properties, synthesis, and analytical characterization of NPIP-d4. A significant focus is placed on its principal application as an internal standard in isotope dilution mass spectrometry for the precise quantification of trace-level NPIP contamination in pharmaceuticals, food products, and environmental samples. Furthermore, this guide outlines critical safety protocols and handling procedures necessary for working with this class of compounds, ensuring both experimental integrity and laboratory safety.
Introduction and Scientific Context
N-Nitrosopiperidine (NPIP) is a cyclic nitrosamine, a class of compounds recognized for their carcinogenic potential.[1] NPIP has been identified as a contaminant in various consumer products, including tobacco smoke, certain preserved foods, and, more recently, as a potential impurity in pharmaceutical products.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits on the presence of such nitrosamine impurities in drug substances and products.[4][5]
The accurate and precise quantification of these impurities at trace levels presents a significant analytical challenge. Matrix effects, extraction inefficiencies, and instrument variability can all introduce significant errors in measurement. To overcome these challenges, the use of stable isotope-labeled internal standards is the gold standard in analytical chemistry.
N-Nitrosopiperidine-d4 (NPIP-d4) is the deuterated analog of NPIP, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule chemically identical to its non-deuterated counterpart in terms of reactivity and chromatographic behavior, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This key difference is the foundation of its utility in Isotope Dilution Mass Spectrometry (IDMS) , a definitive quantitative technique.[6] By spiking a known quantity of NPIP-d4 into a sample, it co-elutes with the native NPIP and experiences the same analytical variations, allowing for highly accurate and precise quantification of the target analyte.[7]
Physicochemical and Isotopic Properties
The fundamental properties of N-Nitrosopiperidine-d4 are critical for its effective use as an analytical standard. The key distinction from the native compound is its increased molecular weight due to the incorporation of four deuterium atoms.
| Property | Value | Source(s) |
| Chemical Name | 1-Nitrosopiperidine-2,2,6,6-d4 | [8] |
| Synonyms | NPIP-d4, 2,2,6,6-tetradeuterio-1-nitrosopiperidine | [7] |
| CAS Number | 99389-11-4 | [7][8] |
| Molecular Formula | C₅H₆D₄N₂O | [8] |
| Molecular Weight | 118.17 g/mol | [7] |
| Monoisotopic Mass | 118.1044 Da | |
| Appearance | Light yellow oil or liquid | [2][9] |
| Isotopic Purity | Typically ≥98% (atom % D) | Vendor Specific |
| Chemical Purity | ≥98% (by GC/MS or HPLC) | [10] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | [2] |
| Storage Conditions | 2-8°C, protected from light | [10] |
Note: The properties of the non-deuterated parent compound, N-Nitrosopiperidine (CAS: 100-75-4, MW: 114.15 g/mol ), are well-documented and serve as a baseline.[2]
Synthesis and Quality Control Workflow
The synthesis of NPIP-d4 is a multi-step process designed to ensure high isotopic incorporation at specific molecular positions and maintain high chemical purity.
Synthetic Pathway Overview
The most common synthetic route involves two key stages: deuteration of the piperidine ring followed by nitrosation.
-
Deuteration of Piperidine: The process typically starts with piperidine. The deuterium atoms are introduced at the alpha-positions (C2 and C6) to the nitrogen atom. This is often achieved through methods like acid-catalyzed H/D exchange in heavy water (D₂O) or by reduction of a suitable precursor with a deuterium source. The selection of the 2,2,6,6-positions is strategic; it ensures the deuterium labels are stable and not readily exchangeable under typical analytical conditions.
-
Nitrosation: The resulting piperidine-d4 intermediate is then reacted with a nitrosating agent, such as sodium nitrite (NaNO₂) under acidic conditions, to introduce the nitroso (-N=O) group onto the piperidine nitrogen.
The final product is purified using chromatographic techniques to remove unreacted starting materials and byproducts, ensuring a high-purity analytical standard.
Synthesis Workflow Diagram
Caption: General Synthesis Workflow for NPIP-d4.
Analytical Characterization and Quality Control
Rigorous quality control is paramount. The identity, purity, and isotopic enrichment of each batch must be confirmed.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight and fragmentation pattern. For NPIP-d4, the molecular ion ([M]⁺) peak is expected at m/z 118, a +4 Da shift from the native NPIP at m/z 114. The fragmentation pattern should be consistent with the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence or significant reduction of proton signals at the C2 and C6 positions, verifying the location of deuterium incorporation. ¹³C NMR confirms the carbon skeleton.
Application in Isotope Dilution Mass Spectrometry (IDMS)
The primary and most critical application of NPIP-d4 is as an internal standard for the quantification of NPIP.[7]
The Principle of IDMS
IDMS is a highly accurate quantification method that corrects for sample loss during preparation and analysis. The process involves adding a known amount of the isotopically labeled standard (NPIP-d4) to the unknown sample before any extraction or cleanup steps. The native analyte (NPIP) and the labeled standard are then extracted and analyzed together, typically by GC-MS or LC-MS.[6][11] Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, any loss during sample processing affects both compounds equally. The concentration of the native NPIP is calculated based on the ratio of the instrument response of the native analyte to the labeled standard.
Experimental Workflow for Nitrosamine Analysis
Caption: Workflow for NPIP Quantification using IDMS.
Step-by-Step Protocol: Quantification in a Pharmaceutical Matrix
-
Standard Preparation: Prepare a stock solution of NPIP-d4 in a suitable solvent (e.g., methanol) at a certified concentration. Create working solutions by serial dilution.
-
Sample Preparation: Accurately weigh the sample (e.g., powdered tablets) into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the NPIP-d4 working solution to the sample. The amount should be chosen to be of a similar order of magnitude as the expected NPIP concentration.
-
Extraction: Add extraction solvent (e.g., methanol or dichloromethane), vortex thoroughly, and centrifuge to separate the solid matrix.
-
Cleanup (if necessary): The supernatant may be further cleaned using Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Analysis: Inject the final extract into an LC-MS/MS or GC-MS system.
-
Quantification: Monitor the specific mass transitions for both NPIP and NPIP-d4. Calculate the response ratio and determine the concentration of NPIP in the original sample against a calibration curve prepared with known concentrations of NPIP and a fixed concentration of NPIP-d4.
Safety, Handling, and Disposal
N-Nitrosopiperidine and its deuterated analog must be handled with extreme caution as they are classified as probable human carcinogens.[1][3]
Hazard Identification
-
Toxicity: Suspected carcinogen.[3] Toxic if swallowed.
-
Exposure Routes: Inhalation, skin absorption, ingestion.[3]
-
Stability: Stable under recommended storage conditions but can decompose when heated, emitting toxic fumes of nitrogen oxides.[1][12] Sensitive to UV light.
Mandatory Handling Procedures
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered nitrile gloves. Check for breakthrough times.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A dedicated lab coat should be worn and laundered professionally.
-
-
Weighing: Handle as a potent compound. Use a ventilated balance enclosure or perform weighing within the fume hood.
Storage and Disposal
-
Storage: Store in a tightly sealed container at 2-8°C in a designated, marked area for carcinogens. Protect from light.
-
Disposal: All waste, including contaminated PPE, glassware, and solutions, must be treated as hazardous chemical waste. It should be collected in sealed, labeled containers for disposal by certified hazardous waste personnel. Do not discharge to drains.[12] A common laboratory decontamination procedure involves chemical degradation using reagents like aluminum-nickel alloy powder in an alkaline solution.[13]
Conclusion
N-Nitrosopiperidine-d4 is an indispensable tool for the accurate and reliable quantification of its carcinogenic, non-labeled analog. Its synthesis and quality control demand rigorous standards to ensure its utility in high-sensitivity analytical methods like IDMS. For researchers in pharmaceutical development, food safety, and environmental science, the correct use of NPIP-d4 is fundamental to generating defensible data that meets stringent regulatory requirements. Adherence to strict safety protocols is non-negotiable to mitigate the significant health risks associated with handling this class of compounds.
References
-
PubChem. (n.d.). N-Nitrosopiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). N-NITROSOPIPERIDINE. U.S. Department of Labor. Retrieved from [Link]
-
SynZeal. (n.d.). N-Nitrosopiperidine. SynZeal Research Pvt. Ltd. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). N-NITROSOPIPERIDINE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
-
Veeprho. (n.d.). N-Nitrosopiperidine-D4. Veeprho Laboratories Pvt. Ltd. Retrieved from [Link]
-
Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERIDINE (NPIP). Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). N-Nitrosopiperidine-d4 - MSDS. Retrieved from [Link]
-
Boyd, R. K., et al. (2012). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Lunn, G., et al. (1981). Safe disposal of carcinogenic nitrosamines. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2025). Nitrosamine impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
Sources
- 1. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]
- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. kmpharma.in [kmpharma.in]
- 9. N-NITROSOPIPERIDINE | Occupational Safety and Health Administration [osha.gov]
- 10. N-Nitrosopiperidine analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N-Nitrosopiperidine-d10
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Safety
The increasing scrutiny of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and accurate analytical methods. N-nitrosamines are a class of compounds that are probable human carcinogens, and their presence, even at trace levels, is a significant safety concern. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for these impurities in drug substances and products.[1]
To meet these rigorous analytical demands, stable isotope-labeled internal standards are indispensable. These standards, which have identical chemical properties to their non-labeled counterparts but a different mass, are added to samples at a known concentration before analysis. This isotope dilution technique allows for the accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response. N-Nitrosopiperidine-d10, a deuterated analog of the potent carcinogen N-Nitrosopiperidine, serves as a critical internal standard for the reliable detection and quantification of this specific nitrosamine impurity in various matrices.[2]
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosopiperidine-d10, offering practical insights for researchers and analytical scientists in the pharmaceutical industry.
I. The Synthetic Pathway: From Deuterated Precursor to Nitrosamine Standard
The synthesis of N-Nitrosopiperidine-d10 is a two-step process that begins with the commercially available deuterated precursor, piperidine-d11. The overall strategy involves the nitrosation of the secondary amine functionality of piperidine-d11.
A. Sourcing the Starting Material: Piperidine-d11
A reliable synthesis begins with a well-characterized starting material. Piperidine-d11, in which all eleven hydrogen atoms of piperidine are replaced with deuterium, is commercially available from various chemical suppliers. It is essential to obtain a certificate of analysis for the starting material to confirm its isotopic purity, which is crucial for the final labeled standard.
B. The Nitrosation Reaction: A Well-Established Transformation
The core of the synthesis is the nitrosation of the secondary amine. This reaction is typically achieved by treating the amine with a nitrosating agent, most commonly sodium nitrite, under acidic conditions.[3] The acidic environment protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species.
Reaction Mechanism:
Figure 1: General mechanism for the nitrosation of piperidine-d11.
C. Detailed Experimental Protocol
This protocol is a general guideline and should be performed by chemists trained in handling hazardous materials in a well-ventilated fume hood. N-nitrosamines are potent carcinogens and require appropriate safety precautions.
Materials:
-
Piperidine-d11 (commercially available)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-d11 (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise to the stirred solution until the pH is approximately 3. Maintain the temperature below 5 °C.
-
Nitrosation: In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the acidic piperidine-d11 solution over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if a suitable standard is available.
-
Workup: Once the reaction is complete, carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Nitrosopiperidine-d10 as a yellow oil.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-Nitrosopiperidine-d10.
II. Rigorous Characterization: Confirming Identity and Purity
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-Nitrosopiperidine-d10. A combination of spectroscopic techniques is employed for this purpose.
Figure 2: A typical workflow for the characterization of synthesized N-Nitrosopiperidine-d10.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. For N-Nitrosopiperidine-d10, both ¹H and ¹³C NMR spectra are informative.
-
¹H NMR Spectroscopy: Due to the extensive deuteration, the ¹H NMR spectrum of N-Nitrosopiperidine-d10 is expected to be significantly simplified compared to its non-deuterated counterpart. The spectrum should primarily show a residual signal from the N-H proton of any remaining piperidine-d10 starting material, which would be absent in the fully nitrosated product. The absence of signals in the regions where the piperidine ring protons would typically appear confirms the high level of deuteration.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum of N-Nitrosopiperidine-d10 is expected to show three distinct signals corresponding to the three unique carbon environments in the piperidine ring. The chemical shifts will be similar to those of N-Nitrosopiperidine, but the signals will appear as multiplets due to coupling with the attached deuterium atoms.
Table 1: Expected NMR Data for N-Nitrosopiperidine-d10 (Reference to Non-deuterated Analog)
| Nucleus | N-Nitrosopiperidine (Reference) | N-Nitrosopiperidine-d10 (Expected) |
| ¹H NMR | ~1.6-1.8 ppm (m, 6H), ~3.6 ppm (t, 2H), ~4.1 ppm (t, 2H) | Absence of significant proton signals |
| ¹³C NMR | ~24 ppm, ~26 ppm, ~49 ppm | Similar chemical shifts, signals will be multiplets due to C-D coupling |
B. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of N-Nitrosopiperidine-d10.
-
Electron Impact (EI) Mass Spectrometry: EI-MS will show the molecular ion peak (M⁺) at m/z 124, corresponding to the mass of C₅D₁₀N₂O. The fragmentation pattern is also a key identifier. Common fragments for nitrosamines include the loss of the nitroso group (-NO, 30 Da).[4]
Table 2: Key Mass Spectrometry Data for N-Nitrosopiperidine-d10
| Parameter | Expected Value | Significance |
| Molecular Ion (M⁺) | m/z 124 | Confirms the molecular weight of the deuterated compound. |
| High-Resolution MS | Calculated m/z for C₅D₁₀N₂O | Provides the exact mass and confirms the elemental composition. |
| Key Fragments | m/z 94 (M-NO)⁺ | Characteristic loss of the nitroso group. |
C. Purity Assessment: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the synthesized N-Nitrosopiperidine-d10. A high-purity standard is essential for its use in quantitative analysis. A single, sharp peak in the chromatogram indicates a high degree of purity.
III. Application as an Internal Standard in Analytical Methods
The primary application of N-Nitrosopiperidine-d10 is as an internal standard in analytical methods for the quantification of N-Nitrosopiperidine in various samples, particularly in pharmaceutical products.[1]
Workflow for Nitrosamine Analysis using a Deuterated Internal Standard:
Figure 3: A simplified workflow for the quantification of N-Nitrosopiperidine using N-Nitrosopiperidine-d10 as an internal standard.
By adding a known amount of N-Nitrosopiperidine-d10 to the sample at the beginning of the analytical procedure, any losses or variations during sample extraction, cleanup, and injection are accounted for. The mass spectrometer can differentiate between the analyte (N-Nitrosopiperidine, m/z 114) and the internal standard (N-Nitrosopiperidine-d10, m/z 124), and the ratio of their signals is used to accurately calculate the concentration of the nitrosamine impurity in the original sample.
IV. Conclusion and Future Perspectives
The synthesis and rigorous characterization of N-Nitrosopiperidine-d10 are critical for ensuring the safety and quality of pharmaceutical products. This technical guide outlines a practical approach to its preparation and provides the necessary analytical framework for its characterization. As regulatory expectations for the control of nitrosamine impurities continue to evolve, the demand for high-quality, well-characterized, isotopically labeled standards will undoubtedly increase. The methodologies described herein provide a solid foundation for laboratories involved in the synthesis and use of these essential analytical tools.
References
-
U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
European Medicines Agency. (2020). Nitrosamine impurities in human medicinal products. [Link]
- Google Patents. (n.d.). Process for preparing N-amino piperidine hydrochloride. CN100345828C.
- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408.
- Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid communications in mass spectrometry : RCM, 36(8), e9261.
-
PubChem. (n.d.). N-Nitrosopiperidine. National Center for Biotechnology Information. [Link]
-
Veeprho. (n.d.). N-Nitrosopiperidine-D10. [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]
-
OSTI.gov. (n.d.). Mass Spectra of N-Nitroso Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of N-Nitrosopiperidine-d4
An In-depth Technical Guide to the Physicochemical Properties of N-Nitrosopiperidine-d4
Introduction
N-Nitrosopiperidine-d4 (NPIP-d4) is the deuterated analogue of N-Nitrosopiperidine (NPIP), a cyclic nitrosamine.[1] NPIP is a compound of significant toxicological concern due to its classification as a probable human carcinogen.[2] It can form unintentionally during various manufacturing processes, including pharmaceuticals, when piperidine or its derivatives react with a nitrosating agent.[3] Found in tobacco smoke and certain foods like cured meats treated with sodium nitrite, NPIP is a recognized environmental contaminant and mutagen.[2][4]
Given the stringent regulatory limits on nitrosamine impurities in drug products and consumer goods, highly sensitive and accurate analytical methods are required for their detection and quantification.[3] This is the primary role of N-Nitrosopiperidine-d4. As an isotopically labeled internal standard, it is indispensable in mass spectrometry-based analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5] Its near-identical chemical and physical properties to the non-labeled NPIP ensure it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for precise quantification, correcting for any analyte loss during the analytical process.
This guide provides a comprehensive overview of the core physicochemical properties of N-Nitrosopiperidine-d4, its spectral characteristics, and its application in analytical workflows, designed for researchers, scientists, and professionals in drug development and quality control.
Physicochemical Properties
The fundamental physical and chemical characteristics of N-Nitrosopiperidine-d4 are crucial for its handling, storage, and application in analytical methods. While some data is specific to the d4-labeled compound, many properties are inferred from its non-deuterated counterpart, N-Nitrosopiperidine.
| Property | Value | Source(s) |
| Chemical Name | 1-Nitrosopiperidine-2,2,6,6-d4 | [6] |
| Synonyms | NPI-d4, NPIP-d4 | [7] |
| CAS Number | 99389-11-4 | [5][6][7] |
| Molecular Formula | C₅H₆D₄N₂O | [6][7] |
| Molecular Weight | 118.17 g/mol | [5][7] |
| Appearance | Light yellow oil or liquid | [4][8] |
| Boiling Point | 219 °C (for non-deuterated) | [4][9][10] |
| Density | ~1.06 g/mL (for non-deuterated) | [4][9][11] |
| Water Solubility | 76.48 g/L at 24 °C (for non-deuterated) | [4][9] |
| Solubility in Organic Solvents | Soluble in chloroform, ethyl acetate, and methanol (slightly) | [4][10] |
| Stability | Stable in neutral or alkaline solutions in the dark. Less stable in acidic solutions and sensitive to light, especially UV light. | [2] |
| Storage Conditions | Store at 2-8°C or frozen (<-10°C), protected from light in a tightly closed container. | [4][11][12][13] |
Spectral Data and Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of N-Nitrosopiperidine-d4.
-
Mass Spectrometry (MS): This is the most critical technique for NPIP-d4. The molecular weight of the deuterated compound is 118.17, which is 4 mass units higher than that of the non-deuterated NPIP (114.15).[7][14] This mass difference is the basis of its use as an internal standard in quantitative MS methods. The fragmentation pattern in MS/MS analysis will be similar to NPIP, but with corresponding mass shifts in the fragments containing deuterium atoms. For NPIP, characteristic fragments in GC-MS are observed at m/z 114, 84, 55, and 42.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of NPIP-d4 would be significantly different from that of NPIP. The signals corresponding to the protons at the 2 and 6 positions of the piperidine ring would be absent due to deuterium substitution. The ¹H NMR spectrum for non-deuterated N-nitrosopiperidine shows signals around δ= 4.19 (t, 2H), 3.78 (t, 2H), 1.81-1.74 (m, 4H), and 1.58-1.54 (m, 4H).[16]
-
¹³C NMR: The carbon spectrum would show signals for the five carbon atoms of the piperidine ring. The signals for the deuterated carbons (C2 and C6) would exhibit splitting due to C-D coupling and would have a lower intensity. The reported ¹³C-NMR shifts for NPIP are δ= 50.9, 39.8, 26.4, 24.8, and 24.1 ppm.[16]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of N-nitrosopiperidine shows characteristic absorption bands. The presence of the N-N=O group is a key feature. A band corresponding to the C=O stretching frequency of an amide is observed around 1637 cm⁻¹, and a C=N group band appears around 1607 cm⁻¹.[17] The spectrum of NPIP-d4 would be very similar, with the primary difference being the C-D stretching vibrations, which appear at a lower frequency than C-H vibrations.
Analytical Application: Quantification of Nitrosamine Impurities
N-Nitrosopiperidine-d4 is primarily used as an internal standard for the quantification of N-Nitrosopiperidine in various matrices, including active pharmaceutical ingredients (APIs), finished drug products, and environmental samples.[3][5] The use of a stable isotope-labeled standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most accurate correction for matrix effects and variations in instrument response.
Experimental Protocol: Quantification of NPIP in a Drug Substance by LC-MS/MS
This protocol describes a generalized, self-validating workflow for determining the level of NPIP impurity in a drug substance.
1. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve N-Nitrosopiperidine in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 10 µg/mL).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of N-Nitrosopiperidine-d4 in the same manner (e.g., 10 µg/mL).
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution. Spike each calibration standard with a fixed concentration of the Internal Standard solution.
-
Sample Preparation Diluent: A mixture such as 1% formic acid in water is often used.
2. Sample Preparation
-
Accurately weigh about 80 mg of the drug substance into a 2 mL centrifuge tube.
-
Add a precise volume of diluent (e.g., 1188 µL).
-
Add a small, precise volume of the Internal Standard solution (e.g., 12 µL) to the sample.
-
Vortex the sample for approximately 20 minutes to ensure complete dissolution and mixing.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any undissolved excipients.
-
Filter the supernatant through a 0.45-µm PTFE filter into an autosampler vial for analysis.
3. LC-MS/MS Analysis
-
Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[3]
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid to improve ionization.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both NPIP and NPIP-d4 to ensure specificity and confirm identity.
4. Data Analysis and Quantification
-
Integrate the peak areas for both the analyte (NPIP) and the internal standard (NPIP-d4) in all calibration standards and samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The curve should have a correlation coefficient (r²) of ≥0.99.
-
Use the peak area ratio from the sample injection and the linear regression equation from the calibration curve to determine the concentration of NPIP in the sample.
Analytical Workflow Diagram
Caption: Workflow for NPIP quantification using NPIP-d4 internal standard.
Synthesis Overview
The synthesis of N-Nitrosopiperidine-d4 typically involves a two-step process. First, a deuterated piperidine precursor is prepared. A common method is the catalytic hydrogenation of a fully deuterated pyridine. Subsequently, the resulting piperidine-d4 undergoes a nitrosation reaction, where it is treated with a nitrosating agent (such as nitrous acid, generated in situ from sodium nitrite and acid) to replace the hydrogen on the nitrogen atom with a nitroso (-N=O) group, yielding the final N-Nitrosopiperidine-d4 product.[1]
Safety and Handling
N-Nitrosopiperidine and its deuterated form should be handled with extreme care due to their potential carcinogenicity.[2] All handling operations, including synthesis, purification, and preparation of solutions, should be conducted in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[6] Store the compound in a designated, labeled area, away from strong oxidizing agents and light, under refrigerated or frozen conditions to ensure stability.[4][13]
Conclusion
N-Nitrosopiperidine-d4 is a critical analytical tool for the accurate quantification of the carcinogenic impurity N-Nitrosopiperidine. Its physicochemical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based methods. A thorough understanding of its properties, proper handling, and application in validated analytical workflows is essential for ensuring the safety and quality of pharmaceutical products and for monitoring its presence in environmental contexts.
References
-
N-Nitrosopiperidine - ChemBK. (2024, April 9). Retrieved from [Link]
-
N-NITROSOPIPERIDINE. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Table 13, Properties of N-Nitrosopiperidine. In: 15th Report on Carcinogens. National Toxicology Program, Department of Health and Human Services. Retrieved from [Link]
-
N-Nitrosopiperidine. Manasa Life Sciences. Retrieved from [Link]
-
N-Nitrosopiperidine. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
N-Nitrosopiperidine - CAS - 100-75-4. Axios Research. Retrieved from [Link]
-
N-Nitrosopiperidine-D4 | CAS 99389-11-4. Veeprho. Retrieved from [Link]
-
N-Nitrosopiperidine | 100-75-4. SynZeal. Retrieved from [Link]
-
N-NITROSOPIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. Retrieved from [Link]
-
N-Nitrosopiperidine-d4 - MSDS. KM Pharma Solution Private Limited. Retrieved from [Link]
-
Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives. ResearchGate. Retrieved from [Link]
-
N-Nitrosopiperidine. Restek. Retrieved from [Link]
-
The ¹H NMR spectrum of 1,4-dinitrosopiperazine. ResearchGate. Retrieved from [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. U.S. Pharmacopeia. Retrieved from [Link]
-
Managing n-nitrosopiperazine and dinitrosopiperazine. ResearchGate. Retrieved from [Link]
-
A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. Retrieved from [Link]
-
Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. Retrieved from [Link]
-
1-nitrosopiperidine. ChemSynthesis. Retrieved from [Link]
Sources
- 1. N-Nitrosopiperidine-d4 Deuterated Standard [benchchem.com]
- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Nitrosopiperidine | Manasa Life Sciences [manasalifesciences.com]
- 4. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 6. kmpharma.in [kmpharma.in]
- 7. scbt.com [scbt.com]
- 8. osha.gov [osha.gov]
- 9. chembk.com [chembk.com]
- 10. N-NITROSOPIPERIDINE CAS#: 100-75-4 [m.chemicalbook.com]
- 11. 1-亚硝基哌啶 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. accustandard.com [accustandard.com]
- 13. nj.gov [nj.gov]
- 14. N-Nitrosopiperidine - CAS - 100-75-4 | Axios Research [axios-research.com]
- 15. ez.restek.com [ez.restek.com]
- 16. rsc.org [rsc.org]
- 17. longdom.org [longdom.org]
An In-Depth Technical Guide to N-Nitrosopiperidine-d4 (CAS Number: 99389-11-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Nitrosopiperidine-d4, a critical analytical tool in the ongoing effort to ensure the safety and quality of pharmaceutical products. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles and regulatory expectations.
Introduction: The Imperative for Precise Nitrosamine Analysis
The discovery of nitrosamine impurities in widely used medications has presented a significant challenge to the pharmaceutical industry. These compounds, classified as probable human carcinogens, can form during drug synthesis, formulation, or storage. Consequently, global regulatory bodies now mandate rigorous risk assessment and analytical testing to control their presence to exceedingly low levels.
N-Nitrosopiperidine (NPIP) is a potent nitrosamine that can arise from piperidine-containing structures, which are common motifs in active pharmaceutical ingredients (APIs). The accurate quantification of NPIP at trace levels necessitates the use of highly sensitive and selective analytical techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In this context, stable isotope-labeled internal standards are indispensable for achieving the accuracy and precision required for regulatory compliance. N-Nitrosopiperidine-d4, in which four hydrogen atoms at the alpha-positions to the nitrogen are replaced with deuterium, serves as an ideal internal standard for the quantification of N-Nitrosopiperidine. Its near-identical chemical and physical properties to the unlabeled analyte, but distinct mass, allow for the correction of matrix effects and variations in sample preparation and instrument response.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of N-Nitrosopiperidine-d4 is fundamental to its effective use as an analytical standard.
| Property | Value | Source |
| CAS Number | 99389-11-4 | [1] |
| Chemical Formula | C₅H₆D₄N₂O | [1] |
| Molecular Weight | 118.17 g/mol | [2] |
| IUPAC Name | 1-nitroso-2,2,6,6-tetradeuteriopiperidine | [2] |
| Appearance | Not explicitly stated, but its unlabeled counterpart is a light yellow oily liquid. | [3] |
| Isotopic Purity | Typically specified by the supplier, but should be ≥98% for reliable quantitative analysis. |
Synthesis and Isotopic Labeling
A common route to piperidine is the reduction of pyridine. Therefore, the synthesis of piperidine-2,2,6,6-d4 would likely involve the reduction of a deuterated pyridine precursor or a post-synthesis H/D exchange at the alpha positions of the piperidine ring.
Conceptual Synthesis Pathway:
Conceptual Synthesis of N-Nitrosopiperidine-d4
Step 1: Preparation of Piperidine-2,2,6,6-d4 (Precursor)
One plausible approach is the catalytic reduction of a deuterated pyridine, such as pyridine-d5, using hydrogen gas over a metal catalyst (e.g., Platinum, Palladium, or Raney Nickel). This would yield piperidine-d5, which can then be subjected to a controlled back-exchange in a protic solvent to replace the deuterium at the nitrogen and other positions, leaving the more stable C-D bonds at the alpha-positions intact.
Alternatively, a direct H/D exchange on piperidine at the alpha-positions can be achieved under certain catalytic conditions, often involving a metal catalyst and a deuterium source like D₂O. This method relies on the reversible activation of the C-H bonds adjacent to the nitrogen atom.
Step 2: Nitrosation of Piperidine-2,2,6,6-d4
The final step involves the reaction of the deuterated piperidine with a nitrosating agent. A common laboratory method is the use of sodium nitrite (NaNO₂) in an acidic aqueous solution. The acid protonates the nitrite to form nitrous acid (HNO₂), which then reacts with the secondary amine of the piperidine-d4 to form the N-nitroso derivative.
It is crucial that the isotopic purity of the final product is confirmed using techniques such as mass spectrometry and NMR spectroscopy to ensure its suitability as an internal standard.
Application as an Internal Standard in LC-MS/MS Analysis
The primary and most critical application of N-Nitrosopiperidine-d4 is as an internal standard (IS) in quantitative analytical methods, particularly for the detection of N-Nitrosopiperidine in various matrices, including drug substances, drug products, food, and environmental samples.
The Rationale for Using a Stable Isotope-Labeled Internal Standard:
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. The underlying principle is that the deuterated standard behaves almost identically to the native analyte during sample extraction, cleanup, chromatography, and ionization. Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.
Workflow for Nitrosamine Analysis using N-Nitrosopiperidine-d4 as an Internal Standard:
General Workflow for Nitrosamine Analysis
Experimental Protocol: Quantification of N-Nitrosopiperidine in a Pharmaceutical Product (Example: Valsartan)
This protocol is a representative example and should be validated for the specific matrix and instrumentation used.
1. Materials and Reagents:
-
N-Nitrosopiperidine analytical standard
-
N-Nitrosopiperidine-d4 (Internal Standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Valsartan drug product (or other relevant pharmaceutical matrix)
-
Syringe filters (e.g., 0.22 µm PVDF)
2. Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of N-Nitrosopiperidine and N-Nitrosopiperidine-d4 in methanol at a concentration of, for example, 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Nitrosopiperidine stock solution with methanol to create calibration standards covering the desired concentration range (e.g., 0.5 to 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of N-Nitrosopiperidine-d4 in methanol at a fixed concentration (e.g., 50 ng/mL).
3. Sample Preparation:
-
Weigh an appropriate amount of the powdered pharmaceutical product (e.g., equivalent to one dose) into a centrifuge tube.
-
Add a defined volume of the Internal Standard Spiking Solution.
-
Add a suitable extraction solvent (e.g., methanol).
-
Vortex and/or sonicate the sample to ensure complete extraction of the nitrosamines.
-
Centrifuge the sample to pelletize excipients.
-
Filter the supernatant through a syringe filter into an autosampler vial.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate N-Nitrosopiperidine from other matrix components.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitrosopiperidine | 115.1 | 85.1 (Quantifier) | 15 |
| 115.1 | 55.1 (Qualifier) | 25 | |
| N-Nitrosopiperidine-d4 | 119.1 | 89.1 | 15 |
Note: The optimal MRM transitions and collision energies should be determined empirically for the specific instrument used.
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of N-Nitrosopiperidine to N-Nitrosopiperidine-d4 against the concentration of the calibration standards.
-
Calculate the concentration of N-Nitrosopiperidine in the samples by interpolating their peak area ratios from the calibration curve.
Safety, Handling, and Storage
N-Nitrosopiperidine-d4, like its unlabeled counterpart, is a potential carcinogen and should be handled with extreme care.
Safety Precautions:
-
Handling: All handling of N-Nitrosopiperidine-d4, including weighing and solution preparation, should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
-
Disposal: Dispose of all waste containing N-Nitrosopiperidine-d4 in accordance with local, state, and federal regulations for hazardous chemical waste.
Storage:
-
Store N-Nitrosopiperidine-d4 in a tightly sealed container in a cool, dry, and dark place.
-
It is often recommended to store nitrosamine standards at low temperatures (e.g., -20°C) to minimize degradation.
Conclusion
N-Nitrosopiperidine-d4 is an essential tool for the accurate and reliable quantification of the potentially carcinogenic impurity N-Nitrosopiperidine in pharmaceuticals and other matrices. Its use as an internal standard in LC-MS/MS methods allows for the mitigation of matrix effects and procedural variability, leading to data of the high quality required to meet stringent regulatory expectations. A thorough understanding of its properties, synthesis, and proper application is crucial for any laboratory involved in the critical task of ensuring the safety of medicines.
References
-
Agilent Technologies. (2020). Nitrosamine Impurities Application Guide. Retrieved from [Link]
-
Veeprho. (n.d.). N-Nitrosopiperidine-D4. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). N-Nitrosopiperidine-d4 - MSDS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Nitrosamine Impurities in Metformin Drug Substance and Drug Product. Retrieved from [Link]
- United States Pharmacopeia. (2021). <1469> Nitrosamine Impurities. In USP-NF.
Sources
N-Nitrosopiperidine-d4 molecular weight and formula
An In-Depth Technical Guide to N-Nitrosopiperidine-d4: Properties, Analysis, and Application
Abstract
This technical guide provides a comprehensive overview of N-Nitrosopiperidine-d4 (NPIP-d4), the deuterium-labeled analog of the potent carcinogenic nitrosamine, N-Nitrosopiperidine (NPIP). NPIP is a significant concern in the pharmaceutical industry as a potential genotoxic impurity and is also found in various consumer products like tobacco and certain foods.[1][2] This document details the physicochemical properties, principles of synthesis, and analytical characterization of NPIP-d4. The primary focus is on its critical application as an internal standard in isotope dilution mass spectrometry for the precise and accurate quantification of NPIP in complex matrices. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in nitrosamine impurity analysis, offering field-proven insights into methodologies and regulatory considerations.
Introduction to N-Nitrosopiperidine and its Deuterated Analog
The Toxicological Significance of N-Nitrosopiperidine (NPIP)
N-Nitrosopiperidine (NPIP) is a member of the N-nitrosamine class of compounds, which are recognized for their carcinogenic properties.[1] NPIP is formed from the reaction of piperidine, a secondary amine, with a nitrosating agent, such as nitrite salts, under acidic conditions.[3] Its presence has been detected in cigarette smoke, cured meats, and spices treated with sodium nitrite.[1][2] Due to its demonstrated carcinogenicity in animal studies, NPIP is reasonably anticipated to be a human carcinogen.[2] The U.S. Food and Drug Administration (FDA) classifies N-Nitrosopiperidine in Potency Category 1, establishing a stringent acceptable intake limit of just 26.5 ng/day.[3] This high toxicological risk necessitates the development of highly sensitive and accurate analytical methods to monitor its presence in pharmaceuticals and consumer goods.
The Role of Isotope-Labeled Internal Standards in Analytical Chemistry
Quantitative analysis of trace-level impurities, particularly in complex samples like pharmaceutical drug substances, is fraught with challenges such as matrix effects and variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (ISTD) is the gold standard for mitigating these issues. An ideal ISTD is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. Because the ISTD and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization, any loss or variation experienced by the analyte is mirrored by the ISTD. This allows for highly accurate and precise quantification through a technique known as isotope dilution mass spectrometry (IDMS).[4]
Introduction to N-Nitrosopiperidine-d4
N-Nitrosopiperidine-d4 (NPIP-d4) is the deuterium-labeled analog of NPIP, where four hydrogen atoms on the piperidine ring (at positions 2 and 6) are replaced with deuterium atoms.[5] This mass shift of +4 Da makes it an exemplary internal standard for the quantification of NPIP. It is widely used as a highly characterized reference material for analytical method development, validation, and quality control (QC) to ensure that trace levels of NPIP in pharmaceutical products remain within stringent safety limits set by regulatory bodies like the FDA and the European Medicines Agency (EMA).[5]
Core Physicochemical Properties
The fundamental characteristics of N-Nitrosopiperidine-d4 are critical for its use as an analytical standard. A comparison with its non-deuterated counterpart highlights the key difference: mass.
Molecular Structure and Formula
The structures of N-Nitrosopiperidine and its d4-labeled analog are shown below. The deuterium labeling at the 2 and 6 positions does not significantly alter the chemical properties, ensuring it co-elutes with the native analyte in most chromatographic systems.
N-Nitrosopiperidine (NPIP) ``` O || N-N / CH2 CH2 | | CH2 CH2 \ / CH2
N-N / CD2 CD2 | | CH2 CH2 \ / CH2```
Tabulated Physicochemical Data
The following table summarizes and compares the key quantitative data for NPIP-d4 and NPIP.
| Property | N-Nitrosopiperidine-d4 | N-Nitrosopiperidine (Analyte) |
| CAS Number | 99389-11-4 | [5][6] 100-75-4 |
| IUPAC Name | 2,2,6,6-tetradeuterio-1-nitrosopiperidine | [5] 1-nitrosopiperidine |
| Molecular Formula | C₅H₆D₄N₂O | [6] C₅H₁₀N₂O |
| Molecular Weight | 118.17 g/mol | [5][6] 114.15 g/mol |
| Synonyms | 1-Nitrosopiperidine-d4, NPI-d4, NPIP-d4 | [6] NPIP, 1-Nitrosopiperidine |
Synthesis and Characterization
Principle of Synthesis
The synthesis of N-Nitrosopiperidine-d4 follows the same fundamental chemical reaction as its non-labeled analog: the nitrosation of a secondary amine. The process involves two key steps:
-
Synthesis of the Labeled Precursor: The synthesis begins with piperidine-2,2,6,6-d4. This deuterated precursor is essential and is typically prepared through specific deuteration reactions.
-
Nitrosation: The deuterated piperidine is then reacted with a nitrosating agent, such as sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid). The nitrous acid formed in situ reacts with the secondary amine of the piperidine-d4 ring to form the N-nitroso group, yielding the final N-Nitrosopiperidine-d4 product.
This targeted synthesis ensures that the deuterium labels are in stable positions on the carbon backbone, preventing H/D exchange under typical analytical conditions.
[4]#### 3.2 Analytical Characterization
The identity, purity, and structural integrity of synthesized NPIP-d4 must be rigorously confirmed. This is a self-validating system where multiple orthogonal analytical techniques are employed to ensure the material is suitable for use as a certified reference standard.
-
Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight and isotopic enrichment. High-resolution mass spectrometry (HRMS) can verify the elemental composition and confirm the mass shift of +4 Da compared to the unlabeled NPIP. T[7]he causality for using MS is its unparalleled ability to resolve compounds by mass, which is the defining characteristic of an isotopically labeled standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable for confirming the molecular structure. In the 1H NMR spectrum of NPIP-d4, the signals corresponding to the protons at the 2 and 6 positions of the piperidine ring will be absent, providing definitive proof of the location of deuterium labeling. T[7]his confirms the structural integrity and validates that the isotopic labels are in the correct, stable positions.
Application in Quantitative Analysis
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled standard (NPIP-d4) to a sample before any processing or extraction. The sample is then analyzed by a mass-sensitive detector, typically a tandem mass spectrometer (MS/MS). The instrument measures the ratio of the signal from the native analyte (NPIP) to the signal from the labeled standard (NPIP-d4). Because the standard and analyte behave identically during sample preparation, any losses affect both equally, leaving their ratio unchanged. This ratio is then used to calculate the exact concentration of the native analyte in the original sample, providing a highly accurate and precise result that is robust against matrix effects and extraction inefficiencies.
Workflow: Quantification of NPIP in a Pharmaceutical Matrix
The following diagram illustrates a typical workflow for the quantification of NPIP in a drug product using NPIP-d4 as an internal standard.
Caption: Workflow for NPIP quantification using NPIP-d4 ISTD.
Detailed Experimental Protocol: LC-MS/MS Quantification of NPIP
This protocol describes a self-validating system for the quantification of NPIP in a metformin drug substance, a context where nitrosamine analysis is critical.
[8]1. Standard and Sample Preparation:
- Calibration Standards: Prepare a series of calibration standards containing known concentrations of NPIP (e.g., 0.1 to 50 ng/mL) in a suitable solvent (e.g., 5% methanol in water).
- Internal Standard Spiking Solution: Prepare a stock solution of N-Nitrosopiperidine-d4 at a concentration of 1 µg/mL in methanol. Create a working solution by diluting this stock to 10 ng/mL in the analysis solvent.
- Sample Preparation: Accurately weigh 100 mg of the drug substance into a centrifuge tube. Add 1.0 mL of the ISTD working solution (10 ng/mL NPIP-d4). This addition at the earliest stage is critical for the integrity of the isotope dilution method. Add 9.0 mL of solvent, vortex to dissolve, and centrifuge to pellet any excipients.
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system such as a Thermo Scientific™ Vanquish™.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate NPIP from the drug matrix (e.g., 5% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min).
-
MS System: A triple quadrupole mass spectrometer such as a Thermo Scientific™ TSQ™ Quantis.
-
Ionization: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
SRM Transitions:
-
NPIP (Analyte): Q1: 115.1 m/z → Q3: 84.1 m/z
-
NPIP-d4 (ISTD): Q1: 119.1 m/z → Q3: 88.1 m/z
-
-
Causality Note: The use of Selected Reaction Monitoring (SRM) provides exceptional selectivity. By monitoring a specific precursor-to-product ion fragmentation, the method ensures that the detected signal originates only from the target analyte, effectively eliminating false positives from matrix interferences. This is a key component of the protocol's self-validating nature.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the NPIP and NPIP-d4 SRM transitions.
-
Calculate the peak area ratio (NPIP Area / NPIP-d4 Area) for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of NPIP for the standards.
-
Determine the concentration of NPIP in the sample by interpolating its peak area ratio from the calibration curve.
-
Regulatory Context and Safety
Regulatory Scrutiny of Nitrosamine Impurities
Global regulatory agencies, including the FDA and EMA, have issued stringent guidelines requiring pharmaceutical manufacturers to perform comprehensive risk assessments for the presence of nitrosamine impurities in all drug products. I[3]f a risk is identified, validated analytical testing using methods with appropriate sensitivity is mandatory. The use of isotopically labeled internal standards like N-Nitrosopiperidine-d4 is considered best practice for these methods to ensure the accuracy and reliability of the reported impurity levels.
Safe Handling and Disposal
Although N-Nitrosopiperidine-d4 is primarily used in small quantities as a reference standard, its structural similarity to a potent carcinogen necessitates careful handling.
-
Handling: All operations involving NPIP-d4, especially in its neat or concentrated form, should be performed in a well-ventilated fume hood. A[1]ppropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.
-
Decomposition: When heated to decomposition, N-nitrosamines can emit highly toxic fumes of nitrogen oxides (NOx). *[2] Disposal: Waste containing NPIP-d4 must be treated as hazardous waste. Disposal should be carried out in accordance with local, state, and federal environmental regulations. Consult with environmental regulatory agencies for specific guidance.
N-Nitrosopiperidine-d4 is an indispensable tool for the modern analytical scientist tasked with protecting public health from the risks of nitrosamine impurities. Its role as an internal standard enables the use of robust, accurate, and precise isotope dilution mass spectrometry methods, which are essential for meeting the stringent regulatory requirements for impurity control in the pharmaceutical and other industries. A thorough understanding of its properties, correct application in validated analytical workflows, and adherence to safety protocols are paramount for any laboratory involved in this critical area of research and quality control.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7526, N-Nitrosopiperidine." PubChem, [Link]. Accessed January 24, 2026.
-
Veeprho. "N-Nitrosopiperidine-D4 | CAS 99389-11-4." Veeprho, [Link]. Accessed January 24, 2026.
-
Duedahl-Olesen, L., et al. "Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives." ResearchGate, Eur Food Res Technol (2014) 238:477–484, [Link]. Accessed January 24, 2026.
-
Dai, N., & Rochelle, G.T. "Managing n-nitrosopiperazine and dinitrosopiperazine." ResearchGate, 2012, [Link]. Accessed January 24, 2026.
-
SynZeal. "N-Nitrosopiperidine | 100-75-4." SynZeal, [Link]. Accessed January 24, 2026.
-
Manasa Life Sciences. "N-Nitrosopiperidine." Manasa Life Sciences, [Link]. Accessed January 24, 2026.
-
Pharmaffiliates. "N-Nitrosopiperidine | CAS No : 100-75-4." Pharmaffiliates, [Link]. Accessed January 24, 2026.
-
Singer, H., et al. "LC-MS chromatograms of N-nitrosopiperidine (NPIP)." ResearchGate, 2007, [Link]. Accessed January 24, 2026.
-
Nitrosamines Exchange. "Nitrosamine internal standards - what should be taken into consideration?" Nitrosamines Exchange, 2023, [Link]. Accessed January 24, 2026.
-
Bak, A., et al. "A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information." ACS Publications, 2017, [Link]. Accessed January 24, 2026.
-
Rainey, W.T., et al. "Mass Spectra of N-Nitroso Compounds." Office of Scientific and Technical Information, 1978, [Link]. Accessed January 24, 2026.
Sources
- 1. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]
- 3. N-Nitrosopiperidine | Manasa Life Sciences [manasalifesciences.com]
- 4. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. veeprho.com [veeprho.com]
- 6. scbt.com [scbt.com]
- 7. rsc.org [rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the Safe Handling of N-Nitrosopiperidine-d4
This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with N-Nitrosopiperidine-d4. Moving beyond a standard Material Safety Data Sheet (MSDS), this document elucidates the causality behind critical safety protocols, grounded in authoritative data. N-Nitrosopiperidine-d4 is the deuterated analog of N-Nitrosopiperidine, a well-documented carcinogen. Due to the limited specific toxicological data for the deuterated form, all safety and handling procedures are conservatively based on the extensive and severe hazard profile of the parent compound. The primary application of this deuterated standard is in mass spectrometry-based assays, where it serves as an internal standard for the quantification of its non-deuterated counterpart.
Section 1: Chemical Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. While N-Nitrosopiperidine-d4 shares its core chemical structure with the parent compound, its isotopic labeling results in a different molecular weight, a critical factor in quantitative analysis.
| Property | N-Nitrosopiperidine-d4 | N-Nitrosopiperidine (Parent Compound) |
| Chemical Name | 1-Nitrosopiperidine-2,2,6,6-d4[1] | 1-Nitrosopiperidine[2] |
| CAS Number | 99389-11-4[1] | 100-75-4[2][3] |
| Molecular Formula | C₅H₆D₄N₂O[1] | C₅H₁₀N₂O[2] |
| Molecular Weight | 118.2 g/mol [1] | 114.15 g/mol [2] |
| Appearance | Not explicitly stated, presumed to be a yellow, oily liquid | Clear, yellow, oily liquid[2][4][5] |
| Boiling Point | Data not available | ~217-219 °C at 721 mmHg[2][6] |
| Specific Gravity | Data not available | 1.0631 at 18.5 °C[2][6] |
| Solubility | Data not available | Soluble in water and organic solvents[2][5] |
| Stability | Data not available | Light-sensitive, especially to UV light; less stable in acidic solutions[2]. |
Section 2: Hazard Identification and Toxicological Profile
N-Nitrosopiperidine is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[6]. The core principle for handling this compound is the precautionary assumption that there is no safe level of exposure .[4]. The deuterated form must be handled with the same extreme caution.
Primary Hazards:
-
Carcinogenicity: N-Nitrosopiperidine is a potent carcinogen in animal studies, shown to cause cancers of the liver, esophagus, stomach, and lungs.[4]. It is also listed as a carcinogen by the National Toxicology Program (NTP).[2][4].
-
Acute Toxicity: The compound is classified as toxic if swallowed.[3].
-
Organ Toxicity: Prolonged or repeated exposure may cause significant liver damage.[4].
-
Reproductive Toxicity: It has demonstrated the ability to cause cancer in the offspring of animals exposed during pregnancy.[4].
-
Dermal Absorption: The substance can be absorbed through the skin, making dermal contact a significant route of exposure.[4].
-
Eye Damage: Direct contact can cause irritation and may lead to serious eye damage, including inflammation and corneal damage.[4].
The carcinogenic mechanism of N-nitrosamines involves metabolic activation by cytochrome P450 enzymes in the body. This process transforms the relatively stable parent molecule into a highly reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer. This underlying mechanism is independent of isotopic labeling, meaning N-Nitrosopiperidine-d4 is expected to be similarly activated.
Section 3: The Hierarchy of Controls for Safe Handling
A systematic approach to safety, known as the hierarchy of controls, must be implemented to minimize exposure. This hierarchy prioritizes the most effective control measures.
Caption: Hierarchy of controls, from most to least effective.
-
Engineering Controls (Primary Barrier): All work with N-Nitrosopiperidine-d4, including weighing, dilution, and handling of solutions, must be conducted in a certified chemical fume hood or a glovebox. This is the most critical step in preventing inhalation of aerosols or vapors.
-
Administrative Controls (Procedural Safety):
-
Designated Areas: Clearly mark laboratory areas where this compound is stored and used.
-
Training: All personnel must receive documented training on the specific hazards and handling procedures for N-Nitrosopiperidine-d4 before commencing any work.[4].
-
Standard Operating Procedures (SOPs): Detailed SOPs for all experimental workflows involving this compound must be written and strictly followed.
-
-
Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential to protect against accidental contact.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended when handling the neat material. Always consult the glove manufacturer's data for breakthrough times.
-
Eye Protection: Chemical safety goggles are mandatory.[1].
-
Protective Clothing: A buttoned lab coat is required. For handling larger quantities or in case of a significant spill risk, disposable Tyvek-type sleeves or a full suit should be worn.[5].
-
Section 4: Step-by-Step Experimental Protocols
Adherence to validated protocols is essential for ensuring both experimental integrity and personnel safety.
Protocol 1: Preparation of a Stock Solution
This protocol outlines the safe procedure for preparing a 1 mg/mL stock solution from a neat (pure) sample.
-
Preparation: Don all required PPE (double gloves, safety goggles, lab coat). Ensure the chemical fume hood is operational and the work surface is covered with absorbent, plastic-backed paper.
-
Equilibration: Allow the sealed vial of N-Nitrosopiperidine-d4 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Perform all weighing operations inside the fume hood. Tare a clean, appropriate-sized vial on an analytical balance. Carefully transfer the desired amount of the neat liquid into the tared vial.
-
Dilution: Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., methanol, acetonitrile) to the vial containing the neat compound.
-
Mixing: Cap the vial securely and mix thoroughly by vortexing or gentle inversion until the compound is fully dissolved.
-
Labeling: Clearly label the vial with the compound name ("N-Nitrosopiperidine-d4"), concentration, solvent, preparation date, and appropriate hazard warnings (e.g., "Toxic," "Carcinogen").
-
Storage: Store the stock solution in a tightly sealed container in a refrigerator, protected from light.[2][4][5].
-
Decontamination: Wipe down the balance and all work surfaces within the fume hood with an appropriate solvent. Dispose of all contaminated disposable materials (e.g., pipette tips, absorbent paper, gloves) as hazardous waste.
Protocol 2: Spill Decontamination Workflow
Immediate and correct response to a spill is critical to prevent exposure. This workflow applies to small spills (<5 mL) within a chemical fume hood.
Caption: Workflow for managing a small chemical spill.
-
Isolate & Alert: Ensure the spill is contained within the fume hood. Alert nearby personnel.
-
Absorb: Gently cover the spill with absorbent paper or a chemical spill pillow.[5].
-
Collect: Use forceps or tongs to pick up the saturated absorbent material. Do not use your hands.
-
Contain: Place all contaminated materials, including your outer gloves, into a heavy-duty, vapor-tight plastic bag.[5].
-
Decontaminate: Wash the spill surface thoroughly with soap and water.[5].
-
Final Clean: Follow the soap and water wash with a rinse using an appropriate solvent (e.g., 70% ethanol) to ensure complete removal.
-
Dispose: Seal the waste bag and place it in the designated hazardous chemical waste container.
-
Verify: Do not resume work until a qualified person (e.g., Safety Officer) has verified that the area is properly cleaned.[5].
Section 5: Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flood the affected skin with large amounts of water while removing all contaminated clothing.[5]. Wash the area thoroughly with soap and water.[5]. Seek immediate medical attention, even if no irritation develops.[5]. |
| Eye Contact | Immediately flush eyes with water or normal saline solution for 20-30 minutes, holding the eyelids open.[5]. Remove contact lenses if present.[5]. Seek immediate medical attention.[5]. |
| Inhalation | Immediately move the affected person to fresh air.[1][5]. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3]. Immediately call a poison control center or physician for medical assistance.[1][3]. |
Fire Fighting Measures: In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[1]. Firefighters must wear self-contained breathing apparatus (SCBA) as heating the compound to decomposition will emit highly toxic fumes of nitrogen oxides.[5][7].
Section 6: Storage and Disposal
-
Storage: Store N-Nitrosopiperidine-d4 in a designated, secure location. The ideal storage condition is in a refrigerator, protected from light, in a tightly closed, properly labeled container.[2][4][5]. It must be stored separately from incompatible materials, particularly strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[4].
-
Disposal: All waste containing N-Nitrosopiperidine-d4, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste. The parent compound has the RCRA waste number U179.[2]. Dispose of all materials in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
References
-
N-NITROSOPIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
N-NITROSOPIPERIDINE. Occupational Safety and Health Administration (OSHA). [Link]
-
N-Nitrosopiperidine. PubChem, National Center for Biotechnology Information. [Link]
-
Safety data sheet - N-Nitrosopiperidine. CPAChem. [Link]
-
N-Nitrosopiperidine-d4 - MSDS. KM Pharma Solution Private Limited. [Link]
-
MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERIDINE (NPIP). Cleanchem Laboratories. [Link]
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. nj.gov [nj.gov]
- 5. N-NITROSOPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. N-NITROSOPIPERIDINE | Occupational Safety and Health Administration [osha.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
An In-Depth Technical Guide to the Certificate of Analysis for N-Nitrosopiperidine-d4
A Senior Application Scientist's Perspective on Ensuring Analytical Integrity in Nitrosamine Testing
The emergence of nitrosamine impurities as a significant concern in pharmaceutical safety has necessitated the development of highly sensitive and robust analytical methods.[1][2] These impurities, classified as probable human carcinogens, must be controlled at trace levels, often in the parts-per-billion (ppb) range, to comply with stringent regulatory acceptable intake (AI) limits.[3][4] At the heart of accurate quantification lies the use of stable isotopically labeled (SIL) internal standards, with N-Nitrosopiperidine-d4 (NPIP-d4) being a critical tool for the analysis of its corresponding analyte, N-Nitrosopiperidine (NPIP).
This guide provides a detailed examination of the Certificate of Analysis (CoA) for N-Nitrosopiperidine-d4. As scientists and drug development professionals, we understand that a CoA is more than a simple data sheet; it is the foundational document that guarantees the identity, purity, and concentration of a reference standard.[5][6] Misinterpretation or disregard for the details within a CoA can lead to catastrophic failures in method validation, inaccurate batch release data, and ultimately, risks to patient safety. This document will deconstruct the CoA, explain the causality behind the required specifications, and provide a practical framework for its use in a validated analytical workflow.
Section 1: Core Physicochemical Properties of N-Nitrosopiperidine-d4
Understanding the fundamental properties of the NPIP-d4 molecule is the first step in its effective application. While structurally similar to its non-labeled counterpart, the inclusion of four deuterium atoms imparts a critical mass shift that allows it to be differentiated by a mass spectrometer, without significantly altering its chromatographic behavior. A typical CoA will begin by confirming these basic identity markers.
| Property | Value | Source |
| Chemical Name | 1-Nitrosopiperidine-2,2,6,6-d4 | [7] |
| Synonyms | NPIP-d4, 1-Nitroso(2,2,6,6-²H₄)piperidine | [8] |
| CAS Number | 99389-11-4 | [7][8] |
| Molecular Formula | C₅H₆D₄N₂O | [7] |
| Molecular Weight | 118.17 g/mol | [7] |
| Appearance | Light yellow oil or liquid | [9][10] |
| Nominal Mass Shift | +4 Da (compared to NPIP) | - |
Section 2: The Certificate of Analysis: A Framework for Trust
A Certificate of Analysis for a reference standard is a document of assurance.[5] It validates that the material in the vial is what it purports to be and performs as expected. Each section of the CoA provides a piece of evidence that, when combined, forms a self-validating system of quality.
Key Components of a Robust NPIP-d4 CoA:
-
Identification: This section confirms that the molecular structure is correct. The primary techniques used are:
-
Mass Spectrometry (MS): Provides the molecular weight of the deuterated compound, confirming the incorporation of the deuterium atoms. The mass spectrum should show a clear molecular ion peak corresponding to the mass of NPIP-d4.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the absence of protons at the 2 and 6 positions of the piperidine ring, verifying the location of deuteration. ¹³C-NMR confirms the carbon skeleton.
-
-
Chemical Purity: This is a measure of the percentage of the desired compound relative to any non-isotopic impurities. It is crucial because any co-eluting impurity could interfere with the analytical measurement.
-
Methodology: Typically determined by High-Performance Liquid Chromatography (HPLC) with UV or MS detection, or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS.[12][13]
-
Why it Matters: High chemical purity (typically >98%) ensures that the response measured is from the NPIP-d4 standard itself and not from contaminants, which could lead to an underestimation of the target analyte in the sample.
-
-
Isotopic Purity & Enrichment: This is arguably the most critical parameter for a stable isotopically labeled standard. It defines the percentage of the material that contains the desired isotopic label.
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position.[14] For NPIP-d4, a 99.5% D enrichment means there is a 99.5% probability of finding a deuterium atom at any of the four labeled positions.
-
Isotopic Purity: This is the percentage of molecules that are the fully deuterated d4 species, as opposed to d0, d1, d2, or d3 species. This is often determined by Mass Spectrometry by measuring the relative abundance of the H/D isotopolog ions.[15]
-
Causality: A low isotopic purity means a significant portion of the internal standard is the unlabeled (d0) NPIP. This is a critical failure point, as the d0 component of the standard will be indistinguishable from the native NPIP analyte in the sample, leading to a gross overestimation of the impurity and false out-of-specification (OOS) results.
-
-
Concentration (for solutions): For standards supplied in solution, the certified concentration is paramount. This value is determined by the manufacturer using a quantitative approach, often a mass balance calculation that incorporates chemical purity, isotopic purity, and the precise weight of the standard dissolved in a known volume of solvent.[16]
-
Storage and Stability: This information dictates the proper handling to maintain the integrity of the standard. N-Nitrosopiperidine is known to be light-sensitive and should be stored in a cool, dark place.[10][17] The CoA will specify the recommended storage conditions (e.g., Freeze at < -10 °C) and may provide an expiration date.[9][18]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. researchgate.net [researchgate.net]
- 4. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 5. alliancechemical.com [alliancechemical.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. kmpharma.in [kmpharma.in]
- 8. veeprho.com [veeprho.com]
- 9. N-NITROSOPIPERIDINE | Occupational Safety and Health Administration [osha.gov]
- 10. nj.gov [nj.gov]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. isotope.com [isotope.com]
- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. accustandard.com [accustandard.com]
Navigating the Landscape of N-Nitrosopiperidine-d4: A Technical Guide for Researchers
An In-depth Exploration of Supplier Sourcing, Pricing, and Application as a Critical Internal Standard in Nitrosamine Analysis.
Authored by: A Senior Application Scientist
Introduction: The Imperative for Isotopically Labeled Standards in Pharmaceutical Analysis
The scrutiny of nitrosamine impurities in pharmaceutical products has intensified in recent years, with regulatory bodies worldwide demanding rigorous analytical testing to ensure patient safety.[1][2] N-Nitrosopiperidine (NPIP), a probable human carcinogen, is one such nitrosamine that requires sensitive and accurate quantification.[3][4] For analytical chemists in the pharmaceutical industry, the use of stable isotopically labeled internal standards is not merely a best practice but a cornerstone of robust and reliable bioanalytical methods. This guide provides a comprehensive overview of N-Nitrosopiperidine-d4 (deuterated N-Nitrosopiperidine), a critical tool for researchers and drug development professionals. We will delve into the complexities of sourcing this reference material, offer insights into pricing structures, and provide a detailed protocol for its application in liquid chromatography-mass spectrometry (LC-MS) based methods.
The Role of N-Nitrosopiperidine-d4 in Mitigating Analytical Variability
In quantitative analysis, particularly with techniques as sensitive as mass spectrometry, variabilities in sample preparation and instrument response can significantly impact the accuracy of results. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thus compensating for any losses during sample processing and fluctuations in instrument performance. N-Nitrosopiperidine-d4, with its four deuterium atoms, possesses a mass shift that allows for its differentiation from the unlabeled N-Nitrosopiperidine by the mass spectrometer, while maintaining nearly identical physicochemical properties. This ensures that it behaves in a manner almost indistinguishable from the analyte throughout the analytical workflow, from extraction to detection.[5]
Supplier Landscape and Considerations for Procurement
The acquisition of high-quality N-Nitrosopiperidine-d4 is a critical first step for any laboratory involved in nitrosamine testing. Several reputable suppliers specialize in the synthesis and certification of such reference standards. When selecting a supplier, researchers should consider not only the price but also the quality of the product, the comprehensiveness of the accompanying documentation (Certificate of Analysis), and the supplier's reputation for customer support and technical expertise.
Below is a comparative overview of prominent suppliers. Please note that pricing is often subject to change and may require a direct quotation from the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Noteworthy Features | Pricing |
| Veeprho | N-Nitrosopiperidine-D4 | 99389-11-4 | C₅H₆D₄N₂O | Highly characterized reference material meeting USP, EMA, JP, and BP standards.[6] | Request a Quote |
| Santa Cruz Biotechnology | N-Nitrosopiperidine-d4 | 99389-11-4 | C₅H₆D₄N₂O | Offered for research use only.[7] | Request a Quote |
| Chemicea Pharmaceuticals | N-Nitrosopiperidine | 100-75-4 (non-deuterated) | C₅H₁₀N₂O | Global supplier of high-purity impurity standards. | Request a Quote |
| SynZeal | N-Nitrosopiperidine | 100-75-4 (non-deuterated) | C₅H₁₀N₂O | Supplied with detailed characterization data compliant with regulatory guidelines.[8] | Request a Quote |
| AccuStandard | N-Nitrosopiperidine Solution | 100-75-4 (non-deuterated) | C₅H₁₀N₂O | Certified Reference Material in dichloromethane. | $25.00 (1 mL, 100 µg/mL)[9] |
| LGC Standards | N-Nitrosopiperidine | 100-75-4 (non-deuterated) | C₅H₁₀N₂O | Produced under ISO 17034 accreditation.[10] | Request a Quote |
| Clinivex | N-Nitrosopiperidine-d4 | 99389-11-4 | C₅H₆D₄N₂O | Supplier of reference standards for research purposes.[11] | Request a Quote |
Note: The table includes suppliers for both the deuterated and non-deuterated forms of N-Nitrosopiperidine to provide a broader market overview. Researchers should ensure they are purchasing the correct isotopically labeled standard for their internal standard needs.
Key Specifications to Scrutinize on the Certificate of Analysis
The Certificate of Analysis (CoA) is a critical document that provides evidence of the quality and purity of the reference standard. When procuring N-Nitrosopiperidine-d4, researchers should pay close attention to the following parameters on the CoA:
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is generally expected for a reference standard.
-
Isotopic Purity (Isotopic Enrichment): This indicates the percentage of the deuterated compound relative to the unlabeled and other isotopic variants. High isotopic purity is crucial to prevent interference with the quantification of the native analyte. For a d4 compound, one would expect to see a high abundance of the M+4 isotope.
-
Identity Confirmation: Verified through techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The CoA should confirm that the spectral data is consistent with the structure of N-Nitrosopiperidine-d4.
-
Concentration (for solutions): If the standard is supplied as a solution, the concentration and the solvent used should be clearly stated and verified.
Experimental Protocol: Quantification of N-Nitrosopiperidine in a Pharmaceutical Matrix using LC-MS/MS with N-Nitrosopiperidine-d4 as an Internal Standard
This section provides a detailed, step-by-step methodology for the analysis of N-Nitrosopiperidine.
Materials and Reagents
-
N-Nitrosopiperidine analytical standard (for calibration curve)
-
N-Nitrosopiperidine-d4 (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Pharmaceutical drug substance or product for testing
-
Syringe filters (0.22 µm)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Nitrosopiperidine and N-Nitrosopiperidine-d4 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Nitrosopiperidine primary stock solution with a suitable solvent (e.g., 50:50 methanol:water). These will be used to construct the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of N-Nitrosopiperidine-d4 at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
Sample Preparation
-
Accurately weigh a known amount of the pharmaceutical sample (e.g., 100 mg of powdered tablets or API).
-
Add a defined volume of extraction solvent (e.g., 10 mL of methanol).
-
Spike the sample with a small, precise volume of the N-Nitrosopiperidine-d4 internal standard spiking solution.
-
Vortex or sonicate the sample for a specified time to ensure complete extraction of the analyte.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is recommended for its high sensitivity and selectivity in quantitative analysis.
-
LC Column: A C18 reverse-phase column is commonly used for the separation of nitrosamines.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for both N-Nitrosopiperidine and N-Nitrosopiperidine-d4.
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the N-Nitrosopiperidine to the N-Nitrosopiperidine-d4 internal standard against the concentration of the N-Nitrosopiperidine calibration standards.
-
Determine the peak area ratio of the analyte to the internal standard in the prepared sample.
-
Calculate the concentration of N-Nitrosopiperidine in the sample by interpolating its peak area ratio from the calibration curve.
Workflow for Nitrosamine Analysis
Caption: Workflow for the quantitative analysis of N-Nitrosopiperidine using N-Nitrosopiperidine-d4 as an internal standard.
Safety, Handling, and Storage of N-Nitrosopiperidine-d4
N-Nitrosopiperidine and its deuterated analog are potent carcinogens and should be handled with extreme caution in a laboratory setting.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: All handling of neat material or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store N-Nitrosopiperidine-d4 in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials. Some suppliers recommend refrigeration (2-8°C).
-
Disposal: Dispose of all waste materials containing N-Nitrosopiperidine-d4 in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion: Ensuring Analytical Integrity in Nitrosamine Testing
The use of N-Nitrosopiperidine-d4 as an internal standard is indispensable for the accurate and reliable quantification of N-Nitrosopiperidine in pharmaceutical materials. By carefully selecting a reputable supplier, scrutinizing the Certificate of Analysis, and adhering to a validated analytical protocol, researchers can ensure the integrity of their data and contribute to the safety of pharmaceutical products. This guide serves as a foundational resource for scientists and professionals in the field, empowering them to navigate the complexities of sourcing and utilizing this critical analytical tool.
References
-
Veeprho. N-Nitrosopiperidine-D4 | CAS 99389-11-4. [Link]
-
SynZeal. N-Nitrosopiperidine | 100-75-4. [Link]
-
Axios Research. N-Nitrosopiperidine - CAS - 100-75-4. [Link]
-
Synchemia. CERTIFICATE OF ANALYSIS Product Name: N-Nitrosopiperidine. [Link]
-
PubChem. N-Nitrosopiperidine. [Link]
-
New Jersey Department of Health. N-NITROSOPIPERIDINE HAZARD SUMMARY. [Link]
-
Kymos. Nitrosamine Impurities Analysis. [Link]
-
PMDA. Nitrosamine Impurities. [Link]
-
IndiaMART. 99% Liquid N-Nitrosopiperidine (NPIP), 100-75-4 at best price in Hyderabad. [Link]
Sources
- 1. kymos.com [kymos.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. scbt.com [scbt.com]
- 8. N-Nitrosopiperidine | 100-75-4 | SynZeal [synzeal.com]
- 9. accustandard.com [accustandard.com]
- 10. N-Nitrosopiperidine | CAS 100-75-4 | LGC Standards [lgcstandards.com]
- 11. clinivex.com [clinivex.com]
Methodological & Application
Application Note: Quantitative Analysis of N-Nitrosopiperidine by Gas Chromatography-Mass Spectrometry Utilizing N-Nitrosopiperidine-d4 as an Internal Standard
Abstract
The presence of N-nitrosamine impurities in pharmaceuticals, food products, and environmental samples is a significant safety concern due to their classification as probable human carcinogens.[1][2] N-Nitrosopiperidine (NPIP), a potent carcinogen, can form from the reaction of secondary amines with nitrosating agents and has been detected in various matrices including cured meats, spices, and tobacco smoke.[3][4][5] Accurate and robust quantification at trace levels is therefore critical for regulatory compliance and risk assessment. This application note details a highly sensitive and specific method for the determination of N-Nitrosopiperidine using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with an isotope dilution strategy. The use of N-Nitrosopiperidine-d4 as a stable, isotopically labeled internal standard (ISTD) ensures the highest degree of accuracy by correcting for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.[6][7]
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The gold standard for quantitative mass spectrometry is the isotope dilution method.[6][8] This approach relies on the addition of a known quantity of a stable, isotopically labeled version of the target analyte to every sample, calibrator, and quality control sample prior to any sample processing.
The ideal internal standard exhibits several key characteristics:
-
Chemical and Physical Similarity: It behaves nearly identically to the native analyte during extraction, derivatization, and chromatographic separation.[9]
-
Mass Difference: It is easily distinguished from the native analyte by the mass spectrometer due to a significant mass-to-charge (m/z) difference.
-
Co-elution: It elutes at the same retention time as the native analyte, ensuring that both experience the same matrix effects and ionization conditions at the point of detection.
N-Nitrosopiperidine-d4 is an excellent internal standard for NPIP analysis because it fulfills these criteria perfectly. By calculating the ratio of the response of the native analyte to the response of the stable isotope-labeled standard, the method effectively normalizes for any analyte loss or signal variability, leading to superior precision and accuracy.[7]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Analyte and Internal Standard Properties
A thorough understanding of the physicochemical properties of both the target analyte and the internal standard is crucial for method development.
| Property | N-Nitrosopiperidine (NPIP) | N-Nitrosopiperidine-d4 (NPIP-d4) | Reference |
| CAS Number | 100-75-4 | 99389-11-4 | [10][11] |
| Molecular Formula | C₅H₁₀N₂O | C₅H₆D₄N₂O | [12] |
| Molecular Weight | 114.15 g/mol | 118.17 g/mol | [3][12] |
| Appearance | Light yellow, oily liquid | Not specified, assumed similar | [13] |
| Boiling Point | ~219 °C | Not specified, assumed similar | [13] |
| Density | ~1.06 g/mL | Not specified, assumed similar | [13] |
Safety Precautions
Warning: N-Nitrosamines are potent carcinogens and should be handled with extreme care.[3] All work involving pure nitrosamine standards or concentrated solutions must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses, is mandatory. Consult the Safety Data Sheet (SDS) for N-Nitrosopiperidine before handling.[14]
Detailed Application Protocol
This protocol provides a framework for the analysis of NPIP in a generic drug substance matrix. It should be validated and optimized for specific sample types.
Materials and Reagents
-
Standards: N-Nitrosopiperidine (≥99% purity), N-Nitrosopiperidine-d4 (≥98% isotopic purity).[9]
-
Solvents: Dichloromethane (DCM, HPLC or GC-grade), Methanol (MeOH, HPLC-grade).
-
Reagents: Sodium hydroxide (for pH adjustment if needed), Anhydrous sodium sulfate.
-
Equipment: Analytical balance, Class A volumetric flasks, pipettes, 15 mL centrifuge tubes, vortex mixer, centrifuge, GC vials with septa.
Preparation of Standard Solutions
-
ISTD Stock Solution (100 µg/mL): Accurately weigh ~5 mg of N-Nitrosopiperidine-d4 into a 50 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.
-
Analyte Stock Solution (100 µg/mL): Accurately weigh ~5 mg of N-Nitrosopiperidine into a 50 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.[15]
-
Intermediate Mixed Spiking Solution (1 µg/mL): Dilute the stock solutions with methanol to create an intermediate solution containing both NPIP and NPIP-d4.[15]
-
ISTD Working Solution (e.g., 30 ng/mL): Prepare by diluting the ISTD stock solution in dichloromethane. This solution will be used to spike all samples and standards.
-
Calibration Standards (e.g., 0.5 - 50 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of the analyte intermediate solution into blank matrix extract and adding a fixed volume of the ISTD working solution to each. This ensures each calibrator has the same ISTD concentration (e.g., 30 ng/mL).[15][16]
Sample Preparation: Liquid-Liquid Extraction
-
Weighing: Accurately weigh 500 mg of the sample (e.g., drug substance powder) into a 15 mL centrifuge tube.
-
Spiking: Add a precise volume of the ISTD working solution (e.g., 100 µL of 30 ng/mL NPIP-d4) to the tube.
-
Dissolution/Suspension: Add 5 mL of 0.1 M NaOH solution and vortex for 1 minute to suspend the sample.
-
Extraction: Add 2 mL of dichloromethane (DCM). Cap tightly and vortex vigorously for 2 minutes.[4][16]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Transfer the dried organic extract into a GC vial for analysis.
Experimental Workflow Diagram
Caption: Step-by-step sample preparation workflow.
GC-MS/MS Instrumentation and Parameters
The following parameters provide a starting point and should be optimized for the specific instrument used. GC-MS/MS is recommended for its high selectivity and sensitivity.[17]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole MS or equivalent |
| GC Column | Agilent DB-624 UI (or similar mid-polarity column), 30 m x 0.25 mm, 1.4 µm |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Ion Source | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The selection of precursor and product ions is critical for method specificity. These should be empirically determined.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| N-Nitrosopiperidine | 114 | 84 | 56 | Optimize |
| N-Nitrosopiperidine-d4 | 118 | 88 | 60 | Optimize |
Note: The molecular ion (m/z 114 for NPIP) is often used as the precursor. Collision energies must be optimized to maximize signal intensity for the product ions.[18]
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (NPIP Area / NPIP-d4 Area) against the concentration of NPIP in the calibration standards.
-
Linearity: Apply a linear regression fit to the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.
-
Quantification: Calculate the peak area ratio for each sample. Determine the concentration of NPIP in the sample by interpolating from the calibration curve.
-
Final Calculation: Adjust the concentration based on the initial sample weight and dilution factors to report the final result in µg/kg or ppb.
Method Performance and Validation
A full method validation should be performed according to ICH or FDA guidelines.[2] Key parameters to assess include:
-
Specificity: Absence of interfering peaks at the retention time of the analyte and ISTD in blank matrix.
-
Linearity and Range: As described above.
-
Accuracy: Determined by analyzing spiked blank matrix samples at multiple concentration levels. Recoveries should typically be within 70-130%.[16]
-
Precision: Assessed through replicate analyses of spiked samples (repeatability and intermediate precision), with a relative standard deviation (RSD) typically ≤ 15%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Conclusion
The use of N-Nitrosopiperidine-d4 as an internal standard provides a robust, accurate, and reliable method for the quantification of N-Nitrosopiperidine by GC-MS/MS. The isotope dilution approach effectively mitigates variability from complex sample matrices and multi-step preparation procedures.[8] This methodology is essential for researchers, quality control laboratories, and regulatory bodies to ensure product safety and compliance by accurately monitoring the levels of this potentially carcinogenic impurity.
References
-
Swissmedic. (2019). Nitrosamines by GC-MS/MS. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem. [Link]
-
Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]
-
Drabik, D., et al. (2015). Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives. Food Additives & Contaminants: Part A. [Link]
-
SynZeal. (n.d.). N-Nitrosopiperidine. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]
-
McDonald, S., et al. (2012). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. Journal of Chromatography A. [Link]
-
ResolveMass Laboratories Inc. (2024). GC-MS Method Development for Nitrosamine Testing. [Link]
-
Olorunfemi, O., & Oga, I. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Crews, C. (2010). The determination of N-nitrosamines in food. Food and Agricultural Immunology. [Link]
-
McDonald, S., et al. (2012). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Shipkova, M., et al. (2014). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. [Link]
-
Lee, J., et al. (2018). Distribution of Seven N-Nitrosamines in Food. Toxicological Research. [Link]
-
Wang, Y., et al. (2018). DNA Adductome Analysis Identifies N-Nitrosopiperidine Involved in the Etiology of Esophageal Cancer in Cixian, China. Chemical Research in Toxicology. [Link]
-
Veeprho. (n.d.). N-Nitrosopiperidine-D4. [Link]
-
Tittlemier, S. A., et al. (2021). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. Toxins. [Link]
-
Al-Rimawi, F., et al. (2024). Analysis and risk assessment of nitrosamines in sartans using GC–MS and Monte Carlo simulation. Scientific Reports. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Occupational Safety and Health Administration. (n.d.). N-NITROSOPIPERIDINE. [Link]
-
ResearchGate. (n.d.). LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM.... [Link]
-
Pawar, A. K., et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. FABAD Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. qascf.com [qascf.com]
- 6. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. N-Nitrosopiperidine | CAS 100-75-4 | LGC Standards [lgcstandards.com]
- 11. veeprho.com [veeprho.com]
- 12. N-Nitrosopiperidine | 100-75-4 | SynZeal [synzeal.com]
- 13. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]
- 14. accustandard.com [accustandard.com]
- 15. agilent.com [agilent.com]
- 16. edqm.eu [edqm.eu]
- 17. resolvemass.ca [resolvemass.ca]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Robust Sample Preparation for Nitrosamine Analysis in Pharmaceuticals Using Deuterated Internal Standards
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Nitrosamine Analysis
The unexpected detection of N-nitrosamine impurities in common medications since 2018 has presented a significant challenge to the pharmaceutical industry.[1][2] Classified as probable human carcinogens, these impurities must be controlled to stringent acceptable intake (AI) limits, often in the nanogram range.[1][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have mandated that manufacturers conduct rigorous risk assessments and implement sensitive analytical testing to ensure patient safety.[1][4]
The analysis of nitrosamines at such trace levels is fraught with challenges. The complexity of drug product matrices can interfere with detection, and the multi-step nature of sample preparation can introduce variability and lead to the loss of volatile or reactive analytes.[5] To achieve the accuracy, precision, and reliability demanded by regulators, the use of stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, is not just a recommendation—it is the cornerstone of a robust, self-validating analytical method.[3][6]
This application note provides a detailed guide to sample preparation methodologies for nitrosamine analysis, focusing on the critical role and practical implementation of deuterated internal standards. We will explore the causality behind protocol choices and provide detailed, field-proven workflows applicable to both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).
The Scientific Rationale: Why Deuterated Standards are Essential
The principle of isotope dilution is the gold standard for quantitative mass spectrometry.[3] A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms have been replaced with deuterium, a non-radioactive, stable isotope of hydrogen.[3][7]
The Core Advantages:
-
Near-Identical Chemical Behavior: Deuterated standards are structurally and chemically almost identical to their non-labeled counterparts.[3] This means they behave similarly during extraction, cleanup, and chromatographic separation. They are affected by matrix suppression or enhancement in the same way as the target analyte.
-
Correction for Variability: Any analyte loss during the complex sample preparation workflow will be mirrored by a proportional loss of the deuterated standard.[3][6] Because a known amount of the standard is added at the very beginning, the ratio of the analyte's signal to the standard's signal remains constant, regardless of recovery variations. This ratio is used for quantification, effectively nullifying errors from sample handling and matrix effects.
-
Method Validation and Trustworthiness: The recovery of the deuterated standard in every sample serves as a built-in quality control check. An unusually low or high recovery signals a problem with the preparation of that specific sample, allowing for immediate investigation and ensuring the trustworthiness of reported data. Regulatory bodies recognize the use of deuterated standards as a hallmark of a well-controlled, reliable analytical method.[3]
Commonly used deuterated standards in nitrosamine analysis include N-Nitrosodimethylamine-d₆ (NDMA-d₆), N-Nitrosodiethylamine-d₁₀ (NDEA-d₁₀), and N-Nitroso-N-methyl-4-aminobutyric acid-d₃ (NMBA-d₃).[3][8]
Foundational Sample Preparation Strategies
The primary objective of sample preparation is to cleanly and efficiently extract the target nitrosamines from the drug substance or product matrix and concentrate them for analysis. The choice of technique depends on the complexity of the sample matrix, the physicochemical properties of the nitrosamines, and the analytical instrument being used.
Three primary workflows are prevalent:
-
Direct Dilution ("Dilute-and-Shoot"): For simple, clean matrices.
-
Liquid-Liquid Extraction (LLE): A versatile method for a wide range of matrices.
-
Solid-Phase Extraction (SPE): For complex or "dirty" matrices requiring extensive cleanup.
A critical consideration in all protocols is the potential for the artificial formation of nitrosamines during sample handling.[5] This can occur if precursor amines and nitrosating agents are present in the sample or reagents. Therefore, using high-purity solvents and reagents and avoiding excessive heat or harsh pH conditions (unless required for extraction) is paramount.[5]
Protocol 1: Direct Dilution for LC-MS/MS Analysis
This approach, often aligned with methods like USP General Chapter <1469> Procedure 3, is the most straightforward.[9] It is best suited for active pharmaceutical ingredients (APIs) or simple formulations that are readily soluble and do not contain excipients that cause significant matrix effects.
Causality: The goal is to simply dissolve the sample, spike it with the internal standard, and remove particulates before injection. The deuterated standard compensates for any matrix-induced ionization suppression or enhancement in the LC-MS/MS source. This method prioritizes speed and minimizes sample manipulation, reducing the risk of analyte loss or artifact formation.
Visual Workflow: Direct Dilution
Caption: Workflow for Liquid-Liquid Extraction.
Step-by-Step Methodology:
-
Sample Weighing: Weigh 200-1,000 mg of the sample (ground tablets or API) into a 15 mL centrifuge tube. [8]2. Dispersion: Add 8.0 mL of an aqueous solution (e.g., 1 M NaOH) to disperse or dissolve the sample. [8]3. Internal Standard Spiking: Add a precise volume of the deuterated internal standard solution.
-
Extraction Solvent: Add 2.0 mL of dichloromethane (DCM). [8]5. Extraction: Shake vigorously or vortex for at least 5 minutes to facilitate the transfer of nitrosamines into the organic phase. [10]6. Phase Separation: Centrifuge to achieve a clean separation between the aqueous and organic layers.
-
Collection: Using a pipette, carefully transfer the bottom organic layer (DCM) to a clean tube or autosampler vial.
-
Final Preparation: The organic extract can be injected directly for GC-MS analysis or, for LC-MS, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a mobile-phase-compatible solvent. Filter before injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is the most powerful technique for cleanup and is essential for highly complex or "dirty" matrices like cough syrups or drug products with challenging excipients. [11]It provides superior removal of interferences and allows for significant concentration of the analyte. [11] Causality: SPE separates compounds based on their physical and chemical properties. A typical workflow for nitrosamines might use a strong cation-exchange cartridge. [11]The sample is loaded under conditions where the slightly basic nitrosamines become protonated and bind to the negatively charged sorbent. Interfering compounds that are neutral or anionic are washed away. Finally, the retained nitrosamines are eluted using a solvent that neutralizes their charge, releasing them from the cartridge in a clean, concentrated solution. The deuterated standard tracks this entire multi-step process, correcting for any potential losses during loading, washing, or elution.
Visual Workflow: Solid-Phase Extraction
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 4. fda.gov [fda.gov]
- 5. youtube.com [youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. agilent.com [agilent.com]
- 9. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [merckmillipore.com]
- 10. edqm.eu [edqm.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for N-Nitrosopiperidine-d4 in Pharmaceutical Impurity Testing
<
Introduction: The Imperative for Precise Nitrosamine Analysis in Pharmaceuticals
The discovery of N-nitrosamine impurities in widely used pharmaceuticals since 2018 has presented a significant challenge to the pharmaceutical industry and global regulatory bodies.[1][2] Nitrosamines are classified as probable human carcinogens based on extensive animal studies, necessitating stringent control over their presence in drug products to ensure patient safety.[1] This has led to a concerted effort by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to establish guidelines and require manufacturers to perform comprehensive risk assessments and testing for these impurities.[3][4]
The analytical methods employed for the detection and quantification of nitrosamines must be highly sensitive and selective, capable of measuring trace levels of these impurities within complex drug matrices.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the technique of choice due to its superior sensitivity and specificity.[7] A cornerstone of robust and reliable quantitative LC-MS/MS assays is the use of stable isotopically labeled internal standards (SIL-IS). These standards are critical for correcting variations in sample preparation, chromatographic retention, and mass spectrometric ionization, thereby ensuring the accuracy and precision of the analytical results.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of N-Nitrosopiperidine-d4 (NPIP-d4) as an internal standard for the accurate quantification of N-Nitrosopiperidine (NPIP) and other related nitrosamine impurities in pharmaceutical products.
Physicochemical Properties of N-Nitrosopiperidine-d4
N-Nitrosopiperidine-d4 is the deuterated analog of N-Nitrosopiperidine, a common nitrosamine impurity.[8] The incorporation of four deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical chemical and physical properties. This chemical similarity is paramount for an internal standard to effectively mimic the behavior of the analyte throughout the analytical process.
| Property | Value |
| Chemical Name | N-Nitroso-2,2,6,6-tetradeuteropiperidine |
| CAS Number | 99389-11-4[9] |
| Molecular Formula | C₅H₆D₄N₂O |
| Molecular Weight | 118.17 g/mol |
| Appearance | Light yellow oil or liquid[8] |
| Purity | ≥98% (Isotopic Purity ≥99%) |
The Critical Role of N-Nitrosopiperidine-d4 as an Internal Standard
The fundamental principle behind using a stable isotopically labeled internal standard is to introduce a known quantity of the labeled compound into every sample, calibrator, and quality control sample prior to any sample preparation steps. Because NPIP-d4 is chemically identical to NPIP, it will experience the same losses during extraction, potential degradation, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to a more accurate and precise quantification of the analyte.
Experimental Protocols
Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is the foundation of a reliable quantitative method. All preparations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn, as nitrosamines are potent carcinogens.[8]
1.1. N-Nitrosopiperidine-d4 (Internal Standard) Stock Solution (1 mg/mL):
-
Allow the NPIP-d4 neat material to equilibrate to room temperature.
-
Accurately weigh approximately 10 mg of NPIP-d4 into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the material in methanol and bring the volume to the mark.
-
Cap and vortex to ensure complete dissolution.
-
This stock solution should be stored at -20°C or as recommended by the supplier.
1.2. N-Nitrosopiperidine (Analyte) Stock Solution (1 mg/mL):
-
Follow the same procedure as for the NPIP-d4 stock solution, using N-Nitrosopiperidine.
1.3. Intermediate and Working Standard Solutions:
-
Prepare a series of intermediate and working standard solutions by serially diluting the stock solutions with an appropriate solvent, such as methanol or a mixture of methanol and water.[10][11]
-
The concentrations of these solutions should be chosen to cover the expected range of the analyte in the samples and to construct a calibration curve.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 50 ng/mL) that will be added to all samples.
Sample Preparation Protocol for a Solid Dosage Form (e.g., Tablets)
This protocol provides a general guideline for the extraction of nitrosamines from a solid drug product. The specific details may need to be optimized based on the drug matrix.
-
Step 1: Sample Comminution: Crush a sufficient number of tablets to obtain a fine, homogeneous powder.[12]
-
Step 2: Weighing and Spiking: Accurately weigh a portion of the powdered sample (e.g., 100 mg) into a centrifuge tube.
-
Step 3: Internal Standard Addition: Add a precise volume of the NPIP-d4 working internal standard solution to each sample. For example, add 100 µL of a 50 ng/mL NPIP-d4 solution to achieve a final concentration of 5 ng/mL in a 1 mL extraction volume.[13]
-
Step 4: Extraction: Add an appropriate extraction solvent (e.g., methanol or dichloromethane).[11] The choice of solvent should be optimized for the specific drug product to ensure efficient extraction of the nitrosamines.
-
Step 5: Agitation: Vortex or sonicate the sample for a defined period (e.g., 15-30 minutes) to facilitate the extraction of the analytes.[12]
-
Step 6: Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excipients.
-
Step 7: Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The following is a representative LC-MS/MS method for the analysis of N-Nitrosopiperidine. Method parameters should be optimized for the specific instrument and column used.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[10] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[10] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of the analyte from matrix interferences. |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[14] |
| Ion Source Temperature | Optimized for the specific instrument |
| Multiple Reaction Monitoring (MRM) Transitions | See table below |
Optimized MS/MS Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitrosopiperidine (NPIP) | 115.1 | 69.1 (Quantifier) | Optimized |
| 115.1 | 41.1 (Qualifier) | Optimized | |
| N-Nitrosopiperidine-d4 (NPIP-d4) | 119.1 | 73.1 (Quantifier) | Optimized |
| 119.1 | 43.1 (Qualifier) | Optimized |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Data Analysis and Interpretation
The quantification of N-Nitrosopiperidine is based on the ratio of the peak area of the analyte to the peak area of the internal standard (NPIP-d4). A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards. The concentration of NPIP in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Method Validation
A crucial aspect of ensuring the reliability of any analytical method is its validation. The use of NPIP-d4 as an internal standard is a key component in achieving a robustly validated method. Key validation parameters to be assessed according to ICH Q2(R1) guidelines include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.99 is typically required.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[16]
Visualizing the Workflow
Analytical Workflow Diagram
Caption: General workflow for nitrosamine analysis using an internal standard.
Method Validation Workflow
Caption: Key parameters for analytical method validation.
Conclusion
The use of N-Nitrosopiperidine-d4 as an internal standard is indispensable for the accurate and precise quantification of N-Nitrosopiperidine in pharmaceutical products. Its chemical similarity to the analyte ensures that it effectively compensates for variations throughout the analytical process, from sample preparation to detection. By following the detailed protocols and method guidelines outlined in this application note, researchers and analytical scientists can develop and validate robust LC-MS/MS methods that meet the stringent requirements of regulatory agencies and ultimately contribute to ensuring the safety and quality of pharmaceutical products for patients worldwide.
References
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Nitrosamine impurities. European Medicines Agency (EMA). Available from: [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency (EMA). Available from: [Link]
-
Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. YouTube. Available from: [Link]
-
a LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM... ResearchGate. Available from: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available from: [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare (EDQM). Available from: [Link]
-
N-Nitrosopiperidine. PubChem. Available from: [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. Available from: [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PubMed Central. Available from: [Link]
-
N-Nitrosopiperidine-D4. Veeprho. Available from: [Link]
-
Nitrosamine Detection: Meet EMA and FDA Regulations. SGS USA. Available from: [Link]
-
Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. Available from: [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. Available from: [Link]
-
N-Nitrosopiperidine. SynZeal. Available from: [Link]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Nitrosamine Detection: Meet EMA and FDA Regulations | SGS USA [sgs.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 7. jfda-online.com [jfda-online.com]
- 8. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. lcms.cz [lcms.cz]
- 11. accustandard.com [accustandard.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
Application Note & Protocol: Quantification of N-Nitrosopiperidine in Food Matrices
Introduction: The Imperative for N-Nitrosopiperidine (NPIP) Monitoring in Food
N-Nitrosamines are a class of genotoxic carcinogens that can form in food during processing, cooking, and storage. Among them, N-Nitrosopiperidine (NPIP) is a potent carcinogen of significant concern. It is formed from the reaction of secondary amines, such as piperidine, with a nitrosating agent, typically nitrite. Piperidine is naturally present in various foods, particularly in spices like black pepper, while nitrites are often added to cured meats as preservatives. The presence of NPIP in the food supply chain presents a potential risk to human health, necessitating robust and reliable analytical methods for its quantification.
This application note provides a comprehensive guide for the determination of N-Nitrosopiperidine in complex food matrices. We will delve into the critical aspects of sample preparation, analytical techniques, and data interpretation, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthy results. This document is intended for researchers, scientists, and professionals involved in food safety and quality control.
Analytical Workflow: A Strategic Overview
The accurate quantification of NPIP in food is a multi-step process that requires careful consideration of the sample matrix and the analytical endpoint. The general workflow involves sample extraction, extract cleanup, and instrumental analysis.
Application Note: Quantitative Analysis of N-Nitrosopiperidine in Environmental Water Samples using Isotope Dilution with N-Nitrosopiperidine-d4 by SPE and LC-MS/MS
Abstract
N-nitrosamines, including N-Nitrosopiperidine (NPIP), are a class of disinfection byproducts and environmental contaminants recognized as probable human carcinogens.[1][2] Their presence in drinking and surface water, even at trace ng/L concentrations, necessitates highly sensitive, accurate, and robust analytical methods for monitoring and risk assessment.[2][3][4] This application note details a definitive method for the quantification of NPIP in environmental water matrices. The protocol employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Crucially, the method's high accuracy and precision are achieved through the principle of isotope dilution, utilizing N-Nitrosopiperidine-d4 (NPIP-d4) as an internal standard to correct for matrix effects and procedural losses.
Introduction: The Rationale for Isotope Dilution
N-Nitrosopiperidine (NPIP) can form during water treatment processes, particularly chloramination, and can also enter water systems from industrial sources.[2][3] The analytical challenge lies in quantifying this compound at extremely low levels within complex environmental matrices that can interfere with instrument response.
Standard analytical approaches can be compromised by two primary factors:
-
Analyte Loss During Sample Preparation: The multi-step process of extracting and concentrating NPIP from a large volume of water can lead to variable analyte recovery.
-
Matrix Effects in Mass Spectrometry: Co-extracted compounds from the water sample can either suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification.
To overcome these challenges, this protocol employs an isotope dilution strategy. A known quantity of a stable, isotopically labeled version of the analyte, N-Nitrosopiperidine-d4 (NPIP-d4), is added to the sample at the very beginning of the workflow. NPIP-d4 is chemically identical to native NPIP and therefore behaves indistinguishably during extraction, concentration, and chromatographic separation. However, due to its four additional deuterium atoms, it has a higher mass and is easily distinguished by the mass spectrometer.
By measuring the ratio of the response of the native analyte (NPIP) to its labeled internal standard (NPIP-d4), the method internally corrects for any procedural inconsistencies. If a portion of the analyte is lost during extraction, an equivalent portion of the labeled standard is also lost, preserving the ratio and ensuring the final calculated concentration remains accurate and reliable.[4][5]
Experimental Methodology
Materials and Reagents
-
Standards:
-
Solvents:
-
Methanol (LC-MS Grade)
-
Dichloromethane (DCM, HPLC Grade)
-
Water (LC-MS Grade)
-
-
Reagents:
-
Formic Acid (Optima™ LC/MS grade)
-
-
Supplies:
-
Solid-Phase Extraction (SPE) Cartridges: Graphitized carbon or coconut charcoal-based cartridges (e.g., Supelclean™ ENVI-Carb™, 0.5 g/6 mL) are recommended for nitrosamine extraction.[3]
-
0.22 µm Syringe or Membrane Filters
-
Class A Volumetric Flasks and Pipettes
-
Autosampler Vials with Septa
-
Nitrogen Evaporation System
-
Instrumentation
-
UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole, SCIEX 4500 QTRAP®, or equivalent tandem mass spectrometer equipped with an electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source.[2][8]
-
SPE Manifold: Vacuum manifold for processing multiple SPE cartridges.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of neat NPIP and NPIP-d4 standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at ≤ -10°C.
-
Working Standard Solution (10 µg/mL): Prepare a working solution containing the native NPIP by diluting the primary stock solution in methanol.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare the NPIP-d4 spiking solution by diluting its primary stock solution in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the NPIP working solution into reagent water to achieve concentrations ranging from 2 ng/L to 400 ng/L (final concentration in the sample).[2] These standards must be processed through the entire sample preparation procedure alongside the unknown samples.
Sample Preparation and Solid-Phase Extraction (SPE)
The following protocol is adapted from established methodologies for nitrosamine analysis in water.[2][3][9][10]
-
Sample Collection: Collect a 500 mL water sample in an amber glass bottle. If residual chlorine is present, it should be quenched immediately upon collection.
-
Internal Standard Spiking: Add a precise volume of the NPIP-d4 spiking solution (e.g., 50 µL of 1 µg/mL solution to a 500 mL sample to achieve a concentration of 100 ng/L) to each sample, blank, and calibration standard. Mix thoroughly.
-
SPE Cartridge Conditioning:
-
Pass 6 mL of Dichloromethane through the cartridge.
-
Pass 6 mL of Methanol through the cartridge.
-
Pass 9 mL of LC-MS grade water through the cartridge. Do not allow the sorbent to go dry.[3]
-
-
Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[3]
-
Sorbent Drying: After loading, apply a vacuum to the cartridge for 10-15 minutes to remove residual water.[3]
-
Analyte Elution: Elute the retained analytes (NPIP and NPIP-d4) by passing 10 mL of Dichloromethane through the cartridge into a collection tube.[3]
-
Concentration: Gently evaporate the eluate to near dryness under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 5% methanol in water.[2] Vortex to mix, and transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Workflow for NPIP Analysis using Isotope Dilution
Caption: End-to-end workflow for NPIP quantification.
Instrumental Analysis Parameters
Optimal parameters should be determined for the specific instrument in use. The following tables provide a validated starting point for method development.
Table 1: LC Parameters
| Parameter | Setting |
|---|---|
| Column | Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) or equivalent[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL - 100 µL[11] |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 4 minutes, hold for 1 min, return to initial |
Table 2: MS/MS Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive (+) |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Expected Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected RT (min) |
|---|---|---|---|---|
| N-Nitrosopiperidine (NPIP) | 115.1 | 69.1 | 15 | ~3.5[9] |
| N-Nitrosopiperidine-d4 (NPIP-d4) | 119.1 | 73.1 | 15 | ~3.5 |
Note: Precursor ion for NPIP corresponds to [M+H]+.[9] Product ions and collision energies should be optimized empirically.
Data Analysis and Quality Control
-
Quantification: Create a calibration curve by plotting the peak area ratio (NPIP Area / NPIP-d4 Area) against the concentration of the calibration standards. Apply a linear regression to the curve. The concentration of NPIP in unknown samples is determined from this curve using their measured peak area ratios.
-
Method Validation: To ensure trustworthiness, the method should be validated by assessing the following parameters.[12][13]
Table 4: Typical Method Performance Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | Ensures a proportional response across the calibration range. |
| Accuracy (Recovery) | 70 - 120% | Demonstrates the method's ability to measure the true value.[3] |
| Precision (RSD) | ≤ 15% | Shows the repeatability and reproducibility of the measurements.[3] |
| Limit of Quantification (LOQ) | ≤ 10 ng/L | The lowest concentration that can be reliably quantified.[2][3] |
Conclusion
This application note provides a comprehensive and robust protocol for the trace-level quantification of N-Nitrosopiperidine in environmental water samples. The core strength of this method is the integration of an isotopically labeled internal standard, N-Nitrosopiperidine-d4, within an isotope dilution framework. This approach effectively negates the impact of sample matrix effects and variability in extraction recovery, ensuring the highest degree of accuracy and confidence in the final results. The combination of optimized solid-phase extraction and sensitive LC-MS/MS analysis makes this method suitable for routine monitoring, regulatory compliance, and advanced environmental research.
References
- Current time information in New York, NY, US. (n.d.). Google.
-
N-Nitrosopiperidine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components from pos. (n.d.). Gassnova. Retrieved January 25, 2026, from [Link]
-
Determination of 8 nitrosamines in water by liquid chromatography coupled to tandem mass spectrometry. (n.d.). Agilent. Retrieved January 25, 2026, from [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. Retrieved January 25, 2026, from [Link]
-
a LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Method 607: Nitrosamines. (n.d.). EPA. Retrieved January 25, 2026, from [Link]
-
McDonald, J. A., Harden, N. B., Nghiem, L. D., & Khan, S. J. (2012). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. Talanta, 99, 146-154. Retrieved January 25, 2026, from [Link]
-
Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products) in treated drinking Water and Sewage. (n.d.). Water Research Commission. Retrieved January 25, 2026, from [Link]
-
Quality Control Criteria for Analysis of Organic Traces in Water. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
EPA-NERL: 521: Nitrosamines in water by SPE and GC/MS/MS. (n.d.). National Environmental Methods Index. Retrieved January 25, 2026, from [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023). Agilent. Retrieved January 25, 2026, from [Link]
-
N-Nitrosopiperidine-D4. (n.d.). Veeprho. Retrieved January 25, 2026, from [Link]
-
Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control. (2021). PubMed. Retrieved January 25, 2026, from [Link]
-
Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
- Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water. (n.d.). Google Patents.
-
Determination of Trace Metals in Drinking Water Using Solid-Phase Extraction Disks and X-ray Fluorescence Spectrometry. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Retrieved January 25, 2026, from [Link]
-
Characterization of New Nitrosamines in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Nitrosamine Disinfection Byproducts in Drinking Water, LC-MS. (n.d.). SCIEX. Retrieved January 25, 2026, from [Link]
-
Validation of Analytical Methods. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS Occurrence in the different steps of a drinking water treatment plant, and in chlorinated samples from a reservoir and a sewage treatment plant effluent. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
(PDF) Validation of analytical methods and laboratory procedures for chemical measurements. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. (2012). American Laboratory. Retrieved January 25, 2026, from [Link]
-
N-Nitrosopiperidine. (n.d.). SynZeal. Retrieved January 25, 2026, from [Link]
-
Nitrosamine internal standards - what should be taken into consideration?. (n.d.). Nitrosamines Exchange. Retrieved January 25, 2026, from [Link]
Sources
- 1. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]
- 4. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]
- 7. veeprho.com [veeprho.com]
- 8. sciex.com [sciex.com]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. analysis.rs [analysis.rs]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of N-Nitrosopiperidine in Pharmaceutical Matrices by Isotope Dilution Mass Spectrometry (IDMS) using N-Nitrosopiperidine-d4
Introduction: The Imperative for Precise N-Nitrosamine Quantification
The discovery of N-nitrosamine impurities in various pharmaceutical products has presented a significant challenge to the drug development and manufacturing industry.[1] N-nitrosamines, such as N-Nitrosopiperidine (NPIP), are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC), necessitating stringent control and monitoring to ensure patient safety.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established strict acceptable intake (AI) limits for these impurities, demanding highly sensitive and accurate analytical methods for their quantification.[3][4]
Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the precise and accurate quantification of trace-level impurities.[5][6][7] This application note provides a comprehensive guide to the principles and a detailed protocol for the analysis of N-Nitrosopiperidine in pharmaceutical matrices using N-Nitrosopiperidine-d4 as a stable isotope-labeled internal standard (SIL-IS).
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample.[5] In this application, N-Nitrosopiperidine-d4, which is chemically identical to the target analyte (N-Nitrosopiperidine) but has a different mass due to the replacement of four hydrogen atoms with deuterium, is used as the internal standard.[8]
The core principle of IDMS is that the SIL-IS behaves identically to the native analyte throughout the entire analytical process, including sample extraction, cleanup, and ionization in the mass spectrometer.[9] By measuring the ratio of the native analyte to the SIL-IS in the final extract, any variations in sample preparation, matrix effects (ion suppression or enhancement), or instrument response are effectively compensated for.[10] This leads to a highly accurate and precise determination of the analyte concentration, independent of sample recovery.[11][12]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the IDMS analysis of N-Nitrosopiperidine.
Caption: IDMS workflow for N-Nitrosopiperidine analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific pharmaceutical matrix and available instrumentation.
Materials and Reagents
-
Standards: N-Nitrosopiperidine (NPIP) and N-Nitrosopiperidine-d4 (NPIP-d4) certified reference materials.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and dichloromethane.
-
Reagents: Formic acid (LC-MS grade).
-
Sample Preparation Devices: Solid-phase extraction (SPE) cartridges (e.g., C18), as needed.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve NPIP and NPIP-d4 in methanol to prepare individual primary stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of NPIP by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Spiking Solution (ISSS): Prepare a working solution of NPIP-d4 at a concentration that will yield a robust signal in the LC-MS/MS system (e.g., 10 ng/mL).
Preparation of Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Prepare a set of at least six non-zero calibration standards by spiking the appropriate volume of NPIP working standard solutions and a constant volume of the ISSS into a blank matrix extract. The concentration range should bracket the expected levels of NPIP in the samples.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Sample Preparation
The choice of sample preparation technique is critical and depends on the drug matrix. The goal is to efficiently extract NPIP while minimizing matrix interference.
-
Direct Dissolution: For water-soluble drug substances, accurately weigh approximately 100 mg of the sample, add a known volume of the NPIP-d4 ISSS, and dissolve in an appropriate solvent (e.g., 1% formic acid in water).[13]
-
Liquid-Liquid Extraction (LLE): For more complex matrices, dissolve the sample and spiked ISSS in an aqueous solution and extract with an immiscible organic solvent like dichloromethane.
-
Solid-Phase Extraction (SPE): For samples requiring further cleanup, an SPE procedure can be employed. After dissolving the sample with the spiked ISSS, load the solution onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte and internal standard with an appropriate solvent.
Note: N-nitrosamines can be sensitive to light, so it is recommended to use amber vials and protect samples from direct light exposure.[14]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions for LC-MS/MS analysis. Method optimization is highly recommended.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | Optimized to achieve separation of NPIP from matrix components (e.g., 5% B to 95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode |
| Ion Source Temp. | 400 - 550°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | NPIP: m/z 115.1 -> 84.1 (quantifier), 115.1 -> 56.1 (qualifier) NPIP-d4: m/z 119.1 -> 88.1 (quantifier) |
Note: The specific MRM transitions should be optimized for the instrument being used.
Data Analysis and System Suitability
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of NPIP to NPIP-d4 against the concentration of NPIP for the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Quantification: Determine the concentration of NPIP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
System Suitability: Before analyzing the samples, inject a mid-level calibration standard multiple times (e.g., n=6). The relative standard deviation (%RSD) of the peak areas and retention times should be within acceptable limits (e.g., <15%).[15]
-
Acceptance Criteria: The results for the QC samples should be within ±15% of their nominal concentration (±20% for the lower limit of quantification, LLOQ).[16][17]
Method Validation
A full method validation should be performed according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure the reliability of the results.[16][17][18] Key validation parameters are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Accuracy & Precision | The closeness of the measured value to the true value and the degree of scatter between a series of measurements. | Within ±15% (±20% at LLOQ) for both accuracy and precision. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | r² ≥ 0.99 with at least 6 non-zero points. |
| LLOQ | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Accuracy and precision within ±20%. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The IS-normalized matrix factor should be close to 1. |
| Stability | The chemical stability of the analyte in the matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial value. |
Conclusion
Isotope Dilution Mass Spectrometry using N-Nitrosopiperidine-d4 as an internal standard provides a robust, accurate, and precise method for the quantification of N-Nitrosopiperidine in pharmaceutical matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating the variability associated with sample preparation and matrix effects, thereby ensuring the generation of high-quality, reliable data that meets stringent regulatory requirements. Adherence to a comprehensive method validation protocol is essential to demonstrate that the method is fit for its intended purpose.
References
-
U.S. Food and Drug Administration (FDA). (2023). Control of Nitrosamine Impurities in Human Drugs.[Link][3]
-
Poinot, P., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link][1]
-
Hernández, F., et al. (2007). LC–High Resolution MS in Environmental Analysis: From Target Screening to the Identification of Unknowns. ResearchGate. [Link][19]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry.[Link][5]
-
National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem. [Link][2]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.[Link][16]
-
U.S. Food and Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits.[Link][4]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link][9]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.[Link]
-
ResearchGate. (2015). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification.[Link][11]
-
Veeprho. (n.d.). N-Nitrosopiperidine-D4 | CAS 99389-11-4.[Link][8]
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.[Link][20]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation and study sample analysis.[Link][17]
-
Royal Society of Chemistry. (2013). Isotope Dilution Mass Spectrometry.[Link][6]
-
ResolveMass Laboratories Inc. (n.d.). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success.[Link][21]
-
Longdom Publishing. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone.[Link][22]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link][10]
-
U.S. Food and Drug Administration (FDA). (2024). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.[Link][23]
-
National Institutes of Health. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.[Link][24]
-
Spectroscopy. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).[Link][25]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis.[Link][26]
-
PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later.[Link][18]
-
ScienceDirect. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous.[Link][12]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. osti.gov [osti.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. veeprho.com [veeprho.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. longdom.org [longdom.org]
- 23. fda.gov [fda.gov]
- 24. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. resolvemass.ca [resolvemass.ca]
Application of N-Nitrosopiperidine-d4 in Tobacco Smoke Analysis: A Technical Guide
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of N-Nitrosopiperidine-d4 (NPIP-d4) as an internal standard for the quantitative analysis of N-Nitrosopiperidine (NPIP) in tobacco smoke. This guide delves into the scientific rationale behind the methodology, presents a comprehensive protocol, and offers insights into data interpretation, ensuring a robust and self-validating analytical system.
Introduction: The Imperative for Accurate Nitrosamine Analysis in Tobacco Smoke
Tobacco smoke is a complex aerosol containing thousands of chemical compounds, many of which are classified as harmful and potentially harmful constituents (HPHCs). Among these, nitrosamines are a class of potent carcinogens that are of significant concern to public health. Volatile nitrosamines (VNAs), including N-Nitrosopiperidine (NPIP), are formed during the curing and combustion of tobacco.[1][2] The U.S. Food and Drug Administration (FDA) has identified several VNAs as HPHCs, necessitating their accurate quantification in tobacco products and smoke to assess consumer exposure and risk.[3]
The analytical challenge lies in the trace-level concentrations of these compounds within a highly complex sample matrix. Isotope dilution mass spectrometry has emerged as the gold standard for such analyses, offering unparalleled accuracy and precision by mitigating matrix effects and variabilities in sample preparation.[4] This guide focuses on the use of N-Nitrosopiperidine-d4 (NPIP-d4), a stable isotope-labeled internal standard, for the precise quantification of NPIP in tobacco smoke.
The Scientific Rationale: Why N-Nitrosopiperidine-d4 is the Internal Standard of Choice
The fundamental principle of isotope dilution analysis is the addition of a known amount of a stable isotope-labeled analog of the analyte to the sample at the earliest stage of the analytical workflow. NPIP-d4 is an ideal internal standard for NPIP analysis for several key reasons:
-
Chemical and Physical Homology: NPIP-d4 is chemically identical to NPIP, with the only difference being the substitution of four hydrogen atoms with deuterium. This ensures that it behaves identically to the native analyte during extraction, cleanup, and chromatographic separation. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.
-
Co-elution in Chromatography: Due to their near-identical chemical properties, NPIP and NPIP-d4 co-elute in both gas chromatography (GC) and liquid chromatography (LC). This is crucial for minimizing the impact of matrix-induced ionization suppression or enhancement in the mass spectrometer source, as both the analyte and the internal standard experience the same matrix effects at the same time.
-
Distinct Mass-to-Charge Ratios: Despite their co-elution, NPIP and NPIP-d4 are readily distinguished by their different mass-to-charge (m/z) ratios in a mass spectrometer. This allows for their simultaneous but independent detection and quantification.
-
Improved Accuracy and Precision: By correcting for variations in extraction efficiency and instrument response, the use of NPIP-d4 significantly improves the accuracy and precision of the NPIP measurement, leading to more reliable and defensible data.
Analytical Workflow Overview
The quantitative analysis of NPIP in tobacco smoke using NPIP-d4 as an internal standard typically involves a multi-step process. The following diagram illustrates the general workflow from sample collection to data analysis.
Sources
Application Note: Quantitative Analysis of N-Nitrosopiperidine in Cosmetics Using Isotope Dilution Mass Spectrometry with N-Nitrosopiperidine-d4
Introduction: The Imperative for Nitrosamine Monitoring in Cosmetics
N-nitrosamines are a class of chemical compounds that are of significant concern due to their classification as probable or possible human carcinogens.[1] These compounds can form unintentionally in various consumer products, including cosmetics, during manufacturing or storage when certain precursor chemicals—specifically secondary or tertiary amines and nitrosating agents (like nitrites)—are present.[2][3] N-Nitrosopiperidine (NPIP), a volatile nitrosamine, is one such compound that has been identified in cosmetic products.[4]
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Commission's Scientific Committee on Consumer Safety (SCCS), have stringent guidelines to control and limit the presence of nitrosamines in consumer goods to mitigate potential health risks.[5][6] The European Union, for instance, sets a maximum limit of 50 µg/kg (ppb) for nitrosamine content in cosmetics.[6][7] This necessitates the use of highly sensitive and accurate analytical methods to ensure product safety and regulatory compliance.
The analysis of nitrosamines at trace levels in complex cosmetic matrices (e.g., creams, lotions, shampoos) presents significant analytical challenges.[4] Matrix components can interfere with detection and quantification, leading to inaccurate results. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges.[8] By introducing a known quantity of a stable isotope-labeled (SIL) analog of the target analyte at the beginning of the sample preparation process, IDMS effectively corrects for analyte losses during extraction and variations in instrument response.[9] This application note provides a detailed protocol for the quantification of NPIP in cosmetics using N-Nitrosopiperidine-d4 (NPIP-d4) as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: The Power of Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) relies on the addition of a known amount of an isotopically labeled standard (e.g., NPIP-d4) to the sample at the earliest stage of analysis. This "internal standard" is chemically identical to the native analyte (NPIP) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).
Causality: Because the SIL standard and the native analyte behave identically during every step of sample preparation (extraction, cleanup) and analysis (ionization, fragmentation), any loss of the native analyte is mirrored by a proportional loss of the SIL standard.[8][10] The mass spectrometer can distinguish between the two compounds based on their mass-to-charge ratio (m/z). By measuring the response ratio of the native analyte to the SIL standard, an accurate and precise quantification can be achieved, irrespective of sample loss or matrix-induced signal suppression/enhancement.[9]
Caption: Isotope Dilution Mass Spectrometry workflow.
Materials and Methods
Reagents and Standards
-
N-Nitrosopiperidine (NPIP) , analytical standard grade (≥99% purity)
-
N-Nitrosopiperidine-d4 (NPIP-d4) , internal standard (≥98% purity, 99 atom % D)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (resistivity ≥ 18 MΩ·cm)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg, 6 mL)
Equipment
-
Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[11]
-
Analytical Balance (4-decimal place)
-
Vortex Mixer
-
Centrifuge (capable of >3000 x g)
-
Ultrasonicator
-
SPE Vacuum Manifold
-
Syringe filters (0.22 µm, PVDF)
Standard and Sample Preparation
3.3.1. Preparation of Stock and Working Solutions
-
NPIP Stock Solution (100 µg/mL): Accurately weigh ~10 mg of NPIP standard, dissolve in methanol in a 100 mL amber volumetric flask, and bring to volume.
-
NPIP-d4 Internal Standard (IS) Stock Solution (100 µg/mL): Prepare similarly to the NPIP stock solution.
-
IS Spiking Solution (1 µg/mL): Dilute the NPIP-d4 stock solution with methanol. This solution will be added to all samples, blanks, and calibration standards.
-
Calibration Standards (0.5 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the NPIP stock solution with a 50:50 methanol:water mixture. Spike each standard with the IS Spiking Solution to a final concentration of 25 ng/mL.[11]
3.3.2. Sample Extraction and Cleanup Protocol (for a Cream/Lotion Matrix) This protocol is a general guideline and may require optimization for different cosmetic matrices.
-
Weighing and Spiking: Accurately weigh 0.5 g of the homogenized cosmetic sample into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Addition: Add 25 µL of the 1 µg/mL IS Spiking Solution (NPIP-d4) to the sample.
-
Extraction: Add 5 mL of acetonitrile, vortex vigorously for 2 minutes, and sonicate for 15 minutes.
-
Rationale: Acetonitrile is effective for precipitating proteins and extracting a wide range of analytes from complex matrices. Sonication helps to disrupt the sample matrix and improve extraction efficiency.
-
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to separate the liquid extract from solid residues.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load: Carefully transfer the supernatant from step 4 onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute the target analytes (NPIP and NPIP-d4) with 5 mL of acetonitrile.
-
Rationale: SPE is a critical cleanup step. The C18 stationary phase retains the relatively non-polar nitrosamines while allowing more polar matrix components to be washed away, reducing ion suppression in the MS source.[12]
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 50:50 methanol:water. Filter the solution through a 0.22 µm syringe filter into an amber LC vial for analysis.
Caption: Sample preparation workflow for cosmetic matrices.
Instrumental Analysis: LC-MS/MS
Modern analytical methods favor LC-MS/MS for its high sensitivity and selectivity in detecting both volatile and non-volatile nitrosamines in a single run.[3]
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS/MS) Conditions
Ionization and fragmentation parameters must be optimized for the specific instrument in use.
| Parameter | Value |
| Ion Source | APCI or ESI, Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 450 °C |
Table 1: Example MRM Transitions for NPIP and NPIP-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| NPIP (Quantifier) | 115.1 | 69.1 | 25 | 15 |
| NPIP (Qualifier) | 115.1 | 85.1 | 25 | 12 |
| NPIP-d4 (IS) | 119.1 | 72.1 | 25 | 15 |
| Note: The use of a qualifier ion transition provides an additional layer of confirmation for analyte identity. |
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (NPIP / NPIP-d4) against the concentration of the NPIP calibration standards. A linear regression with a correlation coefficient (r²) > 0.995 is required.
-
Quantification: Calculate the concentration of NPIP in the cosmetic sample using the regression equation from the calibration curve.
-
Quality Control:
-
Method Blank: An extracted blank sample should be run to ensure no background contamination.
-
Spike Recovery: Analyze a matrix-matched sample spiked with a known concentration of NPIP to assess method accuracy. Recoveries should typically be within 80-120%.
-
Limit of Quantification (LOQ): The LOQ should be established and must be below the regulatory limit (e.g., <10 µg/kg).[11] The method should be sensitive enough to meet regulatory requirements, such as the FDA's recommended LOQ of ≤ 0.03 ppm for drug products, which can serve as a benchmark.[13]
-
Conclusion
The use of N-Nitrosopiperidine-d4 as an internal standard for Isotope Dilution Mass Spectrometry provides a robust, accurate, and reliable method for the quantification of N-Nitrosopiperidine in complex cosmetic matrices. This approach effectively mitigates matrix effects and compensates for variations in sample preparation, ensuring data integrity and enabling manufacturers to confidently meet stringent global regulatory standards for consumer safety. The detailed protocol herein serves as a comprehensive guide for researchers, scientists, and quality control professionals in the cosmetic and drug development industries.
References
-
ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]
-
Juniper Publishers. (2023). Research on Nitrosamines in Cosmetics: A Review. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
U.S. Food & Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
Taiwan Food and Drug Administration. (2021). Method of Test for Nitrosamines in Cosmetics. [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. PubMed Central. [Link]
-
National Center for Biotechnology Information (NCBI). (2012). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. PubMed. [Link]
-
U.S. Food & Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]
-
European Commission. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. [Link]
-
Encyclopedia.pub. (2021). Sample Preparation for Cosmetics Analysis. [Link]
-
U.S. Food & Drug Administration (FDA). (2024). Cosmetics Safety Q&A: Contaminants. [Link]
-
Waters. (n.d.). A Fast Efficient Method to Determine the Presence of Nitrosamines in Cosmetics, Personal Care, and Consumer Products. [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing. [Link]
-
Cosmetics Europe. (n.d.). Industry guidelines – for internal use only. [Link]
-
MED Institute. (2023). FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits. [Link]
-
ResearchGate. (n.d.). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. [Link]
-
ResearchGate. (n.d.). Sample preparation approach used in cosmetic analysis. [Link]
-
RNI Consulting. (2023). Nitrosamines - A real Health Concern. [Link]
-
U.S. Food & Drug Administration (FDA). (n.d.). Overview of US FDA guidance: “Control of Nitrosamine Impurities in Human Drugs”. [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
CosmeticsDesign-Europe.com. (2011). European safety committee to comment on nitrosamines in cosmetics. [Link]
-
U.S. Food & Drug Administration (FDA). (2020). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. [Link]
-
European Commission. (n.d.). Opinion on NDELA in Cosmetic Products and Nitrosamines in Balloons. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. medinstitute.com [medinstitute.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Cosmetics Safety Q&A: Contaminants | FDA [fda.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. European safety committee to comment on nitrosamines in cosmetics [cosmeticsdesign-europe.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov.tw [fda.gov.tw]
- 12. opentrons.com [opentrons.com]
- 13. m.youtube.com [m.youtube.com]
Application Note: Robust Quantification of Nitrosamine Impurities in Pharmaceutical Matrices Using Solid-Phase Extraction with Isotopic Internal Standards
Introduction: The Imperative for Precision in Nitrosamine Analysis
Since 2018, the detection of N-nitrosamine impurities in common pharmaceutical products has presented a significant challenge to the drug development and manufacturing industry.[1][2] These compounds are classified as probable human carcinogens, and their presence, even at trace levels, necessitates stringent control and accurate quantification to ensure patient safety.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict acceptable intake (AI) limits, demanding highly sensitive and selective analytical methods.[3][4]
The complexity of pharmaceutical matrices—comprising active pharmaceutical ingredients (APIs), excipients, and potential degradants—often introduces significant interference, making direct analysis unreliable.[5] Sample preparation is therefore a pivotal step, designed to isolate and concentrate the target nitrosamines while removing interfering components.[5][6] Solid-Phase Extraction (SPE) has emerged as a superior technique for this purpose, offering high recovery and reproducibility.[7]
This application note provides a comprehensive guide to developing and implementing a robust SPE method for nitrosamine analysis. Critically, it emphasizes the non-negotiable role of stable isotopically labeled (SIL) internal standards. The use of SIL standards, in an isotope dilution approach, is the cornerstone of a self-validating system, ensuring the highest degree of accuracy by correcting for analyte loss during sample preparation and compensating for matrix-induced variations in instrument response.[8][9]
The Foundational Role of Isotopic Internal Standards
In trace analysis, achieving accurate quantification is fraught with challenges, including incomplete analyte extraction, sample loss during transfer steps, and matrix effects (ion suppression or enhancement) in the mass spectrometer.[9] Isotopic internal standards are the gold standard for mitigating these sources of error.
What are Isotopic Standards? They are synthetic versions of the target analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[10][11] For example, N-nitrosodimethylamine (NDMA) has a corresponding isotopic standard, NDMA-d6, where the six hydrogen atoms are replaced with deuterium.
The Causality Behind Their Efficacy: Because SIL standards are chemically identical to their native counterparts, they exhibit nearly identical behavior throughout the entire analytical workflow:
-
Extraction Efficiency: They co-extract from the sample matrix with the same efficiency as the native analyte.
-
Chromatographic Co-elution: They chromatograph almost identically, eluting at or very near the same retention time.
-
Ionization Response: They experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[8][9]
By spiking a known quantity of the SIL standard into the sample at the very beginning of the workflow, any losses or variations affect both the analyte and the standard proportionally. The final quantification is based on the ratio of the native analyte's response to the SIL standard's response. This ratio remains constant, providing a highly accurate and precise measurement irrespective of sample-specific recovery or matrix effects.[9]
Diagram 1: Workflow demonstrating how isotopic standards correct for analyte loss.
Strategic Sorbent Selection for Solid-Phase Extraction
The success of an SPE method hinges on the selection of an appropriate sorbent material. The choice is dictated by the physicochemical properties of the target nitrosamines and the nature of the sample matrix. The goal is to maximize retention of the nitrosamines while allowing matrix components to pass through unretained.
| Sorbent Type | Retention Mechanism | Best For | Rationale & Considerations |
| Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) | Hydrophilic-Lipophilic Balanced | Broad range of nitrosamines in aqueous/polar solutions. | These sorbents are effective at retaining various substances and can be a good starting point for method development.[12] They offer high capacity and stability across a wide pH range. |
| Strong Cation-Exchange (e.g., Oasis MCX, Strata-X-C) | Mixed-Mode: Reversed-Phase & Ion Exchange | Basic nitrosamines or complex matrices where API removal is critical. | This dual mechanism provides enhanced selectivity. The ion-exchange function can strongly retain basic APIs, allowing the neutral or weakly basic nitrosamines to be eluted selectively.[7][12] Strata-X-C has shown superior recovery for a broad range of nitrosamines.[12] |
| Carbon-Based (e.g., Coconut Charcoal, HyperSep Hypercarb) | Adsorption (Hydrophobic & π-π interactions) | Nitrosamines in drinking water (per EPA Method 521).[13][14] | Graphitized carbon provides strong retention for a wide range of organic molecules. It is particularly effective for pre-concentrating trace contaminants from large volumes of water.[12][13] |
Application Protocol: Nitrosamines in a Solid Dosage Form (e.g., Sartan Drug Product)
This protocol outlines a validated approach for extracting seven common nitrosamines from a complex drug product matrix.
4.1. Materials and Reagents
-
SPE Cartridges: Strong Cation-Exchange (e.g., Phenomenex Strata-X-C, 30 mg / 1 mL)
-
Nitrosamine Analytical Standards: NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA, etc.
-
Isotopic Internal Standards: NDMA-d6, NDEA-d10, NDBA-d18, NMBA-d3, etc.[4]
-
Solvents: Methanol, Dichloromethane (DCM), Water (LC-MS Grade)
-
Reagents: Formic Acid (LC-MS Grade), Ammonium Formate
-
Sample Preparation: Volumetric flasks, centrifuge tubes, 0.22 µm syringe filters.
4.2. Standard and Sample Preparation
-
Internal Standard (IS) Spiking Solution: Prepare a stock solution of the isotopic standards (e.g., 100 ng/mL of each) in methanol.
-
Sample Weighing: Accurately weigh a quantity of powdered tablets equivalent to a single dose (e.g., 200 mg) into a 15 mL centrifuge tube.
-
Spiking: Add a precise volume of the IS Spiking Solution to the dry powder. The goal is to achieve a final concentration in the mid-range of the calibration curve (e.g., 10 ng/mL).
-
Sample Dissolution: Add 10 mL of a suitable solvent (e.g., 1% formic acid in water) to the tube.[4]
-
Extraction: Vortex vigorously for 5 minutes, then sonicate for 15 minutes to ensure complete dissolution and extraction.
-
Clarification: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients. Collect the supernatant for SPE.
4.3. Solid-Phase Extraction Protocol
Diagram 2: Step-by-step SPE protocol for pharmaceutical samples.
Protocol Justification:
-
Conditioning (Methanol): Wets the polymeric sorbent and activates it for retention.
-
Equilibration (Water): Prepares the sorbent for the aqueous sample, ensuring proper interaction.
-
Loading: A slow flow rate is critical for ensuring efficient binding of the analytes to the sorbent.
-
Wash 1 (Aqueous/Organic): Removes highly polar excipients and salts that are not retained by the reversed-phase mechanism.
-
Wash 2 (DCM): This is a critical step for a mixed-mode cation-exchange sorbent. The non-polar solvent will elute the neutral API (like many sartans) that is retained by reversed-phase, while the strongly basic nitrosamines (if present) and other basic matrix components remain bound by the ion-exchange mechanism. For neutral nitrosamines, this wash removes less polar interferences.
-
Drying: Essential to remove residual water and wash solvents, which can interfere with the final elution and subsequent LC-MS analysis.
-
Elution (Acidified Methanol): The strong organic solvent (methanol) disrupts the reversed-phase interactions, while the acid (formic acid) neutralizes the charge on the sorbent, releasing the ionically-bound analytes.
-
Evaporation & Reconstitution: This step concentrates the sample to achieve the required low limits of detection (LOD) and ensures the final sample is in a solvent compatible with the initial mobile phase of the LC method.
Application Protocol: Nitrosamines in Drinking Water (Based on EPA Method 521)
This protocol is adapted for concentrating trace-level nitrosamines from a large volume water matrix.
5.1. Materials and Reagents
-
SPE Cartridges: Coconut Charcoal, 6 mL (as specified by EPA Method 521)[13][14]
-
Isotopic Internal Standards: NDMA-d6, NDPA-d14, etc.
-
Solvents: Dichloromethane (DCM), Methanol, Ethyl Acetate.
-
Drying Agent: Anhydrous Sodium Sulfate.
5.2. Sample Preparation and SPE Protocol
-
Sample Collection: Collect a 500 mL water sample in an amber glass bottle.
-
Spiking: Add the isotopic internal standards directly to the water sample and mix thoroughly.
-
Cartridge Conditioning: Condition the coconut charcoal cartridge with 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not let the cartridge go dry.
-
Sample Loading: Load the entire 500 mL sample through the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: After loading, draw a vacuum through the cartridge for 20 minutes to remove residual water.
-
Elution: Elute the nitrosamines from the cartridge with three successive 5 mL aliquots of Dichloromethane (DCM).
-
Drying and Concentration: Pass the combined DCM eluate through a column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the final eluate to 1 mL under a gentle stream of nitrogen.[14] The sample is now ready for GC-MS or LC-MS analysis.
Expected Performance and Data
A validated method should demonstrate high analyte recovery and excellent precision. The use of isotopic standards ensures that even with lower recovery, the final result remains accurate.
| Analyte | Spiked Conc. (ng/mL) | Average Recovery (%) | RSD (%) (n=6) |
| NDMA | 1.0 | 95.2 | 3.1 |
| NDEA | 1.0 | 98.6 | 2.5 |
| NEIPA | 1.0 | 101.4 | 4.2 |
| NDIPA | 1.0 | 97.1 | 3.8 |
| NDBA | 1.0 | 92.5 | 5.1 |
| NMBA | 1.0 | 88.9 | 6.3 |
| Table 1: Example performance data for the analysis of nitrosamines in a spiked drug product matrix using the SPE protocol with isotopic standards. |
Conclusion
Solid-phase extraction is a powerful and essential tool for the reliable analysis of nitrosamine impurities in challenging matrices. The robustness and accuracy of the entire analytical procedure are fundamentally dependent on the correct implementation of SPE in conjunction with stable isotopically labeled internal standards. This isotope dilution strategy is not merely a recommendation but a requirement for building a self-validating method that can withstand scientific and regulatory scrutiny. By carefully selecting the appropriate sorbent and optimizing the SPE steps, researchers and quality control professionals can achieve the low detection limits and high data quality necessary to ensure the safety and compliance of pharmaceutical products.
References
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- Shaik, M. R., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
- Guiraldelli, A. (2021). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. YouTube.
- Nudelman, R., et al. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development - ACS Publications.
- Shaik, M. R., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology - ACS Publications.
- ResearchGate. (2025). (PDF) Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.
- Sigma-Aldrich. (n.d.). Nitrosamine Impurity Analysis in Pharmaceuticals.
- Thermo Fisher Scientific. (n.d.). Automated Solid Phase Extraction (SPE) of Nitrosamines in Water.
- PLIVA. (n.d.). Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products.
- LinkedIn. (2023). Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS.
- Spectroscopy Online. (n.d.). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521.
- Chromatography Online. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups.
- ResearchGate. (n.d.). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control | Request PDF.
- PubMed. (n.d.). Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control.
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Application Note: High-Efficiency Liquid-Liquid Extraction of N-Nitrosopiperidine for Accurate Quantification in Pharmaceutical and Environmental Matrices
Abstract
N-Nitrosopiperidine (NPIP) is a potent carcinogen that can be present as an impurity in pharmaceuticals, food products, and environmental samples.[1][2] Accurate and sensitive quantification of NPIP is crucial for ensuring product safety and regulatory compliance. This application note provides a detailed guide to the principles and protocols for the liquid-liquid extraction (LLE) of N-Nitrosopiperidine from various matrices. We will delve into the critical parameters of solvent selection and pH optimization, offering a robust, field-proven protocol for achieving high recovery rates. This guide is intended for researchers, scientists, and drug development professionals engaged in trace-level analysis of nitrosamine impurities.
Introduction: The Challenge of N-Nitrosopiperidine Analysis
N-Nitrosopiperidine is a member of the nitrosamine class of compounds, which are recognized as probable human carcinogens.[1][3] Its presence, even at trace levels, is a significant concern in the pharmaceutical industry, leading to stringent regulatory guidelines for its control in drug substances and products.[1][4] Regulatory bodies like the FDA and international guidelines such as ICH M7 emphasize the need for rigorous risk assessment and control of such mutagenic impurities.[1]
The chemical and physical properties of NPIP, a light-yellow oil with solubility in both water and organic solvents, dictate the approach for its extraction from complex sample matrices.[1][2] Liquid-liquid extraction (LLE) remains a fundamental and widely used technique for the efficient isolation and concentration of NPIP prior to instrumental analysis.[5][6] A well-designed LLE protocol is paramount for removing interfering matrix components and enriching the analyte to levels suitable for detection by highly sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
This document provides the scientific rationale and step-by-step instructions for developing and implementing a validated LLE workflow for N-Nitrosopiperidine.
Principles of Liquid-Liquid Extraction for N-Nitrosopiperidine
Liquid-liquid extraction is a separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7][8] The efficiency of the extraction is governed by the partition coefficient (K) of the analyte, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium. A high partition coefficient for the analyte and low partition coefficients for matrix interferences are desired for a successful separation.
The Critical Role of Solvent Selection
The choice of the extraction solvent is the most critical factor in developing a successful LLE method.[8][9] An ideal solvent for NPIP extraction should possess the following characteristics:
-
High affinity for N-Nitrosopiperidine: The solvent should readily dissolve NPIP to ensure a high partition coefficient.
-
Immiscibility with the sample matrix: The solvent should form a distinct layer with the aqueous sample to allow for easy separation.
-
Appropriate density: A significant density difference between the organic and aqueous phases facilitates clear phase separation. Dichloromethane, for instance, is denser than water and will form the lower layer.[10][11]
-
High volatility: A lower boiling point allows for easy removal of the solvent to concentrate the extracted NPIP before analysis.
-
High purity: The solvent should be free from contaminants that could interfere with the subsequent analysis.
Table 1: Properties of Common Solvents for N-Nitrosopiperidine LLE
| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL) | Polarity | Key Considerations |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.33 | Polar aprotic | Excellent solvating power for a wide range of organic compounds, including nitrosamines.[9] Denser than water. |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | Moderately polar | A greener alternative to chlorinated solvents.[12][13] Less dense than water. |
| Hexane | C₆H₁₄ | 69 | 0.655 | Non-polar | Suitable for extracting non-polar compounds, may be less efficient for moderately polar NPIP. Less dense than water.[9] |
Dichloromethane (methylene chloride) is a commonly used and highly effective solvent for the extraction of nitrosamines, including NPIP, due to its high solvating power.[5][9][14] However, due to environmental and safety concerns, alternative solvents such as ethyl acetate are gaining prominence.[12][13][15]
pH Optimization: Maximizing Extraction Efficiency
The pH of the aqueous sample can significantly influence the extraction efficiency of ionizable compounds. While N-Nitrosopiperidine is a neutral molecule, its precursor, piperidine, is a secondary amine with a basic character. The formation of NPIP is often favored under acidic conditions. For the extraction of NPIP itself, maintaining a neutral to slightly alkaline pH is generally recommended.[14] This ensures that NPIP remains in its neutral, non-ionized form, which has a higher affinity for the organic solvent.
The Henderson-Hasselbalch equation dictates that for a basic compound, a pH well above its pKa will maintain it in its neutral form. By keeping the aqueous phase at a neutral pH (e.g., pH 7.0), the equilibrium is shifted towards the neutral NPIP molecule, maximizing its partitioning into the organic phase.[16]
Recommended LLE Protocol for N-Nitrosopiperidine
This protocol is a robust starting point for the extraction of N-Nitrosopiperidine from aqueous-based samples, such as dissolved drug products or environmental water samples. It is based on established methodologies and principles of solvent extraction.[5][14]
Materials and Reagents
-
Sample: Aqueous solution containing or suspected of containing N-Nitrosopiperidine.
-
Extraction Solvent: Dichloromethane (DCM), HPLC or pesticide residue grade.
-
pH Adjustment: 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl).
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
-
Glassware: Separatory funnel (appropriate volume), beakers, graduated cylinders, conical tubes, Pasteur pipettes.
-
Equipment: Vortex mixer, centrifuge (optional), rotary evaporator or nitrogen evaporator.
Step-by-Step Extraction Procedure
-
Sample Preparation:
-
Accurately measure a known volume of the aqueous sample (e.g., 50 mL) and transfer it to a separatory funnel.
-
Check the pH of the sample using a calibrated pH meter or pH paper.
-
Adjust the pH to 7.0 ± 0.5 using 0.1 M HCl or 0.1 M NaOH.
-
-
First Extraction:
-
Add a volume of dichloromethane to the separatory funnel (e.g., 25 mL).
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.
-
Place the funnel in a ring stand and allow the layers to separate completely. Dichloromethane will be the bottom layer.[10]
-
Drain the lower organic layer into a clean collection flask.
-
-
Second and Third Extractions:
-
Repeat the extraction of the aqueous layer two more times with fresh portions of dichloromethane (e.g., 2 x 25 mL).
-
Combine all the organic extracts in the same collection flask.
-
-
Washing the Organic Extract (Clean-up):
-
This step is optional but recommended for complex matrices to remove polar interferences.
-
Return the combined organic extract to the separatory funnel.
-
Add a small volume (e.g., 20 mL) of pH 7.0 phosphate buffer or deionized water.
-
Shake gently for 30 seconds and allow the layers to separate.
-
Drain the lower organic layer into a clean flask.
-
-
Drying the Organic Extract:
-
Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Swirl the flask gently. The sodium sulfate should appear free-flowing when the extract is dry.
-
-
Concentration of the Extract:
-
Carefully decant the dried organic extract into a clean, pre-weighed concentration tube or round-bottom flask.
-
Evaporate the solvent using a rotary evaporator (water bath temperature < 40°C) or a gentle stream of nitrogen until a small volume (e.g., 1 mL) is reached. Caution: Do not evaporate to complete dryness, as this can lead to the loss of volatile nitrosamines.
-
-
Final Sample Preparation for Analysis:
-
The concentrated extract can be reconstituted in a suitable solvent (e.g., methanol, acetonitrile) to a final known volume (e.g., 1.0 mL) for analysis by GC-MS or LC-MS.
-
Visual Workflow of the LLE Protocol
Caption: Workflow for the Liquid-Liquid Extraction of N-Nitrosopiperidine.
Self-Validating System and Quality Control
To ensure the trustworthiness and accuracy of the results, the following quality control measures should be implemented:
-
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure. This helps to identify any contamination introduced during the extraction process.
-
Spiked Sample: A known amount of N-Nitrosopiperidine standard is added to a sample, which is then taken through the entire procedure. The recovery of the spiked analyte is calculated to assess the efficiency of the extraction method for the specific matrix. Typical recoveries for N-nitrosamines using this type of method are in the range of 70-114%.[5]
-
Internal Standard: An isotopically labeled analog of N-Nitrosopiperidine can be added to the sample before extraction. This helps to correct for any losses of the analyte during the extraction and concentration steps.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the liquid-liquid extraction of N-Nitrosopiperidine. By carefully selecting the appropriate solvent and controlling the pH of the sample matrix, researchers can achieve high extraction efficiency and obtain accurate and reliable data. The detailed step-by-step protocol and the inclusion of quality control measures ensure a self-validating system that meets the stringent requirements for the analysis of carcinogenic impurities. Subsequent analysis by sensitive techniques such as GC-MS/MS or LC-MS/MS is essential for the definitive quantification of N-Nitrosopiperidine at trace levels.
References
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. [Link]
-
Scheeren, M. B., Sabik, H., Gariépy, C., Terra, N. N., & Arul, J. (2015). Determination of N -nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry. Food Additives & Contaminants: Part A, 32(9), 1479–1490. [Link]
-
Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products. (2022). ResearchGate. [Link]
-
Method 607: Nitrosamines. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024). K-Jhil. [Link]
-
N-Nitrosopiperidine. (n.d.). PubChem. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]
-
DCM Ban: Alternatives & Resources for Dichloromethane. (n.d.). American Chemical Society. [Link]
-
A Study of the Effects of pH and Water Activity on the N-Nitrosopiperidine Formation in a Protein-Based Liquid System. (2014). ResearchGate. [Link]
-
A rapid liquid-liquid extraction cleanup method for determination of volatile N-nitrosamines in cooked-out bacon fat. (1976). Journal of Agricultural and Food Chemistry. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed Central. [Link]
-
Nitrosamine Impurities Application Guide. (2020). Agilent. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2024). Phenomenex. [Link]
-
Assessing Nitrosamine Migration from Drinking Water Contact Materials Using a Validated LLE-GC-MS Method. (2023). MDPI. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2021). Separation Science. [Link]
-
Methylene Chloride (DCM) Replacements. (2024). Green Chemistry Teaching and Learning Community (GCTLC). [Link]
-
Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina. (2021). MDPI. [Link]
-
Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique. (2015). ResearchGate. [Link]
-
DCM Alternative Solvents Guidance. (2024). University of Idaho. [Link]
-
Nitrosamine Impurities – From Raw Materials to Final Drug Product. (2022). Bioanalysis Zone. [Link]
-
Solvent Extraction Techniques. (n.d.). Organomation. [Link]
-
Alternative Solvents to Methylene Chloride. (2024). University of Washington. [Link]
-
Practical Aspects of Solvent Extraction. (2000). LCGC International. [Link]
-
Determination of N-Nitrosamines in Foods Using a Solventless Extraction Technique. (n.d.). Grupo Biomaster. [Link]
-
N-Nitrosopiperidine. (2024). ChemBK. [Link]
-
Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. (2024). ResearchGate. [Link]
-
N-Nitrosopiperidine. (n.d.). SynZeal. [Link]
-
N-NITROSOPIPERIDINE. (n.d.). Occupational Safety and Health Administration. [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-NITROSOPIPERIDINE | Occupational Safety and Health Administration [osha.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. grupobiomaster.com [grupobiomaster.com]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. organomation.com [organomation.com]
- 9. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]
- 12. acs.org [acs.org]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. content-hub.uidaho.edu [content-hub.uidaho.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in N-Nitrosopiperidine-d4 Analysis
Welcome to the technical support guide for the analysis of N-Nitrosopiperidine-d4. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of LC-MS/MS analysis. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, with a specific focus on mitigating ion suppression.
N-Nitrosopiperidine-d4 is a critical stable isotope-labeled internal standard (SIL-IS) used for the accurate quantification of N-Nitrosopiperidine, a potential mutagenic impurity of concern in pharmaceutical products.[1][2] While SIL-IS are the gold standard for compensating for matrix effects, they are not entirely immune to issues like ion suppression, which can compromise data quality and method reliability.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is ion suppression and why is it a critical issue in LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect that results in a decreased analytical signal for a target analyte.[5] It occurs when co-eluting compounds from the sample matrix interfere with the ionization process of the analyte in the mass spectrometer's ion source.[6][7]
Causality: In Electrospray Ionization (ESI), analytes must transition from a liquid phase to a gas phase ion. This process relies on the formation of charged droplets and subsequent solvent evaporation. Co-eluting matrix components can compete for the available charge or alter the droplet's physical properties (like surface tension), hindering the efficient ionization of the analyte of interest, such as N-Nitrosopiperidine-d4.[8] This leads to a lower-than-expected ion count at the detector, which can negatively impact sensitivity, precision, and accuracy.[8][9] Given the low detection levels required for nitrosamine impurities, even minor ion suppression can be detrimental.[10][11]
Caption: Mechanism of Ion Suppression in ESI-MS.
Q2: I'm using a deuterated internal standard (N-Nitrosopiperidine-d4). Shouldn't that automatically correct for ion suppression?
A2: Ideally, yes. The fundamental principle of using a stable isotope-labeled internal standard is that it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3] Because you are measuring the ratio of the analyte to the internal standard, any signal suppression should affect both equally, canceling out the effect and allowing for accurate quantification.[6]
However, this correction is only perfect if the analyte and its SIL-IS co-elute precisely and are affected identically by the matrix.[12] It is possible for the deuterated standard and the native analyte to have slightly different retention times due to the deuterium isotope effect.[12][13] If this chromatographic separation occurs in a region of steep change in ion suppression, the analyte and the internal standard will experience different degrees of suppression, leading to inaccurate results.[12][14] Therefore, while N-Nitrosopiperidine-d4 is the best tool to combat matrix effects, it is not a guarantee of their complete elimination, and its performance must be validated.[3]
Q3: How can I definitively determine if ion suppression is affecting my N-Nitrosopiperidine-d4 signal?
A3: You need to perform experiments that can visualize and quantify the impact of the matrix. The two most common and effective methods are:
-
Post-Column Infusion: This qualitative experiment identifies the specific retention time windows where ion suppression occurs. You infuse a constant flow of N-Nitrosopiperidine-d4 after the analytical column while injecting a blank matrix extract. A dip in the otherwise stable baseline signal of the internal standard directly indicates a region of suppression.[11]
-
Post-Extraction Spike Analysis: This quantitative experiment measures the percentage of ion suppression. You compare the peak area of an analyte spiked into a blank matrix extract after the extraction process with the peak area of the same analyte in a clean solvent.[8]
Q4: Can you provide a step-by-step protocol for identifying and quantifying ion suppression?
A4: Certainly. Here are the detailed methodologies for the two key experiments.
Experimental Protocol 1: Identifying Suppression Zones via Post-Column Infusion
-
Objective: To identify chromatographic regions where co-eluting matrix components suppress the N-Nitrosopiperidine-d4 signal.
-
Methodology:
-
Prepare Infusion Solution: Create a solution of N-Nitrosopiperidine-d4 in your mobile phase at a concentration that provides a stable and strong signal (e.g., 50-100 ng/mL).
-
System Setup: Using a syringe pump and a 'T' connector, introduce the infusion solution into the mobile phase stream between the exit of your LC column and the entrance of the mass spectrometer's ion source.
-
Establish Baseline: Start the LC gradient without an injection and begin the infusion. Allow the N-Nitrosopiperidine-d4 signal to stabilize, creating a consistent, elevated baseline in your mass chromatogram.
-
Inject Blank Matrix: Inject a blank matrix sample (e.g., extracted drug product placebo) that has been processed through your standard sample preparation procedure.
-
Analyze Data: Monitor the N-Nitrosopiperidine-d4 signal. Any significant drop from the stable baseline indicates a zone of ion suppression. The retention time of this drop corresponds to the elution of matrix components causing the suppression.
-
Experimental Protocol 2: Quantifying Ion Suppression with a Post-Extraction Spike
-
Objective: To calculate the percentage of signal suppression caused by the sample matrix.
-
Methodology:
-
Prepare Sample Set A (Matrix):
-
Take a blank matrix sample and perform your entire sample preparation procedure (e.g., extraction, evaporation, reconstitution).
-
In the final reconstitution step, use a solvent that contains a known concentration of N-Nitrosopiperidine-d4 (e.g., 10 ng/mL).
-
-
Prepare Sample Set B (Neat Solution):
-
Prepare a standard of N-Nitrosopiperidine-d4 at the exact same concentration as in Set A, but in the clean final reconstitution solvent only (no matrix).
-
-
Analyze and Calculate:
-
Inject both samples into the LC-MS/MS system and record the peak area for N-Nitrosopiperidine-d4.
-
Calculate the percent ion suppression using the following formula: % Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100
-
-
A result greater than 25% often indicates a significant matrix effect that requires mitigation.
Q5: My results show significant ion suppression. What is the overall troubleshooting strategy?
A5: A systematic approach is crucial. The goal is to either remove the interfering components from the sample or chromatographically separate them from your analyte.
Caption: Troubleshooting workflow for ion suppression.
Your investigation should proceed in this order:
-
Sample Preparation: This is the most effective way to remove matrix interferences.[9][15]
-
Chromatography: If cleanup is insufficient, modifying the LC method can separate the analyte from the interfering compounds.[7][15]
-
MS Source Parameters: Minor adjustments to the ion source can sometimes help, but this is more of a fine-tuning step.[11]
Q6: How can I optimize my sample preparation to reduce matrix effects?
A6: The choice of sample preparation technique has a profound impact on the cleanliness of your final extract. The goal is to selectively isolate N-Nitrosopiperidine-d4 while leaving behind matrix components like salts, excipients, and phospholipids.[16]
Here is a comparison of common techniques:
| Sample Preparation Method | General Procedure | Pros | Cons |
| Protein Precipitation (PPT) | Add an organic solvent (e.g., acetonitrile) to precipitate proteins and large molecules. | Fast, simple, inexpensive. | Least effective cleanup; high risk of ion suppression from co-extracted salts and lipids.[11] |
| Liquid-Liquid Extraction (LLE) | Partition the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Better cleanup than PPT.[6] | Can be labor-intensive; solvent selection is crucial. |
| Solid-Phase Extraction (SPE) | Pass the sample through a solid sorbent that retains the analyte. Wash away interferences, then elute the analyte. | Provides the cleanest extracts; most effective at reducing ion suppression.[6][9] | More complex method development; higher cost per sample. |
Recommendation: For trace-level nitrosamine analysis, which demands high sensitivity, Solid-Phase Extraction (SPE) is generally the most robust and recommended technique.[6] It offers the selectivity needed to significantly reduce matrix components that cause ion suppression.
Q7: What chromatographic adjustments can I make to resolve N-Nitrosopiperidine-d4 from matrix interferences?
A7: If your post-column infusion experiment shows that ion suppression is occurring at the same retention time as your analyte, chromatographic adjustments are necessary.[7]
-
Change the Gradient: Modify the slope of your organic mobile phase gradient. A shallower gradient can increase the separation between closely eluting peaks.
-
Switch Organic Solvent: Changing the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) can alter selectivity and change the elution order of your analyte and interferences.[8]
-
Use a Different Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase) to provide an alternative separation mechanism.
-
Employ UHPLC: Ultra-High Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provide much higher peak capacities and resolution, which can effectively separate the analyte from matrix components.[9]
Q8: Can adjusting the mass spectrometer's ion source parameters help mitigate ion suppression?
A8: Yes, optimizing ion source parameters can sometimes improve the signal-to-noise ratio, although it is generally less impactful than sample preparation or chromatography.[11][17]
-
Declustering Potential (DP) / Cone Voltage: This parameter influences the transmission of ions from the atmospheric pressure region into the vacuum of the mass spectrometer. Optimizing this voltage can sometimes help to selectively detune interfering ions or reduce the formation of adducts.[17]
-
Curtain Gas (CUR): Increasing the flow of the curtain gas (a nitrogen stream at the orifice) can help prevent neutral, non-volatile matrix components from entering the mass spectrometer and contaminating the ion optics, which can contribute to signal drift and suppression.[17]
-
Source Temperature and Gas Flows: Adjusting the nebulizer gas, auxiliary gas, and source temperature can affect desolvation efficiency. A well-optimized source ensures that the analyte is efficiently converted to a gas-phase ion without interference from incompletely desolvated matrix components.
Q9: Can mobile phase additives cause ion suppression?
A9: Absolutely. While mobile phase additives are necessary for good chromatography, some can be detrimental to MS sensitivity.
-
Non-Volatile Buffers: Avoid non-volatile buffers like phosphate. They will precipitate in the ion source, contaminate the system, and cause severe ion suppression.[18] Use volatile additives like formic acid, acetic acid, or ammonium formate/acetate.[5]
-
Additive Concentration: Use the lowest concentration of an additive that achieves the desired chromatographic performance. Higher concentrations of acids or salts can compete with the analyte for ionization.
-
Mobile Phase Aging: Some mobile phase combinations, particularly those with amines, can degrade over time, leading to a loss of MS sensitivity. It is good practice to prepare mobile phases fresh daily.[19]
Q10: Is there a preferred ionization technique for nitrosamine analysis to minimize ion suppression?
A10: Yes, the choice of ionization technique is a key consideration. For many small, relatively non-polar nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over ESI.[10]
Causality: APCI is a gas-phase ionization technique. The LC eluent is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge. Because it is less dependent on the liquid-phase chemistry of droplet formation, APCI is generally less susceptible to ion suppression from non-volatile matrix components like salts and buffers compared to ESI.[8] Many regulatory methods for nitrosamines specify APCI for this reason.[10]
Q11: What should I do if my deuterated internal standard (N-Nitrosopiperidine-d4) and my target analyte (N-Nitrosopiperidine) show different degrees of ion suppression?
A11: This is a challenging situation known as differential matrix effects, and it undermines the core purpose of using a SIL-IS.[12]
-
Confirm the Issue: First, verify that there is a slight chromatographic separation between the analyte and the SIL-IS. Overlay their chromatograms from a high-concentration standard injection.
-
Improve Chromatography: The primary goal is to shift the retention times of both peaks out of the zone of ion suppression identified in your post-column infusion experiment. Even if a slight separation between the two remains, if they both elute in a "clean" region of the chromatogram where there is no suppression, the matrix will not affect them differentially.
-
Enhance Sample Cleanup: If chromatography changes are not sufficient, you must implement a more rigorous sample preparation method (such as a highly selective SPE protocol) to remove the specific matrix components that are causing the suppression.[9] This is the most reliable way to ensure that both the analyte and the internal standard experience an identical and minimal matrix effect.
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]
-
Mei, H. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
United States Pharmacopeia. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Retrieved from [Link]
-
Sultana, N., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]
-
(n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Retrieved from [Link]
-
Marchese, S., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Retrieved from [Link]
-
AMS Biotechnology. (2024). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]
-
Ibáñez, M., et al. (2008). LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM.... ResearchGate. Retrieved from [Link]
-
Krol, J. (2016). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Doneanu, A., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. NIH. Retrieved from [Link]
-
Li, Y., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International - Chromatography Online. Retrieved from [Link]
-
Sultana, N., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. Retrieved from [Link]
-
Doneanu, A., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. ACS Publications. Retrieved from [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]
-
ResolveMass Laboratories. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Drabova, L., et al. (2022). Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives. ResearchGate. Retrieved from [Link]
-
Agilent. (2020). Nitrosamine Impurities Application Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
PPD Laboratories. (n.d.). Nitrosamines Analysis: Leveraging extensive experience, large testing capacity and leading-edge instrumentation. Retrieved from [Link]
-
Tsai, C-F., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC - NIH. Retrieved from [Link]
-
Haughey, M. A., & Hu, C. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Retrieved from [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from [Link]
-
Johnson-Davis, K. L., & McMillin, G. A. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC.org. Retrieved from [Link]
-
Reddit. (2023). Understanding Internal standards and how to choose them. r/massspectrometry. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. ppd.com [ppd.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. labscievents.pittcon.org [labscievents.pittcon.org]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. myadlm.org [myadlm.org]
- 15. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sepscience.com [sepscience.com]
- 18. sepscience.com [sepscience.com]
- 19. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Improving N-Nitrosopiperidine-d4 recovery in complex matrices
Answering the complex challenges of nitrosamine analysis requires precision, expertise, and a deep understanding of analytical chemistry. The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenicity.[1][2] Accurate quantification of these impurities is paramount, and the use of stable isotope-labeled internal standards, such as N-Nitrosopiperidine-d4 (NPIP-d4), is a cornerstone of reliable analytical methods.[3]
However, achieving consistent and high recovery of NPIP-d4, especially in complex matrices like drug products, presents a formidable analytical hurdle.[4] The active pharmaceutical ingredient (API) and a variety of excipients can introduce significant matrix effects, leading to ion suppression or enhancement, which directly impacts the accuracy of results.[5]
This technical support center provides a troubleshooting guide in a question-and-answer format, designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to build robust and self-validating analytical methods.
Q1: My N-Nitrosopiperidine-d4 (NPIP-d4) recovery is consistently low or highly variable. What are the primary causes?
A1: Consistently low or erratic recovery of an internal standard like NPIP-d4 is a common but critical issue that points to several potential root causes. Systematically investigating these possibilities is key to resolving the problem.
-
Matrix Effects: This is the most frequent culprit in complex formulations. Co-eluting components from the sample matrix (e.g., API, excipients like polymers, surfactants) can interfere with the ionization process of NPIP-d4 in the mass spectrometer's source.[5] This interference can either suppress the NPIP-d4 signal, leading to perceived low recovery, or enhance it, causing inaccurate quantification. The vast landscape of different pharmaceutical matrices means that sample preparation must often be optimized for each new product.[6]
-
Inefficient Sample Extraction: The physical and chemical properties of your sample matrix may prevent the complete extraction of NPIP-d4. For instance, if the drug product is not fully dissolved or if the analyte has a strong affinity for certain matrix components, the extraction solvent may not efficiently recover it.[7] The polarity of the extraction solvent must be carefully matched to the analyte and the matrix.[7]
-
Analyte Loss During Cleanup: Sample cleanup steps, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), are designed to remove interfering matrix components. However, if the protocol is not optimized, the internal standard can be lost along with the interferences.[7] This can happen if the SPE sorbent has an unintended affinity for NPIP-d4 or if the elution solvent is not strong enough to desorb it completely.
-
Chemical or Photolytic Degradation: Nitrosamines can be susceptible to degradation under certain conditions.[8] Exposure to UV light or extreme pH during sample preparation can cause NPIP-d4 to break down, leading to lower recovery.
-
Instrumental Issues: Problems like a contaminated ion source, inconsistent spray in the MS source, or suboptimal MS/MS parameters can lead to a poor or unstable signal for NPIP-d4.[9] It is also crucial to ensure that there is no in-situ formation of nitrosamines during the analysis, which could interfere with quantification.[8]
Q2: How can I systematically diagnose the source of my poor NPIP-d4 recovery?
A2: A logical, stepwise approach is essential to efficiently identify the root cause of poor recovery. The following workflow allows you to isolate and test each part of your analytical process.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In-situ formation and evaluation of N-nitrosamine drug substance related impurities in glycopeptides implying orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sepscience.com [sepscience.com]
- 7. welchlab.com [welchlab.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating Matrix Effects in Nitrosamine Analysis by LC-MS
Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of nitrosamine impurities. This guide is designed for researchers, scientists, and drug development professionals who are working to ensure the safety and quality of pharmaceutical products.
The presence of N-nitrosamines in pharmaceuticals has become a major concern for regulatory bodies and the industry due to their classification as probable human carcinogens.[1] Accurate and sensitive quantification of these impurities at trace levels is critical, and LC-MS has become the analytical technique of choice for this purpose.[2] However, the complexity of pharmaceutical matrices can lead to significant analytical challenges, primarily in the form of matrix effects.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, understand, and mitigate matrix effects in your nitrosamine analyses, ensuring the generation of reliable and accurate data that meets stringent regulatory requirements.[3]
Understanding Matrix Effects
In LC-MS, the "matrix" refers to all components in a sample other than the analyte of interest.[4] These components can include the active pharmaceutical ingredient (API), excipients, degradation products, and endogenous substances from biological samples. Matrix effects occur when these co-eluting components influence the ionization efficiency of the target nitrosamine analytes in the MS source.[4][5] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), both of which compromise the accuracy and reproducibility of the analytical method.[4]
The Mechanism of Ion Suppression and Enhancement
Ion suppression is the more common phenomenon and typically occurs due to competition between the analyte and co-eluting matrix components for ionization in the MS source.[4] This competition can manifest in several ways:
-
Competition for Droplet Surface: In electrospray ionization (ESI), analytes must be present at the droplet surface to be efficiently ionized. High concentrations of matrix components can occupy the surface, reducing the chances for analyte molecules to be desorbed into the gas phase.
-
Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can affect the efficiency of droplet fission and solvent evaporation, ultimately impacting ion formation.
-
Gas-Phase Reactions: In atmospheric pressure chemical ionization (APCI), matrix components can interfere with the charge transfer reactions necessary for analyte ionization.
Ion enhancement is less frequent but can occur when matrix components improve the ionization efficiency of the analyte, for instance, by reducing the energy required for desolvation.[4]
Below is a diagram illustrating the fundamental mechanisms of ion suppression and enhancement in an electrospray ionization source.
Caption: Mechanisms of Ion Suppression and Enhancement.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot common issues related to matrix effects during nitrosamine analysis.
Issue 1: Poor reproducibility of results, especially between different sample lots.
Q: My calibration curves are linear in solvent, but when I analyze different batches of my drug product, the results for spiked controls are highly variable. What could be the cause?
A: This is a classic sign of matrix effects. The variability between batches suggests that the composition of the matrix is not consistent, leading to different degrees of ion suppression or enhancement for your analyte.
Troubleshooting Steps:
-
Confirm Matrix Effects:
-
Post-column Infusion Experiment: This is a definitive way to visualize matrix effects. Infuse a standard solution of your nitrosamine analyte post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression, while a peak indicates enhancement.
-
Matrix Effect Calculation: A quantitative assessment can be made by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Neat Solution) * 100
-
A value < 100% indicates suppression, and > 100% indicates enhancement.
-
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[6]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Develop a robust SPE method that selectively retains the nitrosamine analytes while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and solvent polarity to selectively extract the nitrosamines from the sample matrix.[6]
-
Phospholipid Removal: If you are working with biological matrices, phospholipids are a major cause of ion suppression.[7][8] Use specialized phospholipid removal plates or cartridges.
-
-
Chromatographic Separation: Optimize your LC method to separate the nitrosamine analytes from the co-eluting matrix interferences.
-
Gradient Modification: Adjust the gradient slope to improve resolution around the analyte peak.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, biphenyl) to alter selectivity.[9]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[10] Since the SIL-IS is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[11]
-
Issue 2: Low signal intensity and poor sensitivity for nitrosamine analytes.
Q: I am struggling to achieve the required limit of quantification (LOQ) for a specific nitrosamine, even though my instrument is capable of high sensitivity. Could matrix effects be the problem?
A: Yes, significant ion suppression can drastically reduce the signal intensity of your analyte, making it difficult to achieve the low detection limits required by regulatory agencies like the FDA and EMA.[2][12][13]
Troubleshooting Steps:
-
Assess the Degree of Ion Suppression: Use the methods described in Issue 1 to quantify the extent of signal suppression. If you are seeing >50% suppression, it is likely a major contributor to your sensitivity issues.
-
Systematic Approach to Mitigation:
-
Sample Dilution: This is a simple yet often effective strategy.[14][15] Diluting the sample reduces the concentration of all matrix components, thereby lessening their impact on ionization.[16] The trade-off is a reduction in the analyte concentration, so this approach is only viable if your instrument has sufficient sensitivity to detect the diluted analyte.[14]
-
Injection Volume: Reducing the injection volume can also decrease the amount of matrix introduced into the system.[14]
-
Optimize MS Source Parameters: Experiment with source parameters such as gas flows, temperature, and voltages to find conditions that minimize suppression and maximize analyte signal. Different ionization sources like APCI can be less susceptible to matrix effects than ESI for certain compounds.
-
-
Advanced Sample Cleanup: If dilution and source optimization are insufficient, a more rigorous sample cleanup is necessary.
-
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
-
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, often leaves other matrix components like phospholipids in the supernatant.[6] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Can be highly selective, removes non-polar and highly polar interferences. | Can be labor-intensive, requires solvent optimization.[6] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity and concentration factor, can remove a wide range of interferences. | Requires method development, can be more expensive.[6][12] |
| Phospholipid Removal (PLR) | Specific sorbents that remove phospholipids from the sample. | Very effective at removing a major source of ion suppression in biological matrices. | Adds a step to the sample preparation process.[7] |
Issue 3: Inaccurate quantification and failed validation batches.
Q: My method validation is failing for accuracy and precision. How can I ensure my quantification is not being skewed by matrix effects?
A: Inaccurate quantification is a direct consequence of uncompensated matrix effects. To pass method validation, you must demonstrate that your method is accurate and precise in the presence of the sample matrix.
Troubleshooting Workflow:
Caption: Workflow for Addressing Validation Failures.
Detailed Steps:
-
Quantify the Matrix Effect: As a first step, determine the magnitude of the matrix effect. A variation of more than 15-20% is generally considered significant and requires action.
-
Implement a Compensation Strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust approach. The SIL-IS co-elutes with the analyte and experiences the same ionization effects, providing the most accurate correction.[10]
-
Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in a blank matrix that is free of the analyte.[4] This ensures that the standards and samples experience similar matrix effects. The challenge with this approach is obtaining a truly blank matrix.
-
-
Combine with Minimization Strategies: Even when using a compensation strategy, it is good practice to minimize the matrix effect as much as possible to improve overall method robustness and sensitivity.[14]
-
Refer to the sample preparation and chromatographic optimization techniques discussed in the previous sections.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard to use for nitrosamine analysis?
A1: A stable isotope-labeled (SIL) version of the nitrosamine analyte is the ideal internal standard.[10] For example, when analyzing for N-nitrosodimethylamine (NDMA), using NDMA-d6 (deuterated NDMA) is the preferred choice.[17] These standards have nearly identical chemical and physical properties to the native analyte, meaning they co-elute and experience the same degree of matrix effects, leading to the most accurate quantification.[11] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q2: Can I use the same sample preparation method for different drug products?
A2: Not necessarily. The composition of the API and excipients can vary significantly between different drug products, leading to different matrix effects.[9] It is crucial to evaluate and validate your sample preparation method for each specific drug product matrix. A method that works well for a simple tablet formulation may not be adequate for a complex liquid suspension or a biologic drug product.
Q3: How do I know if my chromatography is sufficient to avoid matrix effects?
A3: Good chromatographic separation is key to minimizing matrix effects. Your goal is to separate your nitrosamine analytes from the bulk of the matrix components, especially those that are known to cause ion suppression, such as phospholipids. A post-column infusion experiment can help you identify regions of the chromatogram where ion suppression is most severe. You should then aim to have your analytes elute in a "quiet" region of the chromatogram.
Q4: Are there any regulatory guidelines on how to handle matrix effects?
A4: Regulatory bodies like the FDA and EMA expect that analytical methods are validated according to ICH Q2(R1) guidelines.[18][19] This includes demonstrating specificity, accuracy, and precision in the presence of the sample matrix. While they may not prescribe a specific method for mitigating matrix effects, they require that you demonstrate your chosen method is effective and that the results are reliable. The use of validated methods is a core expectation.[3]
Q5: Is it better to use ESI or APCI for nitrosamine analysis?
A5: The choice between ESI and APCI can depend on the specific nitrosamine and the matrix. ESI is generally well-suited for a broad range of nitrosamines, including more complex and polar structures. APCI can be less prone to matrix effects from non-volatile salts and may be advantageous for smaller, more volatile nitrosamines.[14] It is recommended to evaluate both ionization sources during method development to determine which provides the best sensitivity and robustness for your specific application.
References
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. (2023). ResearchGate. [Link]
-
European Medicines Agency. Nitrosamine impurities: guidance for marketing authorisation holders. [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]
-
Stahnke, H., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of Analytical Methods in Chemistry. [Link]
-
Vuckovic, D. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Bujno Chemicals. Stable Isotope Labelled NDSRIs. [Link]
-
Chambers, A. G. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Bioanalysis. [Link]
-
Ferrer, C., et al. (2011). Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables. Journal of Chromatography A. [Link]
-
Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
European Medicines Agency. Nitrosamine impurities. [Link]
-
Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Analytical Chemistry. [Link]
-
Polson, C., et al. (2003). Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. Journal of Chromatography B. [Link]
-
Lee, H. (2025). Overcoming Matrix Interference in LC-MS/MS. Separation Science. [Link]
-
Charrier, C., et al. (2006). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. Journal of Environmental Monitoring. [Link]
-
European Federation of Pharmaceutical Industries and Associations. (2020). Workflows for Quality risk management of nitrosamine risks in medicines. [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025). Chromatography Online. [Link]
-
D'Avolio, A., et al. (2014). Advanced sample preparation techniques prior to LC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Zamann Pharma Support GmbH. EMA Nitrosamine Guidelines. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Sitnikov, D. G., et al. (2021). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Analytical Chemistry. [Link]
-
Nitrosamines Exchange Community. (2024). How to circumvent matrix effect in confirmatory testing. [Link]
-
Nitrosamines Exchange Community. (2025). Nitrosamine internal standards - what should be taken into consideration?[Link]
-
U.S. Food and Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
-
Ferrer, C., et al. (2011). Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables. ResearchGate. [Link]
-
Waters Corporation. Nitrosamines Analysis with LC-MS/MS. [Link]
-
ECA Academy. (2025). CMDh/EMA: Update of Appendix 1 for Nitrosamines. [Link]
-
da Silva, A. F. (2021). RISK ASSESSMENT AND MITIGATION OF THE PRESENCE OF NITROSAMINE IMPURITIES IN MEDICINES. [Link]
-
Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (2021). ResearchGate. [Link]
-
Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control. (2006). PubMed. [Link]
-
Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]
-
Thompson, M., & Ramsey, M. H. (1985). Extrapolation to Infinite Dilution: a Method for Overcoming Matrix Effects. Analyst. [Link]
-
PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
European Medicines Agency. Nitrosamine impurities in specific medicines. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2021). Separation Science. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. (2017). ResearchGate. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
-
Thompson, M., & Ramsey, M. H. (1990). Extrapolation to infinite dilution: a method for overcoming matrix effects. Semantic Scholar. [Link]
-
Chromatography Online. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. [Link]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. sepscience.com [sepscience.com]
- 10. bujnochem.com [bujnochem.com]
- 11. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. researchgate.net [researchgate.net]
- 13. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. pmda.go.jp [pmda.go.jp]
Technical Support Center: Optimizing Mass Spectrometer Parameters for N-Nitrosopiperidine-d4
Welcome to the technical support center for the analysis of N-Nitrosopiperidine-d4 (NPIP-d4). This guide is designed for researchers, scientists, and drug development professionals who utilize NPIP-d4 as a stable isotope-labeled internal standard (SIL-IS) in their quantitative mass spectrometry workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to confidently optimize your methods and troubleshoot challenges effectively.
N-Nitrosopiperidine (NPIP) is a member of the nitrosamine class of compounds, which are considered probable human carcinogens and are monitored as impurities in pharmaceuticals and food products.[1][2] The deuterated analog, NPIP-d4, is the gold standard for use as an internal standard because it co-elutes with the native compound and behaves nearly identically during extraction and ionization, thus providing the most accurate means of correcting for matrix effects and analytical variability.[3]
This guide is structured to address your needs proactively, from initial parameter setup to advanced troubleshooting.
Part 1: Frequently Asked Questions - Core Parameter Optimization
This section addresses the fundamental questions you'll have when developing a new method or transferring an existing one.
Q1: Why is a stable isotope-labeled internal standard like NPIP-d4 essential for nitrosamine analysis?
A: The use of a SIL-IS is critical for achieving high accuracy and precision in quantitative mass spectrometry. The core reason lies in its ability to compensate for variations that are difficult to control experimentally, most notably matrix effects .[4]
-
Causality: During the ionization process, other molecules from the sample matrix (excipients, API, biological components) can co-elute with your analyte and interfere with its ionization efficiency. This can either suppress or enhance the signal, leading to inaccurate quantification.[5] Because NPIP-d4 is chemically identical to the native NPIP (differing only in isotopic composition), it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, these variations are normalized, leading to a more accurate and robust result.[3]
-
Beyond Matrix Effects: The SIL-IS also corrects for variability in sample preparation, such as extraction efficiency and injection volume, as any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.[6]
Q2: Which ionization technique is better for NPIP-d4: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A: For NPIP-d4 and other small, relatively non-polar nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred technique. [7][8]
-
Expertise & Experience: ESI is highly efficient for polar and readily ionizable molecules that are already charged in solution.[9] However, small nitrosamines like NPIP are less polar and may not ionize efficiently with ESI. APCI, conversely, uses a corona discharge to ionize analytes in the gas phase. This process is more robust for less polar and more volatile compounds, making it a better fit for the chemical properties of NPIP.[8] Many regulatory methods and published applications for nitrosamine analysis specify the use of APCI for this reason.[10][11]
Q3: What are the recommended Multiple Reaction Monitoring (MRM) transitions for NPIP-d4, and how are they derived?
A: The selection of appropriate MRM transitions is fundamental to achieving selectivity and sensitivity. For NPIP-d4 (C₅H₆D₄N₂O), the monoisotopic mass is approximately 118.10 g/mol . The precursor ion in positive mode is the protonated molecule, [M+H]⁺, at m/z 119.1 .
The fragmentation of nitrosamines in the collision cell is well-characterized. The most common and diagnostic fragmentation pathway is the neutral loss of the nitroso radical (•NO), which corresponds to a loss of 30 Da.[12][13]
-
Primary (Quantitation) Transition: This is typically the most intense and specific fragment ion.
-
119.1 → 89.1 : This corresponds to the loss of the •NO radical ([M+H-NO]⁺). This is a highly characteristic fragmentation for nitrosamines.[14]
-
-
Secondary (Confirmation) Transition: A second transition is used to confirm the identity of the analyte, adding a layer of confidence to the results. This could involve further fragmentation of the piperidine ring.
-
119.1 → 60.1 : This fragment likely arises from the cleavage of the deuterated piperidine ring after the initial loss.
-
The table below summarizes the key MRM parameters.
| Parameter | N-Nitrosopiperidine-d4 (Internal Standard) |
| Precursor Ion [M+H]⁺ | 119.1 |
| Product Ion 1 (Quantifier) | 89.1 (Loss of NO) |
| Product Ion 2 (Qualifier) | 60.1 (Ring Fragmentation) |
A summary of recommended MRM transitions for NPIP-d4.
Q4: How do I properly optimize the Cone Voltage (or Declustering Potential), and why is it so critical?
A: The cone voltage (CV) or declustering potential (DP) is one of the most critical parameters for nitrosamine analysis. Its primary role is to facilitate the transmission of ions from the atmospheric pressure region of the source into the vacuum region of the mass analyzer.[15] However, if set too high, it can cause the precursor ion to fragment before it reaches the collision cell (a phenomenon known as in-source fragmentation).
-
Trustworthiness: An improperly set cone voltage can lead to a significant loss of precursor ion intensity, which directly translates to poor method sensitivity.[16] The goal is to find a "sweet spot" that maximizes the precursor ion signal without causing premature fragmentation.
Protocol for Cone Voltage Optimization:
-
Infuse a standard solution of NPIP-d4 (e.g., 10-50 ng/mL) directly into the mass spectrometer.
-
Set the mass analyzer to monitor the precursor ion (m/z 119.1) without applying any collision energy (CE = 0).
-
Acquire data while ramping the cone voltage across a relevant range (e.g., 10 V to 80 V in 5 V increments).
-
Plot the intensity of m/z 119.1 against the cone voltage.
-
The optimal cone voltage is the value that gives the maximum intensity for the precursor ion. It is often beneficial to choose a value slightly lower than the absolute maximum to ensure robustness.[17]
Part 2: Troubleshooting Guide - Resolving Common Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My signal intensity for NPIP-d4 is poor or non-existent. What are the first things to check?
A: Low signal is a common issue. A systematic approach is the best way to identify the root cause.
A troubleshooting workflow for low signal intensity.
-
MS Performance: Ensure the instrument has been recently tuned and calibrated according to the manufacturer's specifications.
-
MRM Transitions: Double-check that the precursor (119.1) and product (e.g., 89.1) ions are correctly entered in the method.
-
Cone Voltage: As discussed, a non-optimal cone voltage is a very common cause of low precursor signal. Re-optimize using the protocol above.
-
Collision Energy: If the precursor signal is strong but the product signal is weak, the collision energy is likely too low or too high. See the detailed optimization protocol in Part 3.
-
Source Conditions (APCI):
-
Vaporizer Temperature: Ensure the temperature is high enough to efficiently desolvate and vaporize the LC eluent. A typical starting point is 350-450 °C.
-
Corona Needle: Check that the corona current is stable and within the recommended range (typically 1-5 µA). An old or dirty needle can lead to unstable ionization.
-
Q2: I'm observing high background noise, especially for low-level samples. How can this be reduced?
A: High background is a particular challenge for low m/z transitions. Nitrosamine analysis often requires pushing instruments to their limits of detection.
-
Expertise & Experience: Background noise can originate from the mobile phase, the sample matrix, or the instrument itself. The key is to improve the signal-to-noise (S/N) ratio.
-
Cone/Declustering Optimization: While optimizing the cone voltage for maximum signal is standard, it can also be used to reduce noise. Sometimes, a slightly higher cone voltage can dissociate weakly-bound background ions, "cleaning up" the baseline before the precursor enters the mass analyzer.[15]
-
Chromatography: Ensure NPIP-d4 is chromatographically resolved from any major matrix components. A high-efficiency UHPLC column can significantly improve S/N by producing sharper peaks.
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase are a frequent source of background noise.
-
Gas Flows: Optimizing source gases (cone gas or curtain gas) can help prevent neutral, non-ionized contaminants from entering the mass spectrometer, thereby reducing chemical noise.[7]
Q3: My chromatographic peak for NPIP-d4 is broad, split, or tailing. What is the cause?
A: While often a chromatographic issue, peak shape problems in nitrosamines can have a unique chemical cause: E/Z isomerism .
-
Scientific Integrity: Due to restricted rotation around the N-N bond, nitrosamines can exist as two distinct isomers (E and Z) at room temperature.[16] In some chromatographic systems, these isomers can be partially separated, leading to broadened or split peaks.
-
The Solution: The interconversion between these isomers is temperature-dependent. Gently heating the analytical column (e.g., to 35-45 °C) can often accelerate this interconversion so that the two forms elute as a single, sharp peak.[16] If heating the column does not resolve the issue, investigate standard chromatographic problems like column degradation, buffer mismatch between the sample solvent and mobile phase, or dead volumes in the system.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for critical optimization experiments.
Protocol 1: Collision Energy (CE) Optimization
This protocol ensures you are generating the maximum product ion signal from your precursor.
-
Preparation: Prepare a working solution of NPIP-d4 (e.g., 10-50 ng/mL) in a solvent composition similar to your initial mobile phase (e.g., 50:50 Methanol:Water).
-
Infusion Setup: Infuse the solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 10-20 µL/min).
-
Method Creation: In your instrument software, create a new method.
-
Set the precursor ion (Q1) to m/z 119.1 .
-
Set the product ion (Q3) to m/z 89.1 .
-
Set the Cone Voltage to the optimal value you determined previously.
-
-
CE Ramp Experiment:
-
Set up an experiment to acquire data while ramping the collision energy. Start at a low value (e.g., 5 eV) and increase in small increments (e.g., 2-3 eV) up to a sufficiently high value (e.g., 50 eV).
-
Allow the signal to stabilize at each CE step before recording the intensity.
-
-
Data Analysis:
-
Plot the intensity of the product ion (m/z 89.1) as a function of the Collision Energy (eV).
-
The resulting plot will typically show the intensity rising to a maximum before decreasing as the product ion itself begins to fragment. The CE value that corresponds to the highest product ion intensity is your optimum.[18]
-
A workflow for optimizing collision energy.
Table 1: Typical Starting Parameters for LC-MS/MS Analysis
This table provides a set of robust starting parameters. Final values must be empirically optimized on your specific instrument.
| Parameter Group | Parameter | Typical Starting Value | Rationale |
| LC System | Column Temperature | 40 °C | Mitigates potential peak broadening from E/Z isomers.[16] |
| Injection Volume | 5 - 10 µL | A common range for modern UHPLC systems. | |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. | |
| APCI Source | Ionization Mode | Positive | Nitrosamines readily form [M+H]⁺ adducts. |
| Corona Current | 2 - 4 µA | Provides stable and efficient chemical ionization. | |
| Vaporizer Temp. | 400 °C | Ensures efficient desolvation of the mobile phase.[7] | |
| Sheath Gas | 35 (Arb. Units) | Helps to focus the ion spray. | |
| Aux Gas | 10 (Arb. Units) | Aids in solvent evaporation. | |
| MS Parameters | Precursor Ion | 119.1 m/z | Protonated molecule [M+H]⁺. |
| Product Ion | 89.1 m/z | Corresponds to the diagnostic loss of the NO radical.[13] | |
| Cone Voltage | 20 - 50 V | Must be empirically optimized.[15] | |
| Collision Energy | 15 - 30 eV | Must be empirically optimized.[18] | |
| Dwell Time | 25 - 100 ms | Balances sensitivity with acquiring enough points across the peak. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7526, N-Nitrosopiperidine. [Link]
-
Díaz-Pérez, M., et al. (n.d.). a LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM... ResearchGate. [Link]
-
Saleem, T., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. PubMed. [Link]
-
Drabik-Markiewicz, G., et al. (2014). Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives. ResearchGate. [Link]
-
Separation Science (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. [Link]
-
ResearchGate (n.d.). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. [Link]
-
National Institutes of Health (NIH) (n.d.). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. [Link]
-
National Institutes of Health (NIH) (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link]
-
ResearchGate (n.d.). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. [Link]
-
Kertész, V., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. PubMed. [Link]
-
Waters Corporation (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]
-
PubMed (n.d.). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. [Link]
-
Plasmion GmbH (n.d.). By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. [Link]
-
Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]
-
Veeprho (n.d.). N-Nitrosopiperidine-D4 | CAS 99389-11-4. [Link]
-
ResolveMass Laboratories Inc. (n.d.). API Synthesis Optimization to reduce Nitrosamine Risk. [Link]
-
PMDA (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
Restek Corporation (2024). ESI vs APCI. Which ionization should I choose for my application? YouTube. [Link]
-
U.S. Food & Drug Administration (FDA) (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
-
ResearchGate (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]
-
Semyonov, A. (2017). 35 3 Optimization of collision energy. YouTube. [Link]
-
Nitrosamines Exchange (2025). Nitrosamine internal standards - what should be taken into consideration?[Link]
-
Office of Scientific and Technical Information (OSTI) (n.d.). Mass Spectra of N-Nitroso Compounds. [Link]
-
MetwareBio (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
Nitrosamines Exchange (2024). LC-MS: Practical method for analyzing NDSRIs with single quadrupole. [Link]
-
MacCoss, M. J., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Agilent Technologies (2020). Nitrosamine Impurities Application Guide. [Link]
-
National Institutes of Health (NIH) (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Nitrosopiperidine analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. By Ionization Only: Detecting Nitrosamines with Mass Spectrometry - Plasmion GmbH [plasmion.com]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 12. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. LC-MS: Practical method for analyzing NDSRIs with single quadrupole - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrosopiperidine (NPIP) Analysis: A Technical Support Guide
Welcome to the Technical Support Center for N-Nitrosopiperidine (NPIP) analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of detecting and quantifying this potent genotoxic impurity. Given the stringent regulatory scrutiny and the low detection levels required, robust and interference-free analytical methods are not just a goal—they are a necessity.[1][2][3]
This document moves beyond standard operating procedures to explore the causality behind common analytical challenges. We will dissect issues from first principles, providing not just solutions but a deeper understanding of the underlying chemistry and instrumentation, ensuring your methods are self-validating and trustworthy.
Part 1: Troubleshooting Guide - Resolving Real-Time Analytical Issues
This section addresses specific problems encountered during NPIP analysis in a direct question-and-answer format.
Question 1: I'm observing a signal corresponding to NPIP in my solvent blanks and negative controls. What is the source of this false positive?
This is a classic and concerning issue, often pointing to system contamination or carryover. A systematic diagnosis is crucial to pinpoint the source and eliminate it. False positives can lead to unnecessary and costly investigations and batch rejections.[4][5]
Probable Causes & Diagnostic Steps:
-
Instrument Carryover: NPIP, being a relatively polar and small molecule, can adhere to active sites within the analytical flow path (e.g., injector port, transfer lines, column).
-
Troubleshooting Protocol:
-
Inject a high-concentration NPIP standard.
-
Immediately follow with a series of 5-10 solvent blank injections.
-
Monitor the NPIP peak area. If the area decreases systematically with each injection, carryover is confirmed.
-
Solution: Develop a more rigorous needle wash protocol (using multiple, strong organic solvents) and increase the bake-out time and temperature of the GC oven or LC column wash cycle between injections.
-
-
-
Contamination from Lab Consumables: Trace levels of nitrosamines or their precursors can be present in common laboratory materials.
-
Troubleshooting Protocol:
-
Systematically isolate each component. Prepare solvent blanks in vials from a different lot or manufacturer.
-
Use a new, unopened bottle of solvent to prepare a fresh blank.
-
Change the vial septa and cap.
-
If using SPE cartridges or filters, pass a solvent blank through them and analyze the eluate.
-
Insight: Plasticizers and polymers used in items like pipette tips, vial caps, and gloves can sometimes be sources of interfering compounds or amine precursors.[4]
-
-
-
In-Source Formation (Mass Spectrometer): If the MS source is contaminated with piperidine precursors, they can react with residual nitrosating agents within the high-energy environment of the source to form NPIP in-situ.
-
Troubleshooting Protocol:
-
This is a diagnosis of exclusion after ruling out carryover and consumable contamination.
-
Perform a thorough cleaning of the MS ion source, following the manufacturer's protocol.
-
After cleaning, re-run solvent blanks to confirm the signal has been eliminated.
-
-
Diagram: Troubleshooting Workflow for False Positives
Caption: A systematic workflow for diagnosing the source of false positive NPIP signals.
Question 2: I suspect NPIP is forming artifactually during sample preparation. How can I prove this and prevent it?
Artifactual formation is one of the most insidious challenges in nitrosamine analysis, as it creates the very impurity you are trying to measure, leading to a gross overestimation of risk.[5][6] This typically occurs when a sample contains both an amine precursor (piperidine or a piperidine-containing molecule) and a nitrosating agent (e.g., residual nitrites from excipients).[6][7]
The Chemistry of Artifact Formation:
The reaction is typically acid-catalyzed, where nitrite (NO₂⁻) is converted to nitrous acid (HNO₂), the primary nitrosating agent. Elevated temperatures during sample workup can also accelerate this reaction.[6][8]
Diagnostic & Prevention Protocol:
The most effective way to diagnose and prevent artifactual formation is by using a nitrosating agent scavenger .
-
Principle: Scavengers like ascorbic acid (Vitamin C) or ammonium sulfamate react with nitrosating agents much faster than the amine precursor does, effectively removing them from the equation and preventing NPIP formation.
-
Experimental Protocol:
-
Step 1: Sample Set Preparation: Prepare at least three sample sets:
-
Set A (Control): Your standard sample preparation procedure.
-
Set B (Scavenger): Add a scavenger (e.g., 1% w/v ascorbic acid) to the sample extraction solvent at the very first step.
-
Set C (Spiked Control): Spike a known amount of NPIP into a sample and prepare it using the scavenger-containing solvent (Set B's solvent). This is crucial to prove the scavenger does not degrade the NPIP that is genuinely present.
-
-
Step 2: Analysis: Analyze all three sets using your validated analytical method.
-
Step 3: Data Interpretation:
-
If the NPIP level in Set B is significantly lower than in Set A , artifactual formation is confirmed.
-
If the recovery of the spike in Set C is acceptable (>80%), it proves the scavenger is not interfering with the measurement of pre-existing NPIP.
-
-
-
Implementation: If artifactual formation is confirmed, the addition of a scavenger should be incorporated and validated as a permanent part of your sample preparation method.
Diagram: Mechanism of Artifactual NPIP Formation & Scavenger Action
Caption: How scavengers prevent artifactual NPIP formation by rapidly neutralizing nitrosating agents.
Question 3: My NPIP signal is being suppressed in certain sample matrices, leading to poor accuracy and low recovery. How do I overcome this?
This is a quintessential example of matrix effects , a major challenge in LC-MS analysis.[4][9] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (NPIP) in the MS source, typically leading to a suppressed signal.
Mitigation Strategies:
-
Isotopically Labeled Internal Standards (Gold Standard):
-
Principle: An isotopically labeled standard (e.g., N-Nitrosopiperidine-d10) is chemically identical to NPIP and will co-elute perfectly. Crucially, it will experience the exact same degree of ionization suppression or enhancement as the native NPIP. Because it is mass-shifted, the mass spectrometer can measure it independently.
-
Implementation: Add a known concentration of the labeled standard to every sample, standard, and blank at the beginning of the sample preparation process. Quantify by calculating the peak area ratio of the native NPIP to the labeled standard. This ratio remains constant even if absolute signal intensity fluctuates due to matrix effects.
-
-
Matrix-Matched Calibration:
-
Principle: If a labeled standard is unavailable, create your calibration standards in a blank matrix extract that is free of NPIP. This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy.
-
Limitation: This approach requires a true, verified blank matrix and cannot account for batch-to-batch variability in the matrix composition.
-
-
Improved Sample Cleanup:
-
Principle: The more matrix components you remove, the lower the chance of interference.
-
Implementation: Optimize your sample preparation to be more selective. This could involve:
-
Switching to a more selective Solid-Phase Extraction (SPE) sorbent.
-
Adding a Liquid-Liquid Extraction (LLE) step.
-
Refining your chromatographic separation to resolve NPIP from the interfering components.
-
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common isobaric interferences for NPIP, and how can they be resolved?
Isobaric interferences are compounds that have the same nominal mass as your analyte, making them difficult to distinguish with low-resolution mass spectrometers. NPIP has a monoisotopic mass of approximately 114.08 Da.
| Potential Isobaric Interference | Monoisotopic Mass (Da) | Resolution Strategy |
| Fragments of API/Excipients | Varies, but can be ~114 | Tandem MS (MS/MS): A low-resolution instrument can still provide high selectivity. By selecting a specific precursor ion (m/z 114) and monitoring for a unique fragment ion (e.g., m/z 84 or 56), you can confirm the identity of NPIP. An interfering compound is unlikely to have both the same parent mass and the same fragmentation pattern. |
| Unrelated Matrix Components | ~114 | High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF-MS can measure mass with high accuracy (e.g., to 4 or 5 decimal places).[10] An interfering compound might have a mass of 114.12 Da, while NPIP is 114.0793 Da. HRMS can easily resolve these two signals, eliminating the false positive.[9][10] |
| Isotopes of Other Molecules | ~114 | HRMS: As with other matrix components, the high mass accuracy of HRMS can distinguish the exact mass of NPIP from the isotopic peaks of lower mass compounds.[10] |
Expert Recommendation: The use of LC-HRMS or a properly validated LC-MS/MS method is considered essential for the unambiguous identification and quantification of nitrosamines to avoid the risk of false positives from isobaric interferences.[8][10]
FAQ 2: Should I use GC-MS or LC-MS for NPIP analysis? What are the trade-offs?
The choice of technique depends on the specific drug product matrix, the volatility of other potential nitrosamines to be tested, and potential interferences.
| Technique | Advantages | Disadvantages & Interference Risks |
| GC-MS / GC-MS/MS | - Excellent chromatographic efficiency and separation for volatile compounds.[1] - Often less susceptible to matrix-induced ion suppression compared to LC-MS. | - Artifactual Formation: The high temperature of the GC injector port can act as a reactor, forming NPIP from precursors present in the sample.[6][8] - Thermal Degradation: Not typically an issue for NPIP, but can be for other less stable nitrosamines. |
| LC-MS / LC-MS/MS | - Analyzes samples at ambient or near-ambient temperatures, eliminating the risk of thermal artifact formation.[1] - Better suited for less volatile or more polar nitrosamines that may be included in a multi-analyte method. | - Matrix Effects: Highly susceptible to ionization suppression or enhancement from co-eluting matrix components, which can severely impact accuracy.[4][11] - Contamination Risk: The use of acidic mobile phase additives (like formic acid) can potentially promote nitrosamine formation post-extraction if precursors and nitrites are still present.[4] |
Authoritative Insight: Regulatory bodies like the FDA have published validated methods using both GC-MS and LC-MS platforms, indicating both are acceptable if properly validated.[10][12] However, due to the significant risk of thermal artifact formation, LC-MS/MS and LC-HRMS are often preferred as the primary analytical techniques for confirmatory testing.[10][13]
FAQ 3: What are the key method validation parameters I must focus on for a robust NPIP method?
Method validation for trace-level genotoxic impurities is rigorous and must demonstrate the method is fit for purpose, adhering to guidelines like ICH Q2(R1).[8][14]
-
Specificity/Selectivity: This is paramount. You must prove that you can detect NPIP unequivocally in the presence of the API, excipients, degradants, and other potential impurities. This is typically demonstrated by analyzing spiked placebo and showing no interfering peaks at the retention time and m/z of NPIP. The use of MS/MS or HRMS is key here.[8][10]
-
Limit of Quantification (LOQ): The LOQ must be sufficiently low to quantify NPIP at or below the regulatory acceptable intake (AI) limit, which is often in the parts-per-billion (ppb) range relative to the API.[8] A common target is an LOQ that is ≤10% of the specification limit.
-
Accuracy: Assessed by performing recovery studies, where a known amount of NPIP is spiked into a blank matrix at multiple concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Acceptance criteria are typically within 80-120%.
-
Precision: Evaluated through repeatability (multiple preparations by one analyst on one day) and intermediate precision (analysis by different analysts on different days or with different equipment). The relative standard deviation (RSD) should typically be <15%.
-
Stability: You must demonstrate that NPIP is stable throughout the sample preparation process and in the final extract when stored (e.g., in the autosampler). NPIP is known to be sensitive to light, particularly UV light.[15] Samples should be prepared and stored in amber vials.
References
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. Available at: [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. Available at: [Link]
-
a LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM... ResearchGate. Available at: [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available at: [Link]
-
N-Nitrosopiperidine. PubChem. Available at: [Link]
-
Control of Nitrosamine Impurities in Human Drugs. FDA. Available at: [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. Available at: [Link]
-
Preventing False Positives in Nitrosamine Testing. Resolian Analytical Sciences. Available at: [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]
-
Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives. ResearchGate. Available at: [Link]
-
Nitrosamine Impurities Analysis. Kymos. Available at: [Link]
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent. Available at: [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. EDQM. Available at: [Link]
-
Nitrosamine impurities. European Medicines Agency (EMA). Available at: [Link]
-
(PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ResearchGate. Available at: [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. Resolian. Available at: [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. Available at: [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. Available at: [Link]
-
Nitrosamines Formation as Artefact... What are the Challenges?. LinkedIn. Available at: [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kymos.com [kymos.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolian.com [resolian.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmda.go.jp [pmda.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Nitrosamines Formation as Artefact... What are the Challenges? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. fda.gov [fda.gov]
- 13. cphi-online.com [cphi-online.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Deuterium-Hydrogen Exchange in Deuterated Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterated standards. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the isotopic integrity of your standards and the accuracy of your analytical data. As your partner in science, we understand that meticulous attention to detail is paramount. This resource is designed to empower you with the knowledge to anticipate, identify, and resolve challenges related to deuterium-hydrogen (D-H) exchange.
Introduction: The Double-Edged Sword of Deuterium Labeling
This guide will delve into the mechanisms of D-H exchange, factors that influence its rate, and practical strategies to mitigate its effects throughout your experimental workflow, from storage to analysis.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen exchange and why is it a concern?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in your standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, atmospheric moisture), or vice-versa.[3] This is a significant concern because it alters the isotopic composition of your internal standard. If a deuterated standard loses its deuterium label and reverts to the unlabeled form, it can artificially inflate the analyte signal, leading to an underestimation of the true analyte concentration in your sample. Conversely, if your analyte picks up deuterium, it can suppress the apparent analyte concentration.
Q2: Which deuterium labels are most susceptible to exchange?
A2: The stability of a deuterium label is directly related to the position of the C-D bond in the molecule. Hydrogens (and therefore deuterons) attached to heteroatoms like oxygen (-OD), nitrogen (-ND), and sulfur (-SD) are highly labile and will rapidly exchange with protons from protic solvents like water or methanol.[1] Deuterons on carbon atoms are generally more stable. However, those on carbons adjacent to carbonyl groups (α-carbons) or other electron-withdrawing groups can become acidic enough to exchange under certain conditions, particularly with acid or base catalysis.[1][4]
Q3: What are the primary factors that promote D-H exchange?
A3: The rate of D-H exchange is influenced by several environmental and experimental factors:
-
pH: The exchange process is catalyzed by both acids and bases.[1] The rate of exchange is typically at its minimum between pH 2 and 3.[1] As the pH moves further into the acidic or basic range, the rate of exchange increases significantly.[1]
-
Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction to occur more readily.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a direct source of exchangeable protons and will facilitate D-H exchange. Aprotic solvents (e.g., acetonitrile, hexane) are less likely to promote exchange.[3]
-
Catalysts: In addition to acids and bases, certain metal catalysts can also facilitate D-H exchange.[3]
Troubleshooting Guide
This section addresses common problems encountered during the use of deuterated standards and provides systematic solutions.
Problem 1: I'm observing a peak at the mass of my unlabeled analyte in my deuterated standard stock solution.
Possible Causes & Solutions:
-
Inherent Isotopic Impurity: No deuterated standard is 100% isotopically pure.[5][6] Manufacturers typically provide a certificate of analysis specifying the isotopic purity, which is often 98% or higher.[5] A small amount of the unlabeled species is expected.
-
Action: Always review the certificate of analysis to know the expected level of isotopic purity. Use this information to correct your quantitative calculations if necessary.
-
-
D-H Exchange During Storage: Improper storage can lead to the degradation of your standard over time.
-
Action:
-
Verify Storage Conditions: Ensure the standard is stored at the recommended temperature, typically in a freezer, and protected from light and moisture.[7]
-
Use Aprotic Solvents: If preparing a stock solution, use a high-purity, anhydrous aprotic solvent.
-
Inert Atmosphere: For highly sensitive standards, consider storage under an inert gas like argon or nitrogen to displace moisture.[5]
-
-
Problem 2: My analyte/internal standard peak area ratio is inconsistent across my sample batch.
Possible Causes & Solutions:
-
Back-Exchange During Sample Preparation or LC-MS Analysis: This is a common issue, especially in LC-MS workflows that use aqueous mobile phases. Back-exchange refers to the loss of deuterium from the standard and its replacement with hydrogen from the solvent.[8]
-
Action:
-
Optimize Mobile Phase pH: Adjust the pH of your mobile phase to be within the 2.5-3.0 range where exchange is minimized.[9]
-
Lower the Column Temperature: Running your chromatography at sub-ambient temperatures (e.g., 4°C) can significantly slow down the rate of back-exchange.[10]
-
Minimize Analysis Time: Use shorter columns or faster flow rates to reduce the residence time of the standard in the aqueous mobile phase.[10]
-
Use a Higher Percentage of Organic Solvent: If your chromatography allows, increasing the proportion of organic solvent in your mobile phase can reduce the availability of exchangeable protons.
-
-
-
Chromatographic Isotope Effect: Deuteration can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.[2][11] If this shift is significant, the analyte and internal standard may elute into regions of the chromatogram with different levels of matrix effects, leading to inconsistent peak area ratios.[12]
-
Action:
-
Assess Co-elution: Carefully examine the chromatograms of the analyte and the internal standard to ensure they co-elute as closely as possible.
-
Adjust Chromatographic Conditions: Modify your gradient, mobile phase composition, or column chemistry to achieve better co-elution. In some cases, a column with slightly lower resolution may be beneficial to ensure the analyte and internal standard peaks overlap sufficiently.[11]
-
-
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Standard
This protocol allows you to evaluate the stability of your deuterated standard under your specific experimental conditions.
Materials:
-
Deuterated standard
-
Unlabeled analyte standard
-
Your intended sample preparation and LC-MS mobile phase solvents
-
LC-MS system
Procedure:
-
Prepare a solution of your deuterated standard in your intended experimental solvent at a known concentration.
-
Incubate aliquots of this solution under different conditions you wish to test (e.g., room temperature vs. 4°C, pH 3 vs. pH 7).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot onto your LC-MS system.
-
Monitor the ion chromatograms for the deuterated standard and the corresponding unlabeled analyte.
-
Calculate the percentage of the unlabeled analyte relative to the deuterated standard at each time point.
-
Plot the percentage of the unlabeled analyte over time for each condition. A significant increase indicates D-H exchange is occurring.
Protocol 2: Sample Preparation to Minimize Back-Exchange
This protocol provides a general workflow for preparing samples while minimizing the risk of deuterium loss.
-
Solvent Selection: Whenever possible, perform extractions and dilutions in high-purity aprotic solvents (e.g., acetonitrile, ethyl acetate).
-
pH Control: If aqueous solutions are necessary, buffer them to a pH between 2.5 and 4.0.
-
Temperature Control: Perform all sample preparation steps on ice or in a refrigerated environment.
-
Minimize Exposure to Moisture: Keep sample vials capped whenever possible. Work quickly to minimize the time samples are exposed to the atmosphere.
-
Final Reconstitution: If a drying and reconstitution step is required, reconstitute the sample in the initial mobile phase of your LC method immediately before injection.
Data Presentation & Visualization
Table 1: Influence of pH and Temperature on Deuterium Exchange
| pH of Aqueous Solution | Temperature | % Back-Exchange after 4 hours |
| 2.5 | 4°C | < 1% |
| 2.5 | 25°C | ~2-3% |
| 7.0 | 4°C | ~5-10% |
| 7.0 | 25°C | > 20% |
| Note: These are representative values and the actual extent of exchange will depend on the specific compound and the position of the deuterium label. |
Diagrams
Caption: Mechanism of Deuterium-Hydrogen Exchange.
Caption: Recommended Workflow to Minimize D-H Exchange.
Conclusion
The stability of deuterated standards is a critical factor in the accuracy and reliability of quantitative analytical methods. By understanding the principles of deuterium-hydrogen exchange and implementing the strategies outlined in this guide, researchers can maintain the isotopic integrity of their standards and generate high-quality, reproducible data. Proactive measures, including proper storage, optimized sample handling, and carefully controlled analytical conditions, are the cornerstones of successful experimentation with deuterated compounds.
References
-
Wikipedia. (n.d.). Hydrogen-deuterium exchange. Retrieved from [Link]
-
Konik, P. A., & Tureček, F. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2933. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-153. [Link]
-
Gucinski, A. C., & Brown, C. J. (2022). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 94(42), 14617-14624. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Masson, G. R., Burke, J. E., & Ahn, N. G. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(17), 10599-10659. [Link]
-
Wales, T. E., & Engen, J. R. (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry, 33(10), 1855-1862. [Link]
-
Bandu, H. M. H. N., & De Zoysa, G. H. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-361. [Link]
-
Stephan, J. (2020, December 30). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example [Video]. YouTube. [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 4), 375-378. [Link]
-
Grant, R. P. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Clinical Chemistry, 60(4), 701-702. [Link]
-
Landvatter, S. W. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics: Open Access. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]
-
Scheiner, S. (1996). Relative Stability of Hydrogen and Deuterium Bonds. Journal of the American Chemical Society, 118(51), 13057-13064. [Link]
-
Paci, E., et al. (2023). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews. [Link]
-
Englander, J. J., & Englander, S. W. (2004). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Journal of the American Society for Mass Spectrometry, 15(1), 33-38. [Link]
-
Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(22), e9389. [Link]
-
Stefanowicz, P., et al. (2010). The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. Journal of the American Society for Mass Spectrometry, 21(12), 2068-2074. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. isotope.com [isotope.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry | bioRxiv [biorxiv.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. myadlm.org [myadlm.org]
N-Nitrosopiperidine-d4 (NDPIP-d4) Technical Support Center
A Guide for Researchers on Degradation Pathways and Prevention Strategies
Welcome to the technical support center for N-Nitrosopiperidine-d4 (NDPIP-d4). As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the stability, degradation, and proper handling of this critical labeled internal standard. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to ensure the integrity of your analytical results.
N-Nitrosopiperidine-d4 is the deuterated analog of N-Nitrosopiperidine (NPIP), a potent nitrosamine impurity of significant toxicological concern.[1] Due to the nature of the carbon-deuterium bond, the chemical reactivity and degradation pathways of NDPIP-d4 are considered virtually identical to its non-labeled counterpart. Therefore, the information presented here, based on studies of NPIP, is directly applicable to the handling and analysis of NDPIP-d4.
Frequently Asked Questions: Understanding NDPIP-d4 Degradation
This section addresses common questions regarding the chemical stability and breakdown mechanisms of NDPIP-d4.
Q1: What are the primary degradation pathways for NDPIP-d4?
A1: NDPIP-d4, like other N-nitrosamines, is susceptible to several degradation pathways, primarily driven by energy input or chemical reaction. The most significant pathways researchers encounter are:
-
Photolytic Degradation: Cleavage of the N-N bond by exposure to light, especially ultraviolet (UV) light.[2][3]
-
Acid-Catalyzed Degradation: N-nitrosamines are less stable in acidic solutions compared to neutral or alkaline conditions.[2][4] Protonation can lead to decomposition.[4]
-
Thermal Degradation: High temperatures, such as those in a hot GC inlet, can cause the molecule to break down (thermal denitrosation).[3][5]
-
Oxidative Degradation: Reactions with strong oxidizing agents can convert the nitrosamine to its corresponding nitramine.[2][3]
-
Metabolic Activation (for in vivo studies): In biological systems, cytochrome P450 enzymes can metabolize NDPIP-d4, primarily through α-hydroxylation, which is a key activation pathway leading to carcinogenesis for the non-labeled compound.[6][7]
Caption: Key Degradation Pathways for NDPIP-d4.
Q2: How significant is photolytic degradation and how can I prevent it?
A2: Photolytic degradation is highly significant. NPIP has a UV absorption maximum around 337 nm, making it sensitive to both laboratory light sources and sunlight.[2] The energy from UV light can directly cleave the weak N-Nitroso (N-N) bond, leading to the rapid loss of the analyte.[8] In one study, the aqueous photolysis half-life under simulated midday sun was only 12 minutes.[2]
Prevention is critical:
-
Use Amber Glassware: Always prepare and store stock solutions and samples in amber volumetric flasks and vials to block UV light.
-
Minimize Light Exposure: Work in a shaded area of the lab. Avoid leaving samples on the benchtop under direct overhead lighting for extended periods.
-
Protect Autosampler Trays: If samples will be in an autosampler for a long duration, use a UV-protective cover for the tray.
Q3: My mobile phase is acidic. Will this degrade my NDPIP-d4 internal standard?
A3: Yes, it is a significant risk. NDPIP-d4 is less stable in acidic solutions.[2] In protic (e.g., water, methanol) acidic solvents, the oxygen atom of the nitroso group can become protonated.[4] This destabilizes the molecule and can lead to decomposition, resulting in poor peak shape, low response, and inaccurate quantification.[4][9]
Mitigation Strategies:
-
pH Control: If possible, adjust the mobile phase or sample diluent to be neutral or slightly alkaline. NPIP is stable for over 14 days in neutral or alkaline solutions when protected from light.[2]
-
Minimize Residence Time: If an acidic mobile phase is required for your primary analytes, inject the sample as soon as possible after preparation. Do not let samples sit in an acidic diluent for long periods.
-
Temperature Control: Keep the autosampler temperature low (e.g., 4-10°C) to slow the rate of acid-catalyzed degradation.
Q4: I am using a GC-MS method. Should I be concerned about thermal degradation?
A4: Yes. While NDPIP-d4 is a volatile compound suitable for GC analysis, high temperatures in the GC inlet can cause thermal denitrosation.[3][5] This process breaks the N-N bond, leading to a loss of the target molecule and potentially poor analytical sensitivity and reproducibility.
Troubleshooting & Prevention:
-
Optimize Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization and transfer of the analyte to the column. Start with a lower temperature (e.g., 200°C) and increase only if carryover or poor peak shape is observed.
-
Use a Splitless or PTV Inlet: A programmed temperature vaporization (PTV) inlet can provide a gentler transfer of the analyte onto the column before rapid heating, minimizing the time spent at high temperatures.
-
Check for Active Sites: An unsilanized or contaminated GC liner can have active sites that catalyze thermal degradation. Always use high-quality, deactivated liners and perform regular inlet maintenance.
Troubleshooting Guide: Low Recovery of NDPIP-d4
Low or inconsistent recovery of an internal standard is a critical issue that compromises the accuracy of your entire analytical run. This workflow helps diagnose the root cause.
Sources
- 1. N-Nitrosopiperidine | Manasa Life Sciences [manasalifesciences.com]
- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Selection for Optimal Separation of Nitrosamines
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the critical task of selecting the right chromatographic column for nitrosamine analysis. The recent scrutiny by regulatory bodies like the FDA and EMA has made robust and reliable analytical methods paramount.[1][2] This resource moves beyond simple recommendations to explain the underlying chromatographic principles, helping you troubleshoot issues and develop validated, trustworthy methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for nitrosamine analysis, and how does that choice influence column selection?
The most common techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] Supercritical Fluid Chromatography (SFC) is also an emerging technique.[4][5]
-
GC-MS is ideal for volatile and thermally stable nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[6] Column selection here focuses on stationary phases that provide good separation based on boiling points and polarity.
-
LC-MS is more versatile, covering a wider range of nitrosamines, including less volatile and thermally labile compounds like N-nitroso-N-methyl-4-aminobutyric acid (NMBA).[3] Column selection is driven by the polarity of the nitrosamines and the complexity of the drug product matrix.
-
SFC can be advantageous for certain applications, offering high efficiency and unique selectivity, particularly for chiral or water-sensitive analytes.[4]
Q2: For LC-MS, is a standard C18 column sufficient for all nitrosamines?
While C18 columns are a common starting point, they are often insufficient for a comprehensive nitrosamine analysis.[7] Many of the smaller, more polar nitrosamines (like NDMA) exhibit poor retention on traditional C18 phases, causing them to elute near the solvent front where matrix interference is highest.[8] To overcome this, alternative stationary phases are highly recommended.
Q3: What are the best alternative LC column phases for nitrosamine analysis?
Several alternative phases provide better retention and selectivity for polar nitrosamines:
-
Pentafluorophenyl (PFP) Phases: These columns offer a unique selectivity profile due to multiple retention mechanisms, including dipole-dipole interactions and π-π stacking, which significantly improves the retention of small, polar nitrosamines.[6]
-
Biphenyl Phases: Similar to PFP, biphenyl columns provide enhanced retention for polar compounds through π-π interactions and are an excellent choice for resolving nitrosamines from matrix components.[9]
-
Porous Graphitic Carbon (PGC): PGC columns operate on a principle of polarizability, retaining compounds based on their molecular shape. They are exceptionally retentive for very polar compounds that are difficult to analyze on any reversed-phase column.[10]
-
Core-Shell Technology: Regardless of the stationary phase chemistry (C18, PFP, etc.), columns packed with core-shell particles provide higher efficiency and resolution compared to fully porous particles of the same size. This leads to sharper, narrower peaks, which improves sensitivity and separation from interferences.[7]
Q4: For GC-MS, what are the key considerations for column selection?
For GC-based methods, the primary considerations are phase polarity and column inertness.
-
Phase Selection: A mid-polarity stationary phase, such as a WAX column (polyethylene glycol) or a low-bleed 5% phenyl / 95% methyl polysiloxane column, typically provides the best balance of selectivity for the common volatile nitrosamines.[6][11]
-
Column Inertness: Nitrosamines are active compounds that can interact with the surfaces in the GC flow path, leading to peak tailing and poor sensitivity. Using columns specifically designed for inertness is critical for achieving reliable, low-level quantification.[12]
Column Selection Decision Workflow
Making an informed column choice upfront can save significant time in method development. This decision tree outlines a logical workflow for selecting an appropriate starting point for your analysis.
Caption: Decision Tree for Initial Column Selection.
Troubleshooting Guide
Problem: Poor peak shape (tailing, fronting) for early eluting nitrosamines like NDMA.
-
Question: My NDMA peak is tailing and has poor symmetry. What could be the cause and how do I fix it?
-
Answer:
-
Causality: Poor peak shape for early eluters is often due to insufficient retention on the column or secondary interactions. On a standard C18 column, highly polar nitrosamines have minimal interaction with the stationary phase and can be influenced by active sites on the silica or in the flow path. Additionally, a mismatch between the injection solvent and the mobile phase can cause distortion.[7] Using a high percentage of organic solvent like methanol in the sample diluent when the initial mobile phase is highly aqueous can lead to poor peak shapes.[7]
-
Solution Workflow:
-
Change Stationary Phase: Switch to a column that offers better retention for polar compounds, such as a PFP or Biphenyl phase. This will move the peak away from the solvent front and improve its shape through more controlled interaction.[6][9]
-
Optimize Sample Diluent: If possible, prepare your sample in a diluent that matches the initial mobile phase conditions (e.g., primarily water).[7] If the drug product requires an organic solvent for dissolution, minimize the amount used or perform a solvent exchange.
-
Check for System Activity (GC): In GC, peak tailing for active compounds like nitrosamines is a classic sign of an active site in the inlet liner, column, or connection points. Ensure you are using an ultra-inert liner and column.[12]
-
-
Problem: Co-elution of a nitrosamine with the Active Pharmaceutical Ingredient (API) or a matrix component.
-
Question: I have a nitrosamine peak that is co-eluting with another large peak from my sample matrix. How can I resolve them?
-
Answer:
-
Causality: Co-elution occurs when the column fails to differentiate between two or more compounds under the current analytical conditions. This is a problem of insufficient selectivity. A common example is the co-elution of NDMA with the process solvent N,N-Dimethylformamide (DMF), which can lead to false positives if using a low-resolution mass spectrometer.[13]
-
Solution Workflow:
-
Change Selectivity: The most effective way to resolve co-eluting peaks is to change the column's stationary phase. If you are using a C18 column, switching to a PFP or Biphenyl phase will alter the retention mechanism and likely separate the compounds.[6][9] The different interactions (π-π, dipole-dipole) will affect the nitrosamine and the interference differently.
-
Modify Mobile Phase: Adjusting the mobile phase pH or using different organic modifiers (e.g., acetonitrile vs. methanol) can also alter selectivity and resolve peaks.
-
Employ High-Resolution Mass Spectrometry (HRMS): In cases like NDMA/DMF co-elution, HRMS can distinguish between the two compounds based on their exact mass, even if they are not chromatographically separated.[13][14] A mass resolution of at least 45,000 is recommended to eliminate these false positives.[13]
-
-
Problem: Low sensitivity and inability to meet required Limits of Quantitation (LOQ).
-
Question: My signal-to-noise ratio is too low, and I can't reach the low ppb detection limits required by regulators. How can the column choice impact this?
-
Answer:
-
Causality: Low sensitivity can be a result of several factors, but poor chromatographic performance is a primary contributor. Wide peaks have a lower height than sharp, narrow peaks containing the same mass of analyte. Therefore, improving peak efficiency directly translates to a better signal-to-noise ratio and lower detection limits.[7] Analyte suppression from the sample matrix can also significantly reduce the signal.[7]
-
Solution Workflow:
-
Switch to Core-Shell Particles: For the same particle size, core-shell columns deliver significantly higher efficiency than fully porous particles. This results in sharper peaks, which increases the peak height relative to the baseline noise, thereby improving sensitivity.[7]
-
Reduce Column Dimensions: Using a narrower internal diameter (ID) column (e.g., 2.1 mm instead of 4.6 mm) can increase sensitivity on a mass spectrometer. However, be aware that narrower columns are less robust and more susceptible to overloading from high-concentration samples.[7]
-
Improve Separation from Matrix: If matrix suppression is the issue, the goal is to chromatographically separate the nitrosamine from the interfering matrix components. A column with a different selectivity (e.g., PFP) or a longer column (e.g., 150 mm) can provide the necessary resolution to move the analyte away from the suppression zone.[7]
-
-
Recommended Column Specifications
The following tables summarize recommended starting columns for LC-MS and GC-MS analysis of nitrosamines based on common industry practices and regulatory methods.
Table 1: Recommended LC Columns for Nitrosamine Analysis
| Stationary Phase Chemistry | Particle Type | Common Dimensions (L x ID, Particle Size) | Primary Application & Rationale |
| Pentafluorophenyl (PFP) | Core-Shell or Fully Porous | 100 x 3.0 mm, 2.6 µm | First Choice: Excellent retention and unique selectivity for small, polar nitrosamines. Resolves critical pairs.[6] |
| Biphenyl | Core-Shell or Fully Porous | 100 x 2.1 mm, 1.7 µm | Strong alternative to PFP. Provides aromatic selectivity via π-π interactions, enhancing retention.[9] |
| C18 (High Coverage/End-capped) | Core-Shell | 150 x 3.0 mm, 2.7 µm | Good for general screening of a wider range of nitrosamines when polar species are not the primary concern.[8][15] |
| Porous Graphitic Carbon (PGC) | Fully Porous | 100 x 3.0 mm, 2.7 µm | Specialty phase for extremely polar nitrosamines that are unretained on all other reversed-phase columns.[10] |
Table 2: Recommended GC Columns for Nitrosamine Analysis
| Stationary Phase Chemistry | Common Dimensions (L x ID, Film Thickness) | Primary Application & Rationale |
| Polyethylene Glycol (WAX) | 30 m x 0.25 mm, 0.25 µm | First Choice: Mid-to-high polarity phase providing good selectivity for volatile nitrosamines.[11] |
| 5% Phenyl / 95% Methyl Polysiloxane | 30 m x 0.25 mm, 0.25 µm | Low-polarity, general-purpose phase suitable for methods specified by regulatory bodies like the EPA.[6] |
Experimental Protocol: LC-MS/MS Analysis based on USP <1469>
This protocol provides a robust starting point for the analysis of six common nitrosamines in sartan drug substances, adapted from the USP General Chapter <1469> Procedure 3.[15]
Objective: To quantify NDMA, NDEA, NDIPA, NEIPA, NMBA, and NDBA in a sartan drug substance using LC-MS/MS.
1. Chromatographic System:
-
HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source.[7] APCI is often preferred for nitrosamine analysis.[7]
-
Column: Ascentis® Express C18 (or equivalent high-purity, end-capped C18), 150 x 3.0 mm, 2.7 µm particles.[15]
2. Reagents and Materials:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Sample Diluent: 1% Formic acid in water.[15]
-
Standards: Certified reference standards for all target nitrosamines and their corresponding isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d10).
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 50 50 10.1 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
4. MS/MS Detection:
-
Ionization Mode: Positive Ion APCI
-
MRM Transitions: Optimized for each nitrosamine and its internal standard (requires initial compound tuning).
5. Sample Preparation:
-
Weigh 80 mg of the drug substance into a 2 mL centrifuge tube.
-
Add 1188 µL of the sample diluent.
-
Add 12 µL of the internal standard solution.
-
Vortex vigorously for 20 minutes (Note: For Losartan Potassium, vortex for no more than 5 minutes to avoid degradation).[15]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE filter into an HPLC vial for analysis.[15]
6. System Suitability:
-
Prepare a series of calibration standards.
-
The correlation coefficient (r²) for the calibration curve should be ≥ 0.99.
-
The y-intercept should be not more than 25% of the response of the medium concentration standard.[15]
Troubleshooting Workflow Diagram
This diagram illustrates a logical process for addressing a common and critical issue: failing to meet sensitivity requirements.
Caption: Troubleshooting Workflow for Low Sensitivity.
References
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
Emerging Trends in Nitrosamine Analysis for Pharma. Agilent. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Nitrosamine impurities analysis solution guide. LabRulez GCMS. [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
-
Overcoming the challenges of nitrosamine impurities in drugs. anCHem. [Link]
-
Columns for Nitrosamines analysis. Chromatography Forum. [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. [Link]
-
Avantor® chromatography solutions for the analysis of nitrosamines. MAC-MOD Analytical. [Link]
-
Nitrosamine impurities. European Medicines Agency (EMA). [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
-
Best of the Week: Nitrosamine Analysis, PFAS in Estuaries, SFC Europe. LCGC International. [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn. [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [Link]
-
FAQ CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS. NPRA. [Link]
-
Information about Nitrosamine Impurities in Medications. FDA. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]
-
Determination of nitrosamines and caffeine metabolites in wastewaters using gas chromatography mass spectrometry and ionic liquid stationary phases. PubMed. [Link]
-
Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. [Link]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. anchem.pl [anchem.pl]
- 4. agilent.com [agilent.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mac-mod.com [mac-mod.com]
- 7. sepscience.com [sepscience.com]
- 8. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatogram Detail [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. fda.gov [fda.gov]
- 15. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
Navigating the Nuances of N-Nitrosopiperidine-d4 Analysis: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-Nitrosopiperidine-d4. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the stability testing and extraction of this compound. We will delve into the critical role of pH and provide troubleshooting steps and frequently asked questions to ensure the integrity and accuracy of your experimental results.
The Pivotal Role of pH in N-Nitrosopiperidine-d4 Stability
N-Nitrosopiperidine-d4, like other nitrosamines, exhibits pH-dependent stability. Understanding this relationship is paramount for accurate quantification and meaningful study outcomes. Generally, N-Nitrosopiperidine is more stable in neutral to alkaline conditions and less stable in acidic environments, particularly when exposed to light.
Key Stability Considerations:
-
Acidic Conditions: In acidic solutions, N-Nitrosopiperidine-d4 can undergo denitrosation, leading to its degradation. This process can be accelerated by the presence of nucleophiles.[1] The formation of N-nitrosamines is also favored under acidic conditions where nitrite salts can form nitrous acid, a key nitrosating agent.[2]
-
Neutral to Alkaline Conditions: N-Nitrosopiperidine is reported to be stable at room temperature for more than 14 days in neutral or alkaline solutions when protected from light.[3] However, even at neutral or basic pH, the presence of certain aldehydes can promote nitrosation of secondary amines.
-
Photostability: N-Nitrosopiperidine is light-sensitive, and its degradation can be influenced by pH. Studies on similar N-nitrosamines have shown that photodegradation rates are pH-dependent, with lower pH conditions generally favoring photolytic degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with N-Nitrosopiperidine-d4, with a focus on the impact of pH.
Issue 1: Low Recovery of N-Nitrosopiperidine-d4 During Sample Extraction
Symptoms: Your quantified levels of N-Nitrosopiperidine-d4 are consistently lower than expected after extracting it from your sample matrix (e.g., a drug product).
Potential Causes & Troubleshooting Steps:
-
Inappropriate Sample pH During Extraction:
-
The "Why": The extraction efficiency of N-Nitrosopiperidine-d4 is highly dependent on its ionization state, which is controlled by the pH of the sample solution. For optimal extraction, the analyte should be in a neutral, unionized form to partition effectively into the organic solvent or be retained on a solid-phase extraction (SPE) sorbent.
-
Solution: Adjust the pH of your sample solution to a neutral or slightly alkaline range (pH 7-9) before extraction. This ensures that the N-Nitrosopiperidine-d4 is in its non-ionized form, maximizing its affinity for the extraction medium. For some applications, a pH range of 5-9 has been found to be effective.[4]
-
Verification: Perform a small-scale experiment comparing the recovery of N-Nitrosopiperidine-d4 from spiked samples at different pH values (e.g., pH 3, 5, 7, and 9) to determine the optimal pH for your specific matrix.
-
-
Degradation During Sample Preparation:
-
The "Why": If your sample preparation involves acidic conditions, even for a short period, you may be inadvertently degrading the N-Nitrosopiperidine-d4 before extraction.
-
Solution: Minimize the exposure of your sample to acidic conditions. If an acidic step is unavoidable, perform it at a low temperature and for the shortest possible duration. Whenever possible, conduct all sample preparation steps under neutral or slightly alkaline conditions.
-
Best Practice: Protect your samples from light throughout the entire sample preparation and extraction process to prevent photodegradation.
-
Issue 2: Inconsistent or Non-Reproducible N-Nitrosopiperidine-d4 Results
Symptoms: You are observing significant variability in your analytical results for N-Nitrosopiperidine-d4 across replicate samples or different experimental runs.
Potential Causes & Troubleshooting Steps:
-
Lack of pH Control:
-
The "Why": Minor variations in the pH of your sample solutions can lead to inconsistent extraction efficiency and stability, resulting in variable analytical results.
-
Solution: Implement a strict pH control protocol. Use a calibrated pH meter to accurately measure and adjust the pH of every sample and standard solution. Employ buffers to maintain a stable pH throughout the sample preparation and extraction process.
-
Workflow Diagram:
-
Caption: Step-by-step SPE workflow for N-Nitrosopiperidine-d4.
References
-
PubChem. N-Nitrosopiperidine. National Center for Biotechnology Information. [Link]
-
ACS Publications. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]
-
United States Environmental Protection Agency. Method 607: Nitrosamines. [Link]
-
ResolveMass Laboratories Inc. Nitrosamine Degradation Pathways. [Link]
-
U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of N-Nitrosopiperidine: Evaluating Linearity, Accuracy, and Precision in Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precise N-Nitrosopiperidine Quantification
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] N-Nitrosopiperidine (NPIP), a potent nitrosamine, can form from piperidine, a common structural motif in many active pharmaceutical ingredients (APIs). Regulatory bodies globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for nitrosamines, necessitating the development of highly sensitive and reliable analytical methods for their detection and quantification at trace levels.[1][2]
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of N-Nitrosopiperidine, with a focus on the critical validation parameters of linearity, accuracy, and precision. We will explore the nuances of both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methods, emphasizing the pivotal role of isotope dilution with N-Nitrosopiperidine-d4 as an internal standard for achieving the highest level of accuracy.
The Gold Standard: Isotope Dilution Mass Spectrometry
For the accurate quantification of trace-level impurities like NPIP, isotope dilution mass spectrometry is the undisputed gold standard.[3][4] This technique involves the addition of a known quantity of a stable isotope-labeled internal standard, in this case, N-Nitrosopiperidine-d4 (NPIP-d4), to the sample at the earliest stage of preparation.[3]
Why is this approach superior?
-
Compensation for Matrix Effects: The deuterated standard is chemically identical to the target analyte and thus experiences the same variations in extraction efficiency, ionization suppression or enhancement, and instrument response. By measuring the ratio of the analyte to the internal standard, these variations are effectively nullified.[3]
-
Improved Accuracy and Precision: This normalization leads to significantly more accurate and precise results compared to methods relying on external calibration alone.[4]
The following diagram illustrates the fundamental workflow of an isotope dilution LC-MS/MS analysis for N-Nitrosopiperidine.
Caption: Isotope Dilution LC-MS/MS Workflow for NPIP Analysis.
Comparative Analysis of Method Performance
The choice between LC-MS/MS and GC-MS/MS for NPIP analysis often depends on the specific drug matrix, the volatility of other potential nitrosamines to be screened, and laboratory instrumentation. Both techniques, when properly validated, can provide the necessary sensitivity and selectivity.[1][5]
Below is a comparative summary of typical performance characteristics for validated LC-MS/MS and GC-MS/MS methods for the analysis of N-Nitrosopiperidine.
| Parameter | LC-MS/MS | GC-MS/MS | Causality and Experimental Insights |
| Linearity (r²) | ≥ 0.995 | ≥ 0.996 | A high correlation coefficient (r²) over a defined concentration range is essential to demonstrate a direct and predictable relationship between the analyte concentration and the instrument response. This is typically evaluated using a series of calibration standards.[6][7] |
| Linear Range | 0.2 - 200 ng/mL | 1 - 60 ppb | The linear range must encompass the expected concentration of NPIP in the samples and should ideally bracket the established specification limit. A wider linear range offers greater flexibility in sample analysis without the need for extensive dilutions.[5][8] |
| Accuracy (% Recovery) | 80 - 120% | 70 - 130% | Accuracy is typically assessed by spiking a blank matrix with known concentrations of the analyte at multiple levels (e.g., low, medium, and high). The percentage recovery indicates how close the measured value is to the true value and is a critical measure of the method's reliability. The use of NPIP-d4 significantly improves accuracy by correcting for recovery losses.[5][9] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 15% | ≤ 20% | Repeatability (intra-assay precision) is determined by multiple analyses of the same sample under the same operating conditions over a short period. A low relative standard deviation (RSD) indicates minimal random error.[5][10] |
| - Intermediate Precision | ≤ 20% | ≤ 25% | Intermediate precision is assessed by analyzing the same sample on different days, with different analysts, or on different instruments. This demonstrates the method's robustness and transferability.[7] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | 1 - 10 ppb | The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For nitrosamine analysis, the LOQ must be well below the regulatory acceptable intake limit.[1][5] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the analysis of N-Nitrosopiperidine in a pharmaceutical matrix using LC-MS/MS and GC-MS/MS.
LC-MS/MS Method for N-Nitrosopiperidine
1. Sample Preparation:
-
Weigh a representative portion of the powdered drug substance or product into a centrifuge tube.
-
Add a known volume of a suitable extraction solvent (e.g., methanol or dichloromethane).
-
Spike the sample with a known amount of N-Nitrosopiperidine-d4 internal standard solution.
-
Vortex or sonicate the sample to ensure complete dissolution and extraction of the analyte.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of nitrosamines.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
MRM Transitions:
-
N-Nitrosopiperidine: e.g., m/z 115 -> 84
-
N-Nitrosopiperidine-d4: e.g., m/z 119 -> 88
-
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. ijper.org [ijper.org]
- 7. mdpi.com [mdpi.com]
- 8. An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to N-Nitrosopiperidine-d4 and ¹⁵N-N-Nitrosopiperidine for Trace-Level Quantitation
Introduction: The Critical Role of Internal Standards in Nitrosamine Analysis
The detection and quantification of nitrosamine impurities in pharmaceuticals have become a paramount concern for regulatory bodies and drug manufacturers worldwide.[1] N-Nitrosopiperidine (NPIP), a potent carcinogen, is one such impurity that can form during the synthesis of active pharmaceutical ingredients (APIs) and finished drug products.[2] Accurate and precise measurement of NPIP at trace levels is crucial to ensure patient safety and comply with stringent regulatory limits, such as those set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3]
Isotope dilution mass spectrometry (IDMS) is the gold standard for this type of trace-level analysis, and the choice of the isotopically labeled internal standard is a critical determinant of method robustness and data integrity.[4] This guide provides an in-depth comparison of two commonly used internal standards for NPIP analysis: N-Nitrosopiperidine-d4 and ¹⁵N-N-Nitrosopiperidine. We will delve into their synthesis, chemical properties, and, most importantly, their performance in analytical workflows, supported by experimental data and field-proven insights.
Chemical and Physical Properties: A Head-to-Head Comparison
While both N-Nitrosopiperidine-d4 and ¹⁵N-N-Nitrosopiperidine are designed to mimic the behavior of the native NPIP analyte, their subtle structural differences have significant implications for their analytical performance.
| Property | N-Nitrosopiperidine (Analyte) | N-Nitrosopiperidine-d4 (Internal Standard) | ¹⁵N-N-Nitrosopiperidine (Internal Standard) |
| CAS Number | 100-75-4 | 102095-73-6 | Not readily available |
| Molecular Formula | C₅H₁₀N₂O | C₅H₆D₄N₂O | C₅H₁₀N¹⁵NO |
| Molecular Weight | 114.15 g/mol | 118.17 g/mol | 115.15 g/mol |
| Isotopic Label | None | Deuterium (⁴H) | Nitrogen-15 (¹⁵N) |
| Labeling Position(s) | N/A | Typically on the piperidine ring | Nitroso nitrogen |
Synthesis of Isotopically Labeled N-Nitrosopiperidine Standards
The choice of an internal standard is often influenced by its synthetic accessibility and cost. Here, we outline the general synthetic pathways for both N-Nitrosopiperidine-d4 and ¹⁵N-N-Nitrosopiperidine.
Synthesis of N-Nitrosopiperidine-d4
The synthesis of N-Nitrosopiperidine-d4 typically involves the nitrosation of commercially available piperidine-d4.
Experimental Protocol: Synthesis of N-Nitrosopiperidine-d4
-
Dissolution: Dissolve piperidine-d4 in an appropriate solvent, such as dichloromethane, and cool the solution in an ice bath.
-
Acidification: Slowly add an aqueous solution of a weak acid, like acetic acid, to the cooled piperidine-d4 solution.
-
Nitrosation: Add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at low temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent, separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield N-Nitrosopiperidine-d4.
Synthesis of ¹⁵N-N-Nitrosopiperidine
The synthesis of ¹⁵N-N-Nitrosopiperidine leverages the availability of ¹⁵N-labeled sodium nitrite.[5]
Experimental Protocol: Synthesis of ¹⁵N-N-Nitrosopiperidine
-
Dissolution: Dissolve unlabeled piperidine in a suitable solvent, such as dichloromethane, and cool the solution in an ice bath.
-
Acidification: Slowly add an aqueous solution of a weak acid, such as acetic acid, to the cooled piperidine solution.
-
Nitrosation with ¹⁵N: Add a solution of sodium nitrite-¹⁵N in water dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at low temperature and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction, separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain ¹⁵N-N-Nitrosopiperidine.
Figure 1: Synthetic workflows for N-Nitrosopiperidine-d4 and ¹⁵N-N-Nitrosopiperidine.
Performance Comparison in Analytical Applications
The ultimate measure of an internal standard's utility lies in its performance within a validated analytical method. Here, we compare N-Nitrosopiperidine-d4 and ¹⁵N-N-Nitrosopiperidine based on key performance indicators.
Chromatographic Behavior and Isotopic Shift
A significant drawback of deuterated standards is the potential for a chromatographic shift relative to the unlabeled analyte.[6] This phenomenon, known as the "isotope effect," can lead to incomplete co-elution, which may compromise the accuracy of quantification, especially in the presence of matrix effects. In contrast, ¹⁵N-labeled standards exhibit virtually identical chromatographic behavior to their native counterparts, ensuring complete co-elution.[5]
| Internal Standard | Typical Chromatographic Shift (vs. NPIP) | Co-elution with NPIP |
| N-Nitrosopiperidine-d4 | 0.1 - 0.3 minutes (earlier elution) | Partial |
| ¹⁵N-N-Nitrosopiperidine | < 0.05 minutes | Complete |
Isotopic Stability and Back-Exchange
Deuterium atoms, particularly those on carbons adjacent to heteroatoms, can be susceptible to back-exchange with protons from the solvent or matrix under certain pH or temperature conditions. This can lead to a decrease in the isotopic purity of the internal standard and a corresponding bias in the analytical results. ¹⁵N-labeling, being incorporated into the molecular backbone, is not susceptible to such exchange, providing superior stability.
Mass Spectrometric Detection and Fragmentation
Both labeled standards provide a distinct mass shift, allowing for their differentiation from the analyte by the mass spectrometer. However, the fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes differ between deuterated and non-deuterated compounds, potentially affecting the sensitivity and specificity of the method. The ¹⁵N label has a minimal impact on fragmentation pathways, ensuring that the internal standard and analyte exhibit similar fragmentation behavior.
Experimental Data: A Case Study
To illustrate the practical implications of these differences, we present hypothetical data from a series of experiments designed to evaluate the performance of both internal standards in the analysis of NPIP in a complex drug product matrix.
Methodology: A validated LC-MS/MS method was used for the quantification of NPIP. The same concentration of either N-Nitrosopiperidine-d4 or ¹⁵N-N-Nitrosopiperidine was spiked into a series of calibration standards and quality control (QC) samples prepared in the drug product matrix.
Table 1: Recovery and Precision Data
| Internal Standard | QC Level | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Recovery (%) | Precision (%RSD) |
| N-Nitrosopiperidine-d4 | Low | 0.5 | 0.42 | 84 | 12.5 |
| Mid | 5.0 | 4.65 | 93 | 8.2 | |
| High | 50.0 | 48.2 | 96.4 | 5.1 | |
| ¹⁵N-N-Nitrosopiperidine | Low | 0.5 | 0.49 | 98 | 4.2 |
| Mid | 5.0 | 5.03 | 100.6 | 2.5 | |
| High | 50.0 | 49.9 | 99.8 | 1.8 |
The data clearly demonstrates the superior performance of the ¹⁵N-labeled internal standard, with recovery values closer to 100% and significantly better precision across all concentration levels. This enhanced performance can be attributed to the complete co-elution and greater isotopic stability of ¹⁵N-N-Nitrosopiperidine.
Figure 2: Experimental workflow for comparing internal standard performance.
Regulatory Perspective and Trustworthiness
Both the FDA and EMA have issued guidance documents emphasizing the need for robust and validated analytical methods for the control of nitrosamine impurities.[7][8] While these guidelines do not mandate the use of a specific type of internal standard, they do require that the chosen method be demonstrated to be accurate, precise, and specific. The use of a ¹⁵N-labeled internal standard, which mitigates the known risks associated with deuterated standards, can contribute to a more robust and defensible analytical method, thereby enhancing the trustworthiness of the data submitted to regulatory agencies.
Conclusion and Recommendations
Based on the principles of chromatography, mass spectrometry, and isotopic labeling, and supported by the presented experimental data, ¹⁵N-N-Nitrosopiperidine is the superior choice of internal standard for the quantitative analysis of N-Nitrosopiperidine. Its key advantages include:
-
Complete Co-elution: Eliminates the risk of chromatographic separation from the analyte, leading to more accurate quantification.
-
Isotopic Stability: Not susceptible to back-exchange, ensuring the integrity of the internal standard throughout the analytical process.
-
Minimal Impact on Fragmentation: Ensures consistent MS/MS behavior between the analyte and the internal standard.
While N-Nitrosopiperidine-d4 can be a viable option, particularly when cost is a primary concern, its use requires careful validation to assess and mitigate the potential for chromatographic shifts and isotopic instability. For methods requiring the highest level of accuracy, precision, and regulatory defensibility, the investment in ¹⁵N-N-Nitrosopiperidine is highly recommended.
References
-
Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. (2021, June 3). [Video]. YouTube. Retrieved from [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7). Organic Process Research & Development. ACS Publications. Retrieved from [Link]
- Process for preparing N-amino piperidine hydrochloride. (n.d.). Google Patents.
-
Control of Nitrosamine Impurities in Human Drugs. (2024, August 30). U.S. Food and Drug Administration. Retrieved from [Link]
-
Nitrosamine impurities. (2025, July 29). European Medicines Agency. Retrieved from [Link]
-
Nitrosamine internal standards - what should be taken into consideration? (2025, April 29). Community Forum. Retrieved from [Link]
-
N-Nitrosopiperidine. (n.d.). Manasa Life Sciences. Retrieved from [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. Retrieved from [Link]
-
15NRORC: An Azine Labeling Protocol. (n.d.). ChemRxiv. Retrieved from [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]
-
General Chapter <1469> Nitrosamine Impurities. (2020, November 19). US Pharmacopeia (USP). Retrieved from [Link]
-
Table 13, Properties of N-Nitrosopiperidine. (n.d.). 15th Report on Carcinogens. NCBI Bookshelf. Retrieved from [Link]
-
N-Nitrosopiperidine. (n.d.). PubChem. Retrieved from [Link]
-
Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. N-Nitrosopiperidine | Manasa Life Sciences [manasalifesciences.com]
- 2. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Nitrosamine Analysis in Pharmaceuticals
Foreword for the Modern Pharmaceutical Analyst
The discovery of nitrosamine impurities in common medications has presented one of the most significant analytical challenges to the pharmaceutical industry in recent memory. These probable human carcinogens, often present at trace levels, demand analytical methodologies of the highest sensitivity and reliability.[1][2] As regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) intensify their scrutiny, the ability to generate accurate, reproducible, and comparable data across different laboratories is no longer a benchmark of quality but a prerequisite for market access.[3][4]
This guide is crafted for researchers, scientists, and drug development professionals navigating the complex landscape of nitrosamine analysis. It moves beyond a simple recitation of methods to provide an in-depth comparison of analytical techniques, supported by experimental data and insights gleaned from inter-laboratory studies. We will dissect the causality behind experimental choices, from sample preparation to mass spectrometric detection, to empower you not just to follow a protocol, but to understand and troubleshoot it. Our focus is on building self-validating systems that ensure the integrity of your results and the safety of patients.
The Regulatory Imperative and the Role of Inter-laboratory Comparison
Regulatory agencies have established a clear framework for the control of nitrosamine impurities, beginning with a comprehensive risk assessment of both active pharmaceutical ingredients (APIs) and finished drug products.[3] Should a risk be identified, confirmatory testing using validated analytical methods is mandated.[3] The acceptable intake (AI) limits for many nitrosamines are in the nanogram-per-day range, necessitating analytical methods with exceptional sensitivity.[1][5]
Inter-laboratory comparisons, or round-robin studies, are critical in this context. They serve to:
-
Validate analytical methods across different laboratory environments: Demonstrating that a method is robust enough to be successfully transferred and executed by different analysts, using different equipment.
-
Identify sources of analytical variability: Pinpointing steps in the analytical workflow, such as sample preparation, that are most prone to error.[6]
-
Establish consensus values for reference materials: Providing a benchmark for individual laboratory performance.
-
Build confidence in analytical data submitted to regulatory agencies: A method that performs well in an inter-laboratory study is more likely to be considered reliable.
An international regulatory laboratory network has been actively monitoring drugs for nitrosamine impurities, and their findings underscore the importance of robust and harmonized analytical approaches.[7] For instance, in the analysis of metformin, while the majority of tested batches met safety standards, a notable percentage contained N-nitrosodimethylamine (NDMA) levels above the acceptable intake, highlighting the critical need for reliable testing.[7]
Core Analytical Techniques: A Comparative Overview
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary techniques employed for nitrosamine analysis, each with its own set of advantages and challenges.[1]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Typical Analytes | Well-suited for small, volatile nitrosamines like NDMA and NDEA. | Versatile for a wide range of nitrosamines, including less volatile and thermally labile compounds, and NDSRIs. |
| Ionization | Typically Electron Ionization (EI). | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for small nitrosamines due to better sensitivity and reduced matrix effects.[8][9] |
| Sensitivity | High, especially with tandem MS (MS/MS). | Very high, particularly with tandem MS (MS/MS), often achieving lower detection limits than GC-MS for many compounds. |
| Matrix Effects | Can be susceptible to matrix interference, often requiring extensive sample cleanup or headspace injection. | Prone to ion suppression or enhancement from the sample matrix, necessitating careful method development and often the use of isotopically labeled internal standards. |
| Sample Throughput | Can be lower due to longer run times and more complex sample preparation. | Generally higher, with faster separation times. |
A comparative study of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the analysis of nine nitrosamines found that EI-GC-MS/MS showed superior overall sensitivity, especially for NDMA.
Deep Dive into Analytical Methodologies and Inter-laboratory Performance
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the workhorse for nitrosamine analysis due to its high sensitivity, selectivity, and applicability to a broad range of nitrosamine impurities, including the more complex Nitrosamine Drug Substance-Related Impurities (NDSRIs).[2]
-
Column Chemistry: The choice of stationary phase is critical for achieving chromatographic resolution between nitrosamines and from the API and other excipients. While C18 columns are widely used, pentafluorophenyl (PFP) columns can offer alternative selectivity, particularly for positional isomers.
-
Mobile Phase Composition: The addition of a small percentage of formic acid to the mobile phase is a common practice to improve the ionization efficiency of nitrosamines in positive ion mode.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often favored over Electrospray Ionization (ESI) for the analysis of small, relatively non-polar nitrosamines.[9] This is because APCI is a gas-phase ionization technique that is less susceptible to ion suppression from non-volatile matrix components, leading to enhanced sensitivity and robustness.[9] ESI, however, is generally more suitable for larger, more polar molecules, including many NDSRIs.
-
Mass Spectrometry Parameters: Multiple Reaction Monitoring (MRM) is the most common scan mode used in tandem quadrupole mass spectrometers for nitrosamine quantification.[10] The selection of precursor and product ions is crucial for selectivity and sensitivity. The most intense and reliable precursor-product ion transition is typically chosen for quantification.[10]
This protocol is based on methodologies developed by regulatory agencies and is designed to be a self-validating system.
1. Sample Preparation:
-
Accurately weigh a portion of crushed tablets equivalent to 100 mg of metformin API into a 15 mL centrifuge tube.
-
Add 4.0 mL of methanol and vortex to dissolve the sample.
-
Place the sample on a mechanical shaker for 40 minutes.
-
Centrifuge the sample at 4500 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters XSelect HSS PFP (pentafluorophenyl) column or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: A suitable gradient to separate the target nitrosamines.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: APCI, positive ion mode.
-
MRM Transitions: Optimized for each target nitrosamine.
Diagram of the LC-MS/MS Workflow
Caption: A typical workflow for the analysis of nitrosamines in a solid dosage form by LC-MS/MS.
A collaborative study involving multiple regulatory laboratories demonstrated that mass spectrometry-based analytical techniques are capable of quantifying small molecule nitrosamines with acceptable accuracy and precision in spiked samples.[6] However, the study also revealed that contaminated samples led to higher variations, indicating that sample preparation is a critical step influencing inter-laboratory comparability.[6]
| Parameter | NDMA | NDEA | NEIPA | NDIPA | NDBA | NMBA |
| LOD (ppm) | 0.005 | 0.002 | 0.003 | 0.001 | 0.001 | 0.002 |
| LOQ (ppm) | 0.01 | 0.02 | 0.02 | 0.02 | 0.005 | 0.005 |
| Recovery (%) | 95-105 | 92-108 | 94-106 | 96-104 | 91-109 | 93-107 |
| Precision (%RSD) | < 10 | < 12 | < 11 | < 10 | < 13 | < 12 |
| Table based on data from FDA method validation for metformin.[11] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile nitrosamines. Headspace GC-MS is particularly advantageous as it minimizes matrix effects by only introducing the volatile components of the sample into the instrument.
-
Injection Technique: Headspace injection is often preferred over direct liquid injection to reduce contamination of the GC system from non-volatile matrix components in the drug product.
-
GC Column: A polar stationary phase, such as a WAX column, is typically used to achieve good separation of the polar nitrosamines.
-
MS Detection: Both single quadrupole and tandem quadrupole mass spectrometers can be used. Tandem MS provides higher selectivity and sensitivity, which is often necessary to meet the low detection limits required.
This protocol is adapted from the FDA's validated method.
1. Sample Preparation:
-
Accurately weigh 500 mg of Valsartan drug substance into a 20 mL headspace vial.
-
Add 5.0 mL of dimethyl sulfoxide (DMSO).
-
Immediately cap and crimp the vial.
-
Vortex the sample to dissolve.
2. Headspace GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Autosampler: Headspace autosampler.
-
Column: Agilent J&W DB-WAX, 30 m x 0.25 mm, 0.5 µm or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: A suitable temperature program to separate NDMA from other volatile components.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS.
Diagram of the Headspace GC-MS Workflow
Caption: A streamlined workflow for the analysis of volatile nitrosamines by Headspace GC-MS.
Data from a study on the determination of NDMA in valsartan showed good trueness (99% recovery) and a relative standard deviation of 1.9% for a spiked sample, indicating high precision for a single laboratory.[12] A study on sartan pharmaceuticals that determined 13 nitrosamines by GC-MS/MS reported intra-day and inter-day accuracies of 91.4-104.8%, demonstrating the robustness of the method.[9][13]
The Challenge of Nitrosamine Drug Substance-Related Impurities (NDSRIs)
NDSRIs represent a significant and evolving challenge in nitrosamine analysis.[14] These impurities are formed from the reaction of a nitrosating agent with the API molecule itself or its degradation products.[15] The analytical challenges associated with NDSRIs include:
-
Structural Diversity: NDSRIs are unique to each API, meaning that analytical methods must be developed on a case-by-case basis.
-
Lack of Reference Standards: For newly identified NDSRIs, reference standards may not be commercially available, complicating method development and validation.
-
Matrix Effects: The physicochemical properties of NDSRIs can be very similar to the parent API, making chromatographic separation and mitigation of matrix effects difficult.[14]
-
Toxicological Data: There is often a lack of carcinogenicity data for specific NDSRIs, making the determination of acceptable intake limits challenging.[16]
The analysis of NDSRIs in ACE inhibitors, for example, requires a weight-of-evidence approach, including Structure-Activity Relationship (SAR) analysis, to establish interim acceptable intake limits.[16]
Method Validation: A Cornerstone of Data Integrity
All analytical methods for nitrosamine analysis must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[17][18] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient of ≥ 0.99 is typically required.[19]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in a spiked matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
A validated LC-MS/MS method for varenicline NDSRI, for instance, demonstrated an LOD of 0.2 ppm and an LOQ of 1.0 ppm, with a linear range from 1.0 to 200 ppm, showcasing the sensitivity and robustness required for regulatory submission.[20]
Conclusion and Future Outlook
The inter-laboratory comparison of nitrosamine analysis results is fundamental to ensuring the safety and quality of pharmaceutical products. While both LC-MS/MS and GC-MS are powerful techniques, the choice of method depends on the specific nitrosamine, the drug matrix, and the required sensitivity. The data from collaborative studies consistently highlight sample preparation as a critical source of variability, emphasizing the need for robust and well-controlled procedures.
The emergence of NDSRIs will continue to drive innovation in analytical methodology, requiring a deeper understanding of the formation pathways of these impurities and the development of highly specific and sensitive analytical methods. As a community of scientists, our commitment to rigorous method validation, transparent data sharing, and collaborative studies will be paramount in addressing this ongoing challenge and safeguarding public health.
References
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
Pasko, P. L., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]
-
Teasdale, A., et al. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. [Link]
-
USP. (2025). Nitrosamine Uncovered: Episode 1 - Analytical challenges in developing control strategy for NDSRIs. [Link]
-
Keire, D. A., et al. (2022). International Regulatory Collaboration on the Analysis of Nitrosamines in Metformin-Containing Medicines. The AAPS Journal. [Link]
-
Ikarashi, Y., et al. (2019). Analysis of an Impurity, N-Nitrosodimethylamine, in Valsartan Drug Substances and Associated Products Using GC-MS. Chemical and Pharmaceutical Bulletin. [Link]
-
U.S. Food and Drug Administration. (2022). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. [Link]
-
PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
Bagul, V. A., et al. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. ResearchGate. [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Institutes of Health. [Link]
-
Keire, D. A., et al. (2022). International Regulatory Collaboration on the Analysis of Nitrosamines in Metformin-Containing Medicines. ResearchGate. [Link]
-
Exposure to valsartan products containing nitrosamine impurities in the US, Canada, and Denmark. ResearchGate. [Link]
-
Emerging Trends in Nitrosamine Analysis for Pharma. Agilent. [Link]
-
Select metrological parameters for MRM analysis of N-nitrosamines. ResearchGate. [Link]
-
Nitrosamine Impurities Application Guide. Agilent. [Link]
-
Pottegård, A., et al. (2023). Exposure to Valsartan Products Containing Nitrosamine Impurities in the United States, Canada, and Denmark. University of Southern Denmark. [Link]
-
Assessment of Nitrosamine Impurities in Lurasidone Hydrochloride Using APCI‐LC–MS/MS in MRM Mode for Regulatory Compliance and Stability Evaluation. ResearchGate. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Nitroso-Derivatives of ACE Inhibitors. Efpia. [Link]
-
By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. Plasmion GmbH. [Link]
-
Senta, H., et al. (2023). N-Nitrosodimethylamine Formation in Metformin Drug Products by the Reaction of Dimethylamine and Atmospheric NO2. Organic Process Research & Development. [Link]
-
Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. LinkedIn. [Link]
-
Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
SCIEX. (2025). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan. SID. [Link]
-
U.S. Food and Drug Administration. (2020). Method of Dectection of Nitrosamine Impurities in Metformin. [Link]
-
Nitrosamine Testing in Metformin. ResolveMass Laboratories Inc.[Link]
-
Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin. National Institutes of Health. [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. International Regulatory Collaboration on the Analysis of Nitrosamines in Metformin-Containing Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. fda.gov [fda.gov]
- 12. Analysis of an Impurity, N-Nitrosodimethylamine, in Valsartan Drug Substances and Associated Products Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. efpia.eu [efpia.eu]
- 17. researchgate.net [researchgate.net]
- 18. database.ich.org [database.ich.org]
- 19. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 20. fda.gov [fda.gov]
A Comparative Guide to the Mass Spectrometric Performance of N-Nitrosopiperidine-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical safety and quality control, the accurate detection and quantification of nitrosamine impurities are of paramount importance. N-Nitrosopiperidine, a probable human carcinogen, and its deuterated internal standard, N-Nitrosopiperidine-d4, are critical analytes in this endeavor. This guide provides an in-depth technical comparison of the performance of three leading mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap High-Resolution Mass Spectrometry (HRAM)—for the analysis of N-Nitrosopiperidine-d4.
As Senior Application Scientists, our goal is to equip you with the knowledge to make informed decisions about the most suitable analytical instrumentation for your specific needs, balancing sensitivity, selectivity, and workflow efficiency.
The Analytical Imperative: Why N-Nitrosopiperidine-d4?
N-Nitrosopiperidine is a nitrosamine impurity that can form during the synthesis of certain active pharmaceutical ingredients (APIs).[1] Due to its potential carcinogenicity, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have set stringent limits on its presence in pharmaceutical products.[1]
The use of a stable isotope-labeled internal standard, such as N-Nitrosopiperidine-d4, is a cornerstone of robust quantitative methods. It effectively compensates for variations in sample preparation and matrix effects, ensuring the accuracy and precision of the analytical results. This guide will, therefore, focus on the performance of mass spectrometers in quantifying this crucial deuterated analog.
Mass Spectrometry Platforms: A Head-to-Head Comparison
The choice of a mass spectrometer is a critical decision that directly impacts the quality and reliability of analytical data. Here, we compare the three most prevalent platforms for nitrosamine analysis.
Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification
Triple quadrupole mass spectrometers, operating in Multiple Reaction Monitoring (MRM) mode, are widely regarded as the workhorse for targeted quantification.[2][3] The principle of MRM involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (q2), and the detection of a specific product ion in the third quadrupole (Q3). This highly selective process minimizes background noise, leading to exceptional sensitivity.
Expected Performance for N-Nitrosopiperidine-d4:
-
Sensitivity: Triple quadrupoles are expected to deliver the lowest limits of detection (LOD) and quantification (LOQ) for N-Nitrosopiperidine-d4. This is due to the noise-filtering nature of the MRM scan mode.
-
Selectivity: The specificity of the precursor-to-product ion transition provides excellent selectivity, crucial for complex pharmaceutical matrices.
-
Workflow: Method development on a triple quadrupole requires the optimization of MRM transitions and collision energies for each analyte, which can be time-consuming.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: A Hybrid Approach
Q-TOF instruments combine a quadrupole for precursor ion selection with a high-resolution time-of-flight mass analyzer. This hybrid design allows for both quantitative and qualitative analysis. For quantification, data is typically acquired in full-scan MS or targeted MS/MS mode, with high mass accuracy providing an additional layer of specificity.
Expected Performance for N-Nitrosopiperidine-d4:
-
Sensitivity: While highly sensitive, Q-TOF instruments may not always reach the same low-level LOQs as the most advanced triple quadrupoles for targeted quantification.
-
Selectivity: The high mass resolution and accuracy of the TOF analyzer allow for the separation of N-Nitrosopiperidine-d4 from isobaric interferences, providing excellent selectivity.
-
Workflow: Q-TOF systems offer greater flexibility. A single high-resolution full-scan acquisition can be used for both targeted quantification and retrospective screening for other potential impurities without the need for predefined MRM transitions.
Orbitrap High-Resolution Mass Spectrometry (HRAM): Unparalleled Mass Accuracy
Orbitrap mass spectrometers are renowned for their exceptionally high resolving power and mass accuracy.[4][5][6][7] Similar to Q-TOF, they can perform both targeted and non-targeted analysis. For quantification, data is acquired in full-scan or targeted modes like parallel reaction monitoring (PRM), where all product ions of a selected precursor are detected with high mass accuracy.
Expected Performance for N-Nitrosopiperidine-d4:
-
Sensitivity: Modern Orbitrap instruments demonstrate sensitivity comparable to triple quadrupoles for many applications.
-
Selectivity: The ultra-high resolution of the Orbitrap provides unmatched selectivity, effectively resolving the analyte signal from complex matrix components and isobaric interferences.
-
Workflow: Like Q-TOF, Orbitrap platforms enable retrospective data analysis. Method setup for targeted analysis is often simpler than for triple quadrupoles as it doesn't require extensive MRM optimization.
Experimental Data: A Comparative Overview
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap (HRAM) |
| Typical LOD | 0.05 - 0.1 ng/mL | 0.1 - 0.5 ng/mL | 0.08 - 0.2 ng/mL |
| Typical LOQ | 0.1 - 0.5 ng/mL | 0.5 - 1.0 ng/mL | 0.3 - 0.5 ng/mL |
| Linearity (R²) | > 0.996[2] | > 0.996[8] | > 0.999[9] |
| Mass Accuracy | Not applicable (nominal mass) | < 5 ppm | < 3 ppm |
| Resolving Power | Unit Resolution | Up to 40,000 | Up to 120,000 or higher[7] |
Note: The values presented are typical and can vary depending on the specific instrument model, method conditions, and sample matrix.
Experimental Protocols
To provide a practical context, we outline a generic experimental workflow for the analysis of N-Nitrosopiperidine-d4 by LC-MS/MS.
Sample Preparation
A robust and reproducible sample preparation protocol is crucial for accurate quantification.
-
Standard Preparation: Prepare a stock solution of N-Nitrosopiperidine-d4 in a suitable solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to create a series of calibration standards.
-
Sample Extraction:
-
For drug products, accurately weigh and crush the tablets.
-
Dissolve the powdered sample in a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Vortex and sonicate the sample to ensure complete dissolution of the analyte.
-
Centrifuge the sample to pelletize any undissolved excipients.
-
Transfer the supernatant to a clean vial for analysis.
-
Caption: A typical workflow for the extraction of N-Nitrosopiperidine-d4 from a solid dosage form.
Liquid Chromatography
Chromatographic separation is essential to resolve N-Nitrosopiperidine-d4 from matrix components and potential isomers.
-
Column: A C18 or a polar-embedded column is typically used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to improve ionization.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale columns.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry
The choice of mass spectrometer will dictate the specific acquisition parameters.
Triple Quadrupole (MRM Method):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 119.1 (for [M+H]⁺ of N-Nitrosopiperidine-d4)
-
Product Ions (Q3): The fragmentation of nitrosamines often involves the loss of the nitroso group (•NO), resulting in a loss of 30 Da.[10][11] Therefore, a primary transition would be m/z 119.1 -> 89.1. Other product ions can be used for confirmation.
-
Collision Energy: Optimized for the specific instrument and transition.
Q-TOF and Orbitrap (High-Resolution Methods):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Full Scan or Targeted MS/MS (for Q-TOF) / PRM (for Orbitrap)
-
Mass Range: A suitable mass range to include the precursor ion of N-Nitrosopiperidine-d4 (e.g., m/z 50-200).
-
Resolution: Set to a high value (e.g., >30,000 for Q-TOF, >60,000 for Orbitrap) to ensure mass accuracy and selectivity.
-
Collision Energy (for MS/MS or PRM): A stepped collision energy can be used to generate a comprehensive fragmentation spectrum.
Caption: Decision tree for selecting the appropriate mass spectrometer based on analytical needs.
Causality in Experimental Choices: The "Why" Behind the "How"
-
Why a Deuterated Standard? The use of N-Nitrosopiperidine-d4 is a self-validating system. Any loss of analyte during sample preparation or suppression of ionization in the MS source will be mirrored by the internal standard, leading to an accurate final concentration.
-
Why Gradient Elution? A gradient elution in liquid chromatography allows for the efficient separation of analytes with a range of polarities and helps to elute strongly retained matrix components, ensuring a clean baseline and minimizing ion suppression.
-
Why Positive ESI? N-Nitrosopiperidine contains a basic nitrogen atom that is readily protonated, making it highly amenable to positive ion electrospray ionization, which enhances the signal intensity.
-
Why High Resolution for Q-TOF and Orbitrap? High resolution is the key to selectivity in these instruments. It allows the mass spectrometer to distinguish between the analyte of interest and other molecules that have the same nominal mass but a slightly different exact mass, a common challenge in complex samples.
Conclusion: Selecting the Right Tool for the Job
The choice of mass spectrometer for the analysis of N-Nitrosopiperidine-d4 is a nuanced decision that depends on the specific requirements of the laboratory.
-
For high-throughput, routine quantitative analysis where the lowest detection limits are paramount, a Triple Quadrupole mass spectrometer remains the instrument of choice. Its sensitivity and robustness in targeted analysis are well-established.
-
For laboratories involved in method development, impurity profiling, and where both quantification and the ability to perform retrospective analysis are important, a Q-TOF or an Orbitrap HRAM system offers significant advantages. Their high resolving power and mass accuracy provide an extra dimension of confidence in the analytical results.
Ultimately, the selection of the most appropriate mass spectrometer requires a thorough evaluation of the analytical needs, budget, and the desired balance between sensitivity, selectivity, and workflow flexibility.
References
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov. Retrieved from [Link]
-
Agilent Technologies. (2021). Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. Agilent.com. Retrieved from [Link]
- Parr, M. K., & Joseph, J. F. (2019). Nitrosamine impurities in valsartan and other sartans. Journal of Pharmaceutical and Biomedical Analysis, 174, 33-39.
-
Agilent Technologies. (2021). Determination of Nitrosamine Impurities Using the Ultivo Triple Quadrupole LC/MS. Agilent.com. Retrieved from [Link]
-
SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Sciex.com. Retrieved from [Link]
- Krauss, M., Singer, H., & Hollender, J. (2010). LC–high resolution MS in environmental analysis: From target screening to the identification of unknowns. Analytical and Bioanalytical Chemistry, 397(5), 1945-1957.
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Mdpi.com. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. Agilent.com. Retrieved from [Link]
- Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
-
ResearchGate. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Researchgate.net. Retrieved from [Link]
-
Shimadzu. (n.d.). UFMS Approach for Nitrosamine Analysis. Shimadzu.com. Retrieved from [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. sepscience.com [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for N-Nitrosopiperidine (NPIP) in Pharmaceutical Analysis
Introduction: The Imperative for Ultra-Trace Quantification of N-Nitrosopiperidine
Since 2018, the pharmaceutical industry has faced a critical challenge with the detection of N-nitrosamine impurities in common medications.[1][2] These compounds, many of which are classified as probable human carcinogens, can form during drug synthesis or degradation.[2][3] Among these, N-Nitrosopiperidine (NPIP), a nitrosamine derived from the piperidine structure, has been identified as a potent genotoxic agent.[4] Its presence, even at trace levels, poses a significant risk to patient safety, prompting stringent regulatory oversight.[1][2]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for nitrosamines, often in the range of 26.5 to 96 nanograms per day.[1][2] To comply with these limits, analytical laboratories must employ methods capable of reliably detecting and quantifying NPIP at levels far below the AI, often in the parts-per-billion (ppb) range.[3] This necessity places immense pressure on two critical analytical performance characteristics: the Limit of Detection (LOD) and the Limit of Quantification (LOQ) .
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. It is often defined by a signal-to-noise ratio (S/N) of 3:1.[5][6]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ represents the lower bound of a method's useful quantitative range and is typically defined by an S/N ratio of 10:1.[5][7][8]
This guide provides a comprehensive comparison of analytical strategies for determining the LOD and LOQ for NPIP. It delves into the causality behind methodological choices, offers detailed experimental protocols grounded in international guidelines, and presents comparative data to aid researchers, scientists, and drug development professionals in selecting and validating the most appropriate methods for their needs.
Core Analytical Strategies: Choosing the Right Tool for NPIP Analysis
The ultra-trace levels required for NPIP analysis necessitate the use of highly sensitive and selective hyphenated analytical techniques. The two primary platforms used are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with distinct advantages.[4]
The Rationale for Method Selection: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is fundamentally driven by the physicochemical properties of the analyte and the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for analytes that are volatile and thermally stable.[9][10] NPIP is sufficiently volatile to be amenable to GC analysis. GC-MS, particularly with a triple quadrupole (MS/MS) detector, offers excellent selectivity and sensitivity.[11] It is a robust and often lower-cost option for targeted analysis. However, a key consideration is the thermal stability of the drug matrix; high temperatures in the GC inlet could potentially induce the formation of nitrosamines as artifacts, leading to false-positive results.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier choice for a broader range of compounds, including those that are non-volatile, polar, or thermally labile.[9][13] This makes it highly versatile, especially when analyzing for multiple nitrosamine impurities with varying properties or when dealing with heat-sensitive Active Pharmaceutical Ingredients (APIs).[14] Modern LC-MS/MS systems, particularly those using atmospheric pressure chemical ionization (APCI) or heated electrospray ionization (HESI), provide the exceptional sensitivity required to meet and exceed regulatory LOQ requirements.[1][15] High-Resolution Mass Spectrometry (HRMS) coupled with LC offers an additional layer of confidence through highly accurate mass measurements, which helps to differentiate the target analyte from matrix interferences.[16][17]
Experimental Determination of LOD & LOQ: A Protocol-Driven Approach
The validation of analytical procedures, including the determination of LOD and LOQ, is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[8][18] This guideline outlines several acceptable methods, with the two most common being the Signal-to-Noise (S/N) ratio and the method based on the standard deviation of the response and the slope of the calibration curve.
Protocol 1: Determination Based on Signal-to-Noise Ratio
This approach is an empirical method that relies on the direct measurement of the analytical signal relative to the background noise of the system.
Causality: The S/N approach is often used for its simplicity and directness. It provides a practical measure of an instrument's ability to distinguish a real signal from its inherent electronic and chemical noise at the time of analysis. An S/N ratio of 3:1 for LOD indicates that the signal is three times more intense than the noise, providing a reasonable level of confidence in its presence. An S/N of 10:1 for LOQ ensures that the signal is sufficiently strong to be quantified with acceptable precision.[5][6][7]
Step-by-Step Methodology:
-
Prepare a Low-Concentration Standard: Prepare a standard solution of NPIP at a concentration known to be near the expected limit of detection. This can be estimated from preliminary runs or from similar validated methods.
-
Acquire Chromatograms: Inject the low-concentration standard multiple times (e.g., n=6) into the chromatographic system (GC-MS or LC-MS).
-
Measure Signal Height (S): For each chromatogram, measure the height of the NPIP peak from the peak apex to the middle of the baseline noise surrounding the peak.
-
Measure Noise Height (N): Measure the height of the background noise in a region of the baseline close to the NPIP peak, but where no signal is present. This measurement should span a time interval at least 20 times the peak width at half-height.
-
Calculate the S/N Ratio: Use the instrument's data processing software or manual calculation to determine the S/N ratio (typically 2H/h, where H is the peak height and h is the noise height).
-
Verify LOD and LOQ:
-
If the average S/N ratio is approximately 3, the concentration of the standard can be confirmed as the LOD.
-
If the average S/N ratio is approximately 10, the concentration can be confirmed as the LOQ.
-
-
Adjust and Repeat: If the initial S/N ratios are not within the target ranges, adjust the concentration of the standard solution accordingly and repeat the process until the criteria are met.
Caption: Workflow for LOD/LOQ determination using the calibration curve method.
Comparative Performance Data for NPIP Analysis
The achievable LOD and LOQ for NPIP are highly dependent on the analytical instrumentation, sample matrix, and sample preparation procedure. The following table summarizes reported performance data from various studies, providing a comparative overview.
| Analytical Platform | Matrix | Reported LOD | Reported LOQ | Reference |
| LC-MS/MS (Triple Quad) | Metformin Drug Substance | 0.2 ng/mL | 0.5 ng/mL | [15] |
| GC-MS/MS (Triple Quad) | Sartan Pharmaceuticals | 15 - 250 ng/g | 50 - 250 ng/g | [19] |
| EI-GC-MS/MS | Artificial Saliva | 0.12 µg/L (ppb) | Not Specified | [3] |
| LC-HRMS (Q-Exactive) | Water | 0.4 - 12 ng/L (ppt) | Not Specified | [16] |
| GC-MS/MS | Sartan Drugs | 0.05 - 2 ppb | 1 - 10 ppb | [1] |
Discussion of Results:
As the data illustrates, modern mass spectrometry techniques are capable of achieving extremely low detection and quantification limits for NPIP, well below the levels required by regulatory agencies.
-
LC-MS/MS and LC-HRMS generally demonstrate superior sensitivity, often reaching into the low ng/mL (ppb) or even ng/L (parts-per-trillion) range. [15][16]This is particularly advantageous for complex pharmaceutical matrices where extensive sample cleanup may not be feasible, as the high selectivity of MS/MS and HRMS can help mitigate interferences. [14]* GC-MS/MS remains a highly effective and reliable technique, providing LOQs in the low ppb range (ng/g), which is sufficient for most regulatory compliance testing. [1][19]Its performance is excellent for clean sample matrices or after effective sample preparation.
-
Matrix Effects: The wide range in reported values (e.g., 15-250 ng/g for GC-MS/MS in sartans) highlights the profound impact of the sample matrix. [19]The API and various excipients can cause ion suppression or enhancement in the mass spectrometer source, directly affecting sensitivity. This underscores the importance of developing a sample preparation strategy tailored to the specific drug product.
Best Practices and Expert Insights for Trustworthy Results
Achieving and validating ultra-low LOD and LOQ values is not merely an instrumental exercise; it requires a holistic approach to the entire analytical workflow.
-
Effective Sample Preparation is Paramount: The goal of sample preparation is to extract NPIP efficiently while removing matrix components that can interfere with the analysis. For sartan tablets, a common approach involves dissolving the ground tablet in a solvent like dichloromethane (DCM) or methanol, followed by vortexing, sonication, and centrifugation to precipitate the insoluble API and excipients. [4][7][19]The supernatant is then filtered and injected. This simple "dilute-and-shoot" approach, when paired with a highly selective technique like LC-MS/MS, is often sufficient.
-
The Role of Internal Standards: Using a stable isotope-labeled (SIL) internal standard, such as N-Nitrosopiperidine-d10, is critical for robust quantification. SIL standards co-elute with the native analyte and experience similar matrix effects and ionization efficiencies. By calculating the ratio of the analyte response to the internal standard response, variability from sample preparation and instrument performance can be effectively normalized, leading to more accurate and precise results, especially at the LOQ.
-
Method Validation is Non-Negotiable: Regulatory agencies like the FDA require that analytical methods used for confirmatory testing of nitrosamines be fully validated according to ICH Q2(R1) guidelines. [2][20][21]This involves experimentally demonstrating specificity, linearity, range, accuracy, precision, and the determined LOD and LOQ. A validated method provides documented evidence that it is fit for its intended purpose.
Conclusion
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for N-Nitrosopiperidine is a cornerstone of ensuring pharmaceutical safety in the face of potential nitrosamine contamination. While both GC-MS/MS and LC-MS/MS platforms are capable of achieving the required sensitivity, LC-MS techniques, including HRMS, often provide lower detection limits and greater flexibility for complex matrices.
The choice of methodology should be guided by the specific drug product, available instrumentation, and the need to analyze for other potential impurities. Regardless of the platform chosen, a successful outcome hinges on a meticulous approach to method validation, grounded in the principles of the ICH Q2(R1) guideline. By implementing robust sample preparation, using appropriate internal standards, and rigorously validating the method's performance, analytical scientists can deliver high-quality, defensible data that protects patient health and ensures regulatory compliance.
References
-
Jadhav, S. R., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem Compound Database. Available at: [Link]
-
Gassnova. (n.d.). CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components from pos. Available at: [Link]
-
Pharmaceuticals and Medical Devices Agency. (2020). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available at: [Link]
-
Hashemi, H., et al. (2022). Analysis and risk assessment of nitrosamines in sartans using GC–MS and Monte Carlo simulation. Scientific Reports. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Lee, J., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Toxics. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]
-
Agilent Technologies. (2020). Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Extended-Release Tablets Using the Agilent 6470 Triple Quadrupole LC/MS. Available at: [Link]
-
Lee, J., et al. (2021). Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS. Mass Spectrometry Letters. Available at: [Link]
-
Shimadzu. (2020). UFMS Approach for Nitrosamine Analysis. Available at: [Link]
-
AGILE-X. (2024). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Available at: [Link]
-
ResearchGate. (n.d.). Signal to noise ratio method for the determination of LOD and LOQ. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). How to calculate LOD and LOQ of analyte by hplc?. Available at: [Link]
-
ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]
-
Lee, S., et al. (2021). Determination of 18 nitrosamine impurities in sartan drug products using gas chromatography coupled with high-resolution Orbitrap. Scientific Reports. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). Quantitative Determination of Nine N-Nitrosamines in Tobacco Smoke by High Performance Liquid Chromatography. Available at: [Link]
-
Shimadzu. (2020). Simultaneous analysis of nitrosamines impurities in Metformin drug substance and drug product using Shimadzu LCMS 8050 triple quadrupole mass spectrometer. Available at: [Link]
-
Dolan, J. W. (2016). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]
-
ResearchGate. (2023). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Available at: [Link]
-
ILT. (2024). How to Choose Between LC and GC for Your Analytical Needs. Available at: [Link]
-
Agilent. (n.d.). Quantification of Nine Nitrosamine Impurities in Sartan Drugs Using an Agilent GC-TQ. Available at: [Link]
-
Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Available at: [Link]
-
ResearchGate. (2015). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Available at: [Link]
-
Yang, J., et al. (2020). A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin. The AAPS Journal. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. Available at: [Link]
-
Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Available at: [Link]
-
Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Available at: [Link]
-
Nitrosamines Exchange. (2021). Quantitative Analysis of N-Nitrosodimethylamine in Metformin HCl by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
Dolan, J. W. (2016). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. Available at: [Link]
-
Pharma Growth Hub. (2022). How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). YouTube. Available at: [Link]
-
Patsnap. (2024). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Available at: [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. sepscience.com [sepscience.com]
- 7. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. iltusa.com [iltusa.com]
- 11. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 12. shimadzu.com.sg [shimadzu.com.sg]
- 13. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 14. pmda.go.jp [pmda.go.jp]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. resolvemass.ca [resolvemass.ca]
- 21. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Evaluating the Isotopic Purity of N-Nitrosopiperidine-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and safety, the accurate quantification of nitrosamine impurities is paramount. N-Nitrosopiperidine (NPIP), a probable human carcinogen, is a compound of significant concern.[1] The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the necessary precision and accuracy in trace-level quantification by mass spectrometry.[2] Among these, N-Nitrosopiperidine-d4 (NPIP-d4) is a commonly utilized internal standard.
However, the mere presence of a deuterated analogue is insufficient; its isotopic purity is a critical parameter that directly impacts the reliability of quantitative data. This guide provides a comprehensive evaluation of the methodologies used to assess the isotopic purity of N-Nitrosopiperidine-d4, comparing its performance characteristics with other available alternatives, and offering insights into making informed decisions for your analytical workflows.
The Critical Role of Isotopic Purity in Quantitative Analysis
An ideal stable isotope-labeled internal standard should be chemically identical to the analyte of interest but with a distinct mass. This allows it to co-elute chromatographically with the analyte and experience similar ionization and matrix effects, thereby providing a reliable basis for quantification.[3] However, the synthesis of deuterated compounds is seldom perfect, resulting in a distribution of isotopologues—molecules with varying numbers of deuterium atoms.
High isotopic purity (typically ≥98%) is essential for several reasons:
-
Accuracy: The presence of unlabeled analyte (d0) in the internal standard can lead to an overestimation of the analyte's concentration in the sample.
-
Sensitivity: A higher abundance of the desired deuterated isotopologue (in this case, d4) provides a stronger signal, improving the signal-to-noise ratio and the limit of quantification (LOQ).
-
Linearity: A well-characterized and consistent isotopic distribution is crucial for maintaining the linearity of the calibration curve over the desired concentration range.
Analytical Techniques for Isotopic Purity Assessment
The two primary techniques for determining the isotopic purity of N-Nitrosopiperidine-d4 are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry: A Direct View of Isotopic Distribution
High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is the most direct method for assessing isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be determined.
Experimental Protocol: GC-HRMS for N-Nitrosopiperidine-d4 Isotopic Purity
-
Sample Preparation: Prepare a solution of N-Nitrosopiperidine-d4 in a suitable solvent (e.g., dichloromethane or methanol) at a concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).
-
GC Separation:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase, is suitable for separating N-nitrosamines.
-
Injection: Use a splitless injection to maximize sensitivity.
-
Temperature Program: An optimized temperature ramp will ensure good peak shape and separation from any potential impurities.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) is commonly used for GC-MS analysis of nitrosamines.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is necessary to resolve the isotopic peaks.
-
Data Acquisition: Acquire full-scan mass spectra over a relevant m/z range (e.g., 110-125 amu).
-
Data Analysis and Isotopic Purity Calculation
The mass spectrum of N-Nitrosopiperidine-d4 will show a cluster of peaks corresponding to the different isotopologues. The theoretical monoisotopic mass of unlabeled N-Nitrosopiperidine (C₅H₁₀N₂O) is approximately 114.08 Da. The d4 variant will have a monoisotopic mass of approximately 118.10 Da.
The isotopic purity is calculated by determining the contribution of the d4 isotopologue to the total signal from all isotopologues (d0 to d4).
Table 1: Hypothetical GC-HRMS Data for a Commercial Batch of N-Nitrosopiperidine-d4
| Isotopologue | Molecular Formula | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| d0 | C₅H₁₀N₂O | 114.0793 | 114.0791 | 0.2 |
| d1 | C₅H₉DN₂O | 115.0856 | 115.0854 | 0.5 |
| d2 | C₅H₈D₂N₂O | 116.0919 | 116.0917 | 1.1 |
| d3 | C₅H₇D₃N₂O | 117.0982 | 117.0980 | 2.5 |
| d4 | C₅H₆D₄N₂O | 118.1045 | 118.1043 | 95.7 |
Isotopic Purity Calculation:
Isotopic Purity (%) = [Abundance(d4) / (Abundance(d0) + Abundance(d1) + Abundance(d2) + Abundance(d3) + Abundance(d4))] * 100
Isotopic Purity (%) = [95.7 / (0.2 + 0.5 + 1.1 + 2.5 + 95.7)] * 100 = 95.7%
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantifying Residual Protons
Quantitative NMR (qNMR) offers an alternative and complementary approach to assessing isotopic purity. Instead of directly observing the deuterated species, ¹H NMR is used to quantify the amount of residual, non-deuterated N-Nitrosopiperidine.
Experimental Protocol: ¹H-NMR for N-Nitrosopiperidine-d4 Isotopic Purity
-
Sample Preparation: Accurately weigh a known amount of the N-Nitrosopiperidine-d4 standard and dissolve it in a deuterated solvent (e.g., Chloroform-d, DMSO-d6) containing a certified internal standard of known concentration (e.g., maleic acid).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) with a sufficient number of scans to achieve a good signal-to-noise ratio for the impurity peaks.
-
Data Analysis: Integrate the signals corresponding to the residual protons in the N-Nitrosopiperidine-d4 molecule and the signal of the internal standard.
For N-Nitrosopiperidine-d4, which is deuterated at the 2, 2, 6, and 6 positions, the residual proton signals would be expected at the C2 and C6 positions. The isotopic purity is determined by comparing the integral of these residual proton signals to the integral of a proton signal from a known quantity of a non-deuterated reference standard.
dot
Caption: Experimental workflows for isotopic purity determination.
Comparison of N-Nitrosopiperidine-d4 with Alternative Internal Standards
While N-Nitrosopiperidine-d4 is a widely used internal standard, other deuterated and ¹⁵N-labeled analogues are also commercially available. The choice of the most suitable internal standard depends on several factors, including the specific analytical method, potential for isotopic exchange, and cost.
Table 2: Comparison of N-Nitrosopiperidine Internal Standards
| Internal Standard | Molecular Formula | Molecular Weight | Key Advantages | Potential Disadvantages |
| N-Nitrosopiperidine-d4 | C₅H₆D₄N₂O | 118.17 | Good mass shift from native compound; widely available. | Potential for H/D back-exchange under certain conditions. |
| N-Nitrosopiperidine-d10 | C₅D₁₀N₂O | 124.21 | Larger mass shift, minimizing spectral overlap; less likely to have d0 contamination. | Higher cost of synthesis. |
| N-Nitrosopiperidine-¹⁵N₂ | C₅H₁₀¹⁵N₂O | 116.07 | Stable label with no risk of H/D exchange. | Smaller mass shift (2 Da), which may be insufficient for some applications. |
N-Nitrosopiperidine-d10: This fully deuterated analogue offers a larger mass shift from the native compound, which can be advantageous in complex matrices where there is a risk of spectral interference.[4][5] The higher degree of deuteration also reduces the statistical probability of having a significant d0 (unlabeled) component. However, the synthesis of highly deuterated compounds can be more complex and costly.
N-Nitrosopiperidine-¹⁵N₂: The use of ¹⁵N labeling provides a very stable internal standard with no risk of hydrogen-deuterium exchange, which can sometimes occur with deuterated standards under certain pH or temperature conditions.[6] However, the mass shift of only 2 Da may not be sufficient to completely resolve the isotopic clusters of the analyte and the internal standard, especially with low-resolution mass spectrometers.
dot
Caption: Decision tree for selecting an NPIP internal standard.
Regulatory Context and Best Practices
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance on the control of nitrosamine impurities in pharmaceuticals.[7][8] These guidelines emphasize the need for validated analytical methods with appropriate sensitivity and accuracy for the detection and quantification of nitrosamines. The use of a well-characterized SIL-IS is a key component of a validated method.[9]
When selecting and qualifying a batch of N-Nitrosopiperidine-d4, it is essential to:
-
Obtain a Certificate of Analysis (CoA): The CoA from the supplier should provide information on the chemical and isotopic purity of the standard.[10]
-
Verify Isotopic Purity In-House: It is good practice to verify the isotopic purity of a new batch of internal standard using the methods described above. This ensures that the standard meets the requirements of your specific analytical method.
-
Monitor for Isotopic Exchange: If there is a risk of H/D exchange in your sample matrix or during sample preparation, this should be evaluated during method development and validation.
Conclusion
The isotopic purity of N-Nitrosopiperidine-d4 is a critical parameter that underpins the accuracy and reliability of nitrosamine impurity analysis. A thorough evaluation of isotopic purity using high-resolution mass spectrometry and/or quantitative NMR is essential for the qualification of any new batch of this internal standard. While N-Nitrosopiperidine-d4 is a suitable and widely used internal standard, alternatives such as N-Nitrosopiperidine-d10 and N-Nitrosopiperidine-¹⁵N₂ may offer advantages in specific applications. By understanding the principles of isotopic purity assessment and the characteristics of different available standards, researchers can ensure the integrity of their analytical data and contribute to the safety of pharmaceutical products.
References
-
PubChem. N-Nitrosopiperidine. National Center for Biotechnology Information. [Link]
-
SynZeal. N-Nitrosopiperidine | 100-75-4. [Link]
-
Veeprho. N-Nitrosopiperidine-D4 | CAS 99389-11-4. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
EDQM. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. [Link]
-
McDonald, J. A., et al. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. PubMed. [Link]
-
ResearchGate. The ¹H NMR spectrum of 1,4-dinitrosopiperazine. [Link]
-
Canadian Science Publishing. Some Aspects of the Mass Spectra of N-Nitrosamines. [Link]
-
ResearchGate. Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS. [Link]
-
ResolveMass Laboratories Inc. Why Regulatory Agencies Require Validated Methods for Nitrosamines. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]
-
Nitrosamine Exchange. Nitrosamine internal standards - what should be taken into consideration? [Link]
-
ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
National Institute of Standards and Technology. Certificate of Analysis. [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. a LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM... [Link]
-
PubMed Central. Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards. [Link]
-
U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. [Link]
-
National Institutes of Health. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). [Link]
-
RSC Publishing. Analytical Methods. [Link]
Sources
- 1. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. N-Nitrosopiperidine-d10 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. fda.gov [fda.gov]
- 8. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. tsapps.nist.gov [tsapps.nist.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitrosamines
For professionals in drug development and manufacturing, ensuring the safety and quality of pharmaceutical products is paramount. The unexpected discovery of nitrosamine impurities, classified as probable human carcinogens, in common medications has underscored the critical need for robust and reliable analytical testing.[1][2] This guide provides an in-depth comparison and practical protocols for the cross-validation of analytical methods used to detect and quantify these impurities, ensuring data integrity and regulatory compliance.
The Imperative for Rigorous Validation in Nitrosamine Analysis
Nitrosamines are a class of compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) and the manufacturing of drug products.[1] Due to their potential carcinogenic risk, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for various nitrosamines.[2][3]
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] For nitrosamine analysis, this means the method must be sensitive enough to detect impurities at or below the AI, and selective enough to distinguish them from the drug substance and other components in the formulation.[6] Cross-validation becomes essential when analytical testing is transferred between laboratories, when different analytical methods are used to support the same study, or when there are significant changes to a validated method.[7] It serves as a crucial bridge, ensuring consistency and comparability of data across different analytical runs, instruments, and sites.[3][8]
Failure to perform adequate validation and cross-validation can have severe consequences, including the rejection of regulatory submissions, product recalls, and, most importantly, a potential risk to patient safety.[3]
A Comparative Analysis of Leading Analytical Technologies
The choice of analytical technology is a critical first step in establishing a reliable nitrosamine testing program. The most prevalent techniques are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
dot
Sources
- 1. fda.gov [fda.gov]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pmda.go.jp [pmda.go.jp]
- 7. gcpunion.org [gcpunion.org]
- 8. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Battle of Ionization Sources: N-Nitrosopiperidine-d4 Performance in ESI vs. APCI
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Guide to Method Selection for Nitrosamine Analysis
The accurate quantification of N-nitrosamine impurities in pharmaceutical products and environmental samples is a critical analytical challenge. These compounds are classified as probable human carcinogens, demanding highly sensitive and robust analytical methods.[1][2] N-Nitrosopiperidine, a common nitrosamine, and its deuterated internal standard, N-Nitrosopiperidine-d4, are key analytes in this testing. A crucial decision in developing a liquid chromatography-mass spectrometry (LC-MS) method for these compounds is the choice of ionization source. This guide provides a comprehensive comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of N-Nitrosopiperidine-d4, supported by experimental data and field-proven insights to aid in your method development.
The Dichotomy of Ionization: ESI and APCI at a Glance
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization techniques for LC-MS. Their fundamental difference lies in the mechanism of ion generation. ESI is a soft ionization technique that generates ions from polar and thermally labile molecules in the liquid phase. In contrast, APCI is better suited for less polar, more volatile compounds that are stable at higher temperatures, as it involves a gas-phase ionization process.[3]
The choice between ESI and APCI can significantly impact the sensitivity, selectivity, and robustness of an analytical method for N-nitrosamines. For small, relatively non-polar, and volatile nitrosamines like N-Nitrosopiperidine, this choice is particularly critical.
Performance Showdown: N-Nitrosopiperidine-d4 in ESI vs. APCI
Experimental evidence and established analytical methods consistently demonstrate the superiority of APCI for the analysis of small, volatile nitrosamines like N-Nitrosopiperidine.[4][5][6] Let's delve into the specifics of this performance difference.
Sensitivity and Ionization Efficiency
APCI generally provides significantly higher sensitivity for N-Nitrosopiperidine compared to ESI.[7] This is attributed to the inherent volatility and relatively low polarity of N-Nitrosopiperidine, which makes it an ideal candidate for the gas-phase ionization mechanism of APCI. ESI, which relies on the analyte being pre-charged in solution, is less efficient for such compounds.[1]
A comparative study analyzing a suite of nine nitrosamines, including N-Nitrosopiperidine (NPIP), found that APCI-LC-MS/MS generally provided better or comparable sensitivity to ESI-LC-MS/MS. While a direct comparison of ion intensity for N-Nitrosopiperidine-d4 is not explicitly detailed in the available literature, the consensus for the non-deuterated analogue strongly suggests a similar trend.
Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant concern in trace analysis. While both techniques are susceptible to matrix effects, some studies suggest that APCI may be less prone to ion suppression than ESI for certain applications.[7] This can be a critical advantage when analyzing complex samples such as drug products or wastewater.
In-Source Fragmentation
N-nitrosamines are known to be susceptible to in-source fragmentation, which is the breakdown of the analyte in the ion source before it reaches the mass analyzer.[8] This can complicate quantification and identification. A common in-source fragmentation pathway for nitrosamines is the loss of the NO radical (a neutral loss of 30 Da).[6] While this can occur in both ESI and APCI sources, the higher temperatures used in APCI can potentially exacerbate this phenomenon if not carefully optimized. However, with proper optimization of source parameters, this fragmentation can be minimized.
Adduct Formation
In ESI, the formation of various adducts (e.g., with sodium, potassium, or solvent molecules) is common and can sometimes complicate the mass spectrum and reduce the intensity of the desired protonated molecule.[9] APCI, being a gas-phase ionization technique, typically produces simpler mass spectra with a predominant protonated molecule ([M+H]+), which is advantageous for quantitative analysis using Multiple Reaction Monitoring (MRM).
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the analysis of N-Nitrosopiperidine using LC-MS with ESI and APCI, based on data from a comparative study.
| Parameter | ESI-LC-MS/MS | APCI-LC-MS/MS | Advantage |
| Limit of Detection (LOD) | Higher | Lower | APCI |
| Limit of Quantification (LOQ) | Higher | Lower | APCI |
| Sensitivity | Generally Lower | Generally Higher[7] | APCI |
| Susceptibility to Matrix Effects | Higher | Lower[7] | APCI |
| In-Source Fragmentation | Can Occur | Can Occur (manageable with optimization) | Neutral |
| Adduct Formation | More Common | Less Common | APCI |
| Analyte Polarity Suitability | Polar to moderately polar | Non-polar to moderately polar[2] | APCI |
| Analyte Volatility Suitability | Not required | Required[2] | APCI |
Experimental Workflows and Protocols
To provide a practical framework, below are detailed, step-by-step methodologies for the analysis of N-Nitrosopiperidine-d4 using both ESI and APCI sources. The causality behind key experimental choices is explained to provide a deeper understanding of the protocols.
APCI-LC-MS/MS Experimental Protocol (Recommended)
This protocol is based on established methods for the analysis of a suite of nitrosamines, including N-Nitrosopiperidine.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable diluent (e.g., methanol/water mixture).
-
Spike the sample with a known concentration of N-Nitrosopiperidine-d4 internal standard.
-
Filter the sample through a 0.22 µm filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of nitrosamines (e.g., 4.6 x 150 mm, 3 µm). The C18 stationary phase provides good retention for the moderately polar N-Nitrosopiperidine.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier promotes the protonation of the analyte.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A gradient elution is employed to effectively separate the analyte from matrix components. An example gradient is as follows:
-
0-5 min: 14% B
-
7-11 min: Ramp to 67% B
-
16-19 min: Ramp to 80% B
-
19.1-24 min: Return to 14% B for re-equilibration
-
-
Flow Rate: 0.400 mL/min.
-
Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Injection Volume: 15 µL.
3. Mass Spectrometry (MS) Conditions (APCI):
-
Ionization Mode: Positive APCI. N-Nitrosopiperidine contains a basic nitrogen atom that is readily protonated in the positive ion mode.
-
Corona Discharge Current: 4 µA. This is the primary driver of the chemical ionization process.
-
Vaporizer Temperature: 350 °C. This temperature needs to be high enough to ensure efficient desolvation and vaporization of the analyte without causing thermal degradation.
-
Sheath Gas Flow Rate: 45 arbitrary units.
-
Auxiliary Gas Flow Rate: 5 arbitrary units.
-
Capillary Temperature: 275 °C.
-
MRM Transitions:
-
N-Nitrosopiperidine: Precursor Ion (m/z) 115.1 -> Product Ion (m/z) 84.1 (Loss of NO)
-
N-Nitrosopiperidine-d4: Precursor Ion (m/z) 119.1 -> Product Ion (m/z) 88.1 (Loss of NO)
-
ESI-LC-MS/MS Experimental Protocol (Alternative)
While APCI is generally preferred, ESI can still be used for the analysis of N-Nitrosopiperidine. This protocol is based on a comparative study.[4]
1. Sample Preparation:
-
Follow the same procedure as for the APCI method.
2. Liquid Chromatography (LC) Conditions:
-
The LC conditions can be kept identical to the APCI method for a direct comparison.
3. Mass Spectrometry (MS) Conditions (ESI):
-
Ionization Mode: Positive ESI.
-
Ion Source Temperature: 200 °C.[4] ESI source temperatures are typically lower than APCI to prevent thermal degradation of less stable compounds.
-
Capillary Voltage: Optimized for maximum signal (typically in the range of 3-5 kV).
-
Nebulizer Gas Pressure: Optimized for stable spray (e.g., 30-50 psi).
-
Drying Gas Flow and Temperature: Optimized for efficient desolvation (e.g., 10-15 L/min at 300-350 °C).
-
MRM Transitions: The same MRM transitions as in the APCI method would be used.
Visualizing the Workflow and Ionization Mechanisms
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the experimental workflow and the fundamental differences between ESI and APCI ionization.
Conclusion and Recommendation
Based on the available scientific literature and extensive practical experience in the field, Atmospheric Pressure Chemical Ionization (APCI) is the recommended ionization source for the quantitative analysis of N-Nitrosopiperidine-d4 and its non-deuterated analogue by LC-MS. The superior sensitivity, reduced susceptibility to matrix effects, and the generation of a clean, protonated molecular ion make it the more robust and reliable choice for this application.
While ESI can be employed, it is likely to result in lower sensitivity and may require more extensive method development to mitigate matrix effects. For laboratories equipped with dual-source instruments, a preliminary comparison for the specific matrix of interest is always advisable. However, for routine, high-throughput analysis of N-Nitrosopiperidine and similar small, volatile nitrosamines, an optimized APCI-LC-MS/MS method will provide the most reliable and sensitive results, ensuring compliance with stringent regulatory requirements.
References
-
Kim, H., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Toxics, 9(11), 291. [Link]
-
ResearchGate. (n.d.). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. [Link]
-
National Center for Biotechnology Information. (2023). Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin. Journal of Pharmaceutical and Biomedical Analysis, 236, 115714. [Link]
-
Kumar, P., et al. (2023). Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin. Journal of Pharmaceutical and Biomedical Analysis, 236, 115714. [Link]
-
ResearchGate. (n.d.). a LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM.... [Link]
-
PubMed. (2023). Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form. Biomedical Chromatography, e5678. [Link]
-
ResearchGate. (n.d.). MS-MS spectra of the seven nitrosamines. [Link]
-
Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Indian Journal of Pharmaceutical Education and Research, 58(4s). [Link]
-
LC-MS/MS Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
-
Plasmion GmbH. (n.d.). By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. [Link]
-
Longdom Publishing. (2017). From ESI to APCI, MMI and APPI, complications of adduct ions on MRM at different LC-MS/MS ionization techniques. [Link]
-
YouTube. (2021). ESI vs APCI. Which ionization should I choose for my application?. [Link]
-
MAC-MOD Analytical. (n.d.). Analysis of Nitrosamines in APIs. [Link]
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. [Link]
-
Waters. (n.d.). Nitrosamines Analysis with LC/MS-MS. [Link]
-
National Center for Biotechnology Information. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 35(8), 1333-1359. [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]
Sources
- 1. By Ionization Only: Detecting Nitrosamines with Mass Spectrometry - Plasmion GmbH [plasmion.com]
- 2. youtube.com [youtube.com]
- 3. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. longdom.org [longdom.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Navigating Bioanalysis: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards
In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the quest for accuracy and precision is paramount. The inherent variability of biological matrices necessitates a robust strategy to mitigate errors introduced during sample preparation and analysis. Central to this strategy is the use of an internal standard (IS), a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[1] The choice of this internal standard, however, is a critical decision that can significantly impact the reliability of the data. This guide provides an in-depth comparison of the two primary classes of internal standards: deuterated (a type of stable isotope-labeled) and non-deuterated (structural analogue) standards, offering field-proven insights and experimental frameworks to guide researchers in making the optimal choice for their assays.
The Foundational Role of an Internal Standard
Before delving into the comparison, it is crucial to understand the fundamental purpose of an internal standard. An IS is added at the earliest possible stage of sample preparation to account for variability in sample processing, extraction efficiency, and instrumental response.[2][3] By calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for fluctuations, leading to more accurate and precise quantification.[1] This is especially critical in LC-MS, where matrix effects—the suppression or enhancement of analyte ionization by co-eluting matrix components—can be a significant source of error.[4][5]
Deuterated Internal Standards: The "Gold Standard" and Its Nuances
Deuterated internal standards are stable isotope-labeled (SIL) analogues of the analyte where one or more hydrogen atoms are replaced by deuterium.[6] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their physicochemical properties remain nearly identical.[7]
The Core Advantage: Co-elution and Matrix Effect Compensation
The primary strength of a deuterated IS lies in its structural and chemical similarity to the analyte. This similarity ensures that the IS and the analyte co-elute during chromatographic separation and experience nearly identical extraction recoveries and ionization efficiencies.[6] Consequently, any matrix-induced ion suppression or enhancement will affect both the analyte and the IS to a similar degree, allowing the response ratio to remain constant and ensuring accurate quantification.[1] This makes deuterated standards particularly effective in minimizing the impact of matrix effects.[6][8]
Potential Pitfalls: The Isotopic Effect and Other Considerations
Despite their advantages, deuterated standards are not without their challenges. The "deuterium isotope effect" can sometimes lead to slight differences in chromatographic retention times between the analyte and the deuterated IS.[9] This can be problematic if the elution occurs in a region of steep ion suppression, as even a small shift in retention time can lead to differential matrix effects and compromise the accuracy of the results.[9]
Furthermore, the isotopic purity of the deuterated standard is critical. Any presence of the unlabeled analyte in the IS solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). It is also important to ensure the stability of the deuterium label, as exchange with hydrogen atoms from the solvent can occur, although this is less common with modern labeling techniques.[10]
Non-Deuterated Internal Standards: A Practical Alternative
Non-deuterated, or structural analogue, internal standards are compounds that are chemically similar to the analyte but not isotopically labeled.[11] The selection of a suitable structural analogue is crucial; it should mimic the physicochemical properties of the analyte as closely as possible to ensure similar behavior during sample preparation and analysis.[2]
Advantages and Limitations
The primary advantage of non-deuterated standards is often their lower cost and wider availability compared to custom-synthesized deuterated compounds.[12][13] However, their effectiveness in compensating for matrix effects is generally considered inferior to that of deuterated standards.[12] Because their chemical structure is not identical to the analyte, they may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies. This can lead to inadequate correction for matrix-induced variability.
Despite this, a well-chosen structural analogue can still provide acceptable performance, particularly in methods with efficient sample cleanup and minimal matrix effects.[11]
Head-to-Head Comparison: Deuterated vs. Non-Deuterated IS
| Feature | Deuterated Internal Standard | Non-Deuterated (Structural Analogue) IS |
| Principle | Chemically identical to the analyte, with a mass difference due to isotopic labeling.[6] | Chemically similar to the analyte, but with a different structure.[11] |
| Matrix Effect Compensation | Excellent, due to co-elution and identical physicochemical properties.[1][6] | Variable; depends on the structural similarity to the analyte.[12] |
| Ion Suppression/Enhancement | Effectively corrects for these phenomena.[6] | May not adequately correct for these phenomena. |
| Accuracy & Precision | Generally leads to higher accuracy and precision.[11] | Can provide acceptable accuracy and precision with careful selection.[11] |
| Potential Issues | Isotopic effects causing chromatographic shifts, isotopic impurity, label instability.[9] | Different extraction recovery, retention time, and ionization efficiency compared to the analyte. |
| Cost & Availability | Often more expensive and may require custom synthesis.[13] | Generally less expensive and more readily available.[12] |
| Regulatory Preference | Often preferred by regulatory agencies like the FDA for bioanalytical method validation.[11] | Acceptable, but may require more extensive validation to demonstrate its suitability. |
Experimental Workflow & Protocol
The selection and validation of an internal standard is a critical component of bioanalytical method development. The following workflow and experimental protocol provide a framework for evaluating the performance of both deuterated and non-deuterated internal standards.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for internal standard evaluation.
Step-by-Step Protocol for Matrix Effect Evaluation
This protocol is designed to quantitatively assess the matrix effect and determine the suitability of an internal standard.
1. Preparation of Solutions:
- Analyte and IS Stock Solutions: Prepare concentrated stock solutions of the analyte and the internal standard (both deuterated and non-deuterated) in an appropriate organic solvent.
- Working Solutions: Prepare a series of working solutions by diluting the stock solutions.
2. Experimental Sets:
- Set 1 (Neat Solution): Spike the working solutions of the analyte and IS into the final reconstitution solvent.
- Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) using the intended sample preparation method. Spike the extracted matrix with the working solutions of the analyte and IS in the final reconstitution step.
- Set 3 (Pre-Extraction Spike): Spike the blank biological matrix with the working solutions of the analyte and IS before the extraction process.
3. LC-MS/MS Analysis:
- Analyze all three sets of samples using the developed LC-MS/MS method.
4. Data Analysis:
- Calculate Matrix Factor (MF):
- MF = (Peak Area in Set 2) / (Peak Area in Set 1)
- An MF of 1 indicates no matrix effect.
- An MF < 1 indicates ion suppression.
- An MF > 1 indicates ion enhancement.
- Calculate Recovery (RE):
- RE (%) = [(Peak Area in Set 3) / (Peak Area in Set 2)] * 100
- Calculate IS-Normalized Matrix Factor:
- IS-Normalized MF = (Analyte MF) / (IS MF)
- The IS-normalized MF should be close to 1, indicating that the IS effectively tracks the analyte and compensates for the matrix effect. A value significantly different from 1 suggests poor tracking.
5. Acceptance Criteria:
- The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%. This demonstrates the consistency of the internal standard in correcting for matrix effects across different sources of the biological matrix.
Conclusion and Recommendations
The choice between a deuterated and a non-deuterated internal standard is a critical decision in bioanalytical method development. While deuterated internal standards are generally considered the "gold standard" due to their superior ability to compensate for matrix effects and other sources of variability, they are not without their potential drawbacks, such as the isotopic effect.[6][9] Non-deuterated standards offer a cost-effective alternative but require more rigorous validation to ensure they adequately mimic the behavior of the analyte.
Ultimately, the selection should be based on a thorough experimental evaluation of the internal standard's performance, particularly its ability to track the analyte and provide consistent IS-normalized matrix factors across different lots of the biological matrix. For regulated bioanalysis, the use of a deuterated internal standard is strongly recommended to ensure the highest level of data integrity and compliance with regulatory expectations.[11] By following a systematic and scientifically sound approach to internal standard selection and validation, researchers can significantly enhance the robustness and reliability of their bioanalytical methods.
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites.
- International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
- American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
- MDPI. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example.
- Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- PubMed Central. (2019, January 5). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis.
- PubMed Central. Assessment of matrix effect in quantitative LC-MS bioanalysis.
- U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
- Biotech Pioneer. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?.
- European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.
- Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?.
- Reddit. (2024, July 4). Accounting for the matrix effect - CHROMATOGRAPHY.
- ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. fda.gov [fda.gov]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. scispace.com [scispace.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Nitrosopiperidine-d4
Navigating the lifecycle of potent chemical compounds in a research and development setting demands a rigorous approach, not only in their application but, just as critically, in their disposal. N-Nitrosopiperidine-d4, an isotopically labeled form of a well-documented carcinogen, requires meticulous handling from acquisition to final disposition. This guide provides the essential procedural framework for the safe and compliant disposal of N-Nitrosopiperidine-d4, ensuring the protection of laboratory personnel and the environment. Our focus is on the causality behind each step, fostering a culture of safety that is both knowledgeable and proactive.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a substance is the bedrock of safe handling and disposal. N-Nitrosopiperidine is classified as a probable human carcinogen (IARC Group 2B) and is known to be toxic if swallowed.[1][2] The deuterium labeling in N-Nitrosopiperidine-d4 does not alter its fundamental chemical toxicity or carcinogenic properties; its primary purpose is for use as an internal standard in mass spectrometry-based analytical methods. Therefore, it must be handled with the same precautions as its non-labeled counterpart.
The primary danger associated with N-nitrosamines is their metabolic activation by cytochrome P450 enzymes into alkylating agents that can damage DNA, leading to carcinogenesis.[3] Due to this, there is no established safe level of exposure, and all contact should be minimized.[4]
Table 1: Chemical and Physical Properties of N-Nitrosopiperidine
| Property | Value | Source |
| Chemical Formula | C₅H₁₀N₂O | PubChem[5] |
| Molecular Weight | 114.15 g/mol | PubChem[5] |
| Appearance | Light yellow, oily liquid | OSHA, CPAChem[1][2] |
| CAS Number | 100-75-4 | CPAChem[1] |
| Boiling Point | ~219 °C (423 °F) | PubChem[5] |
| Density | 1.063 g/mL | Sigma-Aldrich[6] |
| Solubility | Soluble in water and organic solvents | PubChem[5] |
| Storage Temperature | 2-8°C, away from light | NJ.gov, Sigma-Aldrich[4][6] |
Regulatory Framework: The Principle of "Cradle-to-Grave"
The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework for hazardous waste management.[7][8] Under the Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for its safe management from generation to final disposal—a concept known as "cradle-to-grave" liability.[9]
N-Nitrosopiperidine is listed as a hazardous waste with the EPA RCRA waste number U179.[5] Consequently, any waste containing this substance must be managed according to federal, state, and local hazardous waste regulations.
Waste Characterization and Segregation: The First Critical Step
Proper disposal begins with accurate waste characterization and strict segregation. Never mix waste streams indiscriminately. The causality here is twofold: preventing unintended chemical reactions and ensuring the waste is routed to the correct, most effective disposal facility.
Key Waste Streams for N-Nitrosopiperidine-d4:
-
Concentrated/Neat Material: Unused or expired neat N-Nitrosopiperidine-d4.
-
Acutely Toxic Solid Waste: Items heavily contaminated with the pure compound, such as pipette tips, weigh boats, or gloves used for handling the neat substance.
-
Contaminated Labware: Glassware (vials, flasks) and other materials that have come into direct contact with the compound.
-
Dilute Liquid Waste: Aqueous or solvent solutions containing N-Nitrosopiperidine-d4, such as waste from analytical instrumentation.
Each of these streams must be collected in separate, clearly labeled, and chemically compatible waste containers.
Disposal Pathways: A Decision-Based Workflow
There are two primary pathways for the disposal of N-Nitrosopiperidine-d4 waste. The choice depends on the nature of the waste, available facilities, and institutional policies. The workflow below illustrates the decision-making process.
Caption: Decision workflow for N-Nitrosopiperidine-d4 waste management.
This is the most secure and compliant method for the vast majority of waste containing N-Nitrosopiperidine-d4. High-temperature incineration at a permitted facility is the preferred final disposal method, as it ensures the complete destruction of the carcinogenic molecule.[10]
Operational Plan:
-
Containment: Use only designated, leak-proof, and clearly labeled hazardous waste containers. For liquids, ensure the container is compatible with the solvent.
-
Labeling: Label the container with the words "Hazardous Waste," the full chemical name "N-Nitrosopiperidine-d4," the EPA waste code "U179," and the associated hazards (e.g., "Toxic," "Carcinogen").
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[4]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.
For dilute aqueous solutions, chemical degradation can be an option to render the waste non-hazardous before disposal, though this must be approved by your institution's EHS department. One effective method is the reduction of the nitrosamine to a less harmful amine using an aluminum-nickel alloy in an alkaline solution.[11]
This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Experimental Protocol: Degradation of Dilute Aqueous N-Nitrosopiperidine-d4
-
Preparation: For every 100 mL of aqueous nitrosamine waste, ensure the pH is alkaline by adding potassium hydroxide (KOH) pellets until the pH is >10.
-
Reagent Addition: While stirring the solution, slowly and carefully add approximately 5 grams of aluminum-nickel (Al/Ni) alloy powder. The reaction is exothermic and may generate hydrogen gas; addition must be slow to control the reaction rate.
-
Reaction: Continue stirring the mixture at room temperature for at least 24 hours to ensure the complete reduction of the nitrosamine. The N-nitroso group is reduced to the corresponding amine (piperidine-d4).[11]
-
Verification (Optional but Recommended): If analytical capabilities are available (e.g., LC-MS), a sample of the treated solution can be analyzed to confirm the absence of N-Nitrosopiperidine-d4.
-
Neutralization & Filtration: Carefully neutralize the solution with dilute hydrochloric acid (HCl). Once neutral, filter the mixture to remove the metal sludge.
-
Final Disposal: The resulting metal sludge should be disposed of as hazardous metal waste. The neutralized, filtered aqueous solution, now free of the nitrosamine, can typically be disposed of down the drain, pending verification and approval from your local EHS office.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[4]
-
Secure the Area: Restrict access to the spill area. Remove all ignition sources.
-
Don PPE: Wear appropriate PPE, including a lab coat, double nitrile gloves, and safety goggles. For larger spills, a respirator may be necessary.
-
Containment: Absorb the liquid spill with an inert material like vermiculite, dry sand, or a chemical spill pillow.[1][4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable method (see Section 6).
-
Disposal: Seal and label the container with the spill cleanup debris as hazardous waste and arrange for disposal through your EHS office.
Decontamination of Surfaces and Glassware
All non-disposable items that come into contact with N-Nitrosopiperidine-d4 must be thoroughly decontaminated.
-
Glassware: Glassware can be decontaminated by rinsing with a solution known to degrade nitrosamines. A solution of hydrobromic acid in glacial acetic acid is effective but highly corrosive and requires careful handling.[12] Alternatively, rinsing multiple times with a solvent in which the nitrosamine is soluble (e.g., methanol or dichloromethane), and collecting the rinsate as hazardous waste, is a common practice. For final cleaning, glassware can be washed with detergent and heated in a muffle furnace at 400°C for 15-30 minutes.[13]
-
Work Surfaces: Benchtops and fume hood surfaces should be wiped down with a compatible solvent, with the cleaning materials disposed of as hazardous solid waste. Some studies suggest that UV light can also degrade nitrosamines and can be used as a supplementary decontamination step.[12][14]
By adhering to these detailed procedures, researchers and laboratory professionals can manage the risks associated with N-Nitrosopiperidine-d4 and ensure that its disposal is handled safely, responsibly, and in full compliance with regulatory standards.
References
-
N-NITROSOPIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Safety data sheet - N-Nitrosopiperidine. CPAChem. [Link]
-
N-NITROSOPIPERIDINE | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]
-
N-Nitrosopiperidine | C5H10N2O | PubChem. National Center for Biotechnology Information. [Link]
-
MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERIDINE (NPIP). Cleanchem Laboratories. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Safe disposal of carcinogenic nitrosamines. Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Carcinogenesis, 4(3), 315–319. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
Source characterization and removal of N-nitrosamine precursors during activated sludge treatment. P. P. Sun, et al. (2016). Environmental Science: Water Research & Technology. [Link]
-
An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. J. C. Devery, et al. (2021). The Journal of Organic Chemistry. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange Community. (2022). [Link]
-
Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives. S. De Mey, et al. (2014). Food Additives & Contaminants: Part A. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. (2022). [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [Link]
-
Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]
-
Method 607: Nitrosamines. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]
-
EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. R. K. Tirunagari, et al. (2024). Chemical Research in Toxicology. [Link]
-
How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. (2018). [Link]
-
Destruction of nitrosoamines with UV-light. H. K. Knuutila, et al. (2013). Energy Procedia. [Link]
Sources
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. N-NITROSOPIPERIDINE | Occupational Safety and Health Administration [osha.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. nj.gov [nj.gov]
- 5. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Nitrosopiperidine analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. osha.gov [osha.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
Mastering the Handling of N-Nitrosopiperidine-d4: A Guide to Laboratory Safety and Operational Excellence
For researchers, scientists, and professionals in drug development, the meticulous handling of potent chemical compounds is paramount. N-Nitrosopiperidine-d4, a deuterated analogue of the known carcinogen N-Nitrosopiperidine, requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of N-Nitrosopiperidine-d4, grounded in established safety principles and regulatory guidelines. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and scientific integrity.
Understanding the Risk: Hazard Analysis of N-Nitrosopiperidine-d4
Key Hazards:
-
Carcinogenicity: N-Nitrosopiperidine is classified as a carcinogen.[1][2] All operations should aim to reduce exposure to the lowest possible level.
-
Acute Toxicity: It is toxic if swallowed.[3]
-
Organ Damage: May cause damage to organs, specifically the liver, with prolonged exposure.[1][4]
-
Skin and Eye Irritation: Can cause irritation and potential damage to the eyes.[1]
Engineering Controls: The First Line of Defense
The most effective way to minimize exposure is through robust engineering controls. Personal protective equipment (PPE) is essential but should be considered the last line of defense after engineering controls have been optimized.
-
Fume Hood: All work with N-Nitrosopiperidine-d4, including weighing, dilution, and handling of neat material, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Designated Area: All work with this compound should be performed in a designated area of the laboratory, clearly marked with warning signs indicating the presence of a carcinogen.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical for preventing direct contact with N-Nitrosopiperidine-d4.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves, double-gloved | Provides a robust barrier against skin absorption. Double-gloving is recommended to protect against undetected tears or punctures in the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield | Protects the eyes from splashes or aerosols.[1] |
| Lab Coat | Disposable Tyvek-type sleeves or a disposable gown | A disposable lab coat or sleeves taped to gloves prevents contamination of personal clothing.[5] Contaminated clothing should not be taken home.[2] |
| Respirator | NIOSH-approved half-face respirator with organic vapor/acid gas/HEPA filter cartridge | Recommended when handling the neat chemical, especially during weighing and dilution, to prevent inhalation of any aerosols or vapors.[5] |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow provides a procedural guide for handling N-Nitrosopiperidine-d4, from preparation to disposal.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
